BNTX maleate
Description
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Properties
Molecular Formula |
C31H31NO8 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
InChI Key |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BNTX Maleate: An In-depth Technical Guide on its Mechanism of Action at δ1-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (7-Benzylidenenaltrexone maleate) is a highly selective and potent antagonist of the δ1-opioid receptor (δ1-OR). Its selectivity has established it as a critical pharmacological tool for differentiating the roles of δ1- and δ2-opioid receptor subtypes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the δ1-opioid receptor, detailing its binding affinity, functional antagonism, and its impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important research compound.
Core Mechanism of Action
This compound functions as a competitive antagonist at the δ1-opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous δ1-opioid agonists, thereby inhibiting the initiation of the receptor's downstream signaling cascade. The primary mechanism involves the prevention of the agonist-induced conformational change in the δ1-opioid receptor, which is necessary for its coupling to and activation of inhibitory G-proteins (Gi/o).
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with the δ1-opioid receptor.
| Parameter | Species/Tissue | Radioligand | Value | Reference |
| Binding Affinity (Ki) | Guinea Pig Brain Membranes | [3H][D-Pen2,D-Pen5]enkephalin ([3H]DPDPE) | 0.1 nM | [1] |
| Antagonistic Potency (Ke) | Mouse Vas Deferens | - | ~0.8 nM | [2] |
Table 1: In Vitro Binding and Antagonist Potency of this compound at δ1-Opioid Receptors. This table presents the binding affinity (Ki) and antagonist potency (Ke) of this compound for the δ1-opioid receptor, demonstrating its high-affinity interaction.
| Agonist | Administration Route | Fold Increase in ED50 | Species | Reference |
| [D-Pen2, D-Pen5]enkephalin (DPDPE) | Intrathecal (i.t.) | 4-fold | Mouse | [3] |
| [D-Pen2, D-Pen5]enkephalin (DPDPE) | Subcutaneous (s.c.) | 5.9-fold | Mouse | [3] |
Table 2: In Vivo Antagonistic Effect of this compound on δ1-Opioid Receptor-Mediated Antinociception. This table illustrates the ability of this compound to antagonize the antinociceptive effects of the selective δ1-opioid agonist DPDPE in vivo, as measured by the increase in the median effective dose (ED50) required to produce an analgesic effect.
Signaling Pathways
The δ1-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. As an antagonist, this compound blocks the initiation of this signaling cascade by preventing agonist binding.
Figure 1: Antagonistic Action of this compound on δ1-Opioid Receptor G-Protein Signaling. This diagram illustrates how this compound competitively binds to the δ1-opioid receptor, preventing agonist-induced activation of the Gi/o protein and subsequent downstream signaling events.
As a consequence of blocking agonist binding, this compound prevents:
-
G-protein coupling and activation: It inhibits the agonist-induced conformational change in the δ1-opioid receptor that is necessary for its interaction with and activation of Gi/o proteins.
-
Inhibition of adenylyl cyclase: By preventing Gi/o protein activation, this compound blocks the downstream inhibition of adenylyl cyclase, thereby preventing the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels.
-
β-arrestin recruitment: Agonist binding to the δ1-opioid receptor typically leads to its phosphorylation and the subsequent recruitment of β-arrestin, which mediates receptor desensitization and internalization. By blocking agonist binding, this compound prevents this process.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the δ1-opioid receptor.
Figure 2: Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for the δ1-opioid receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.
-
Assay Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of [3H]DPDPE (e.g., 1 nM) and varying concentrations of this compound. Include control wells for total binding (only [3H]DPDPE) and non-specific binding (with a high concentration of unlabeled DPDPE).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Antinociception Assay (Tail-Flick Test)
This assay is used to determine the in vivo antagonist effect of this compound on the antinociceptive effects of a δ1-opioid agonist.
Figure 3: Workflow for the Tail-Flick Antinociception Assay. This diagram shows the experimental procedure for evaluating the in vivo antagonist activity of this compound.
Detailed Steps:
-
Animal Acclimatization: Acclimatize male ICR mice to the testing environment and handling for several days before the experiment.
-
Pre-treatment: Administer this compound or vehicle to different groups of mice via the desired route (e.g., intrathecal or subcutaneous).
-
Agonist Administration: After a specified pre-treatment time (e.g., 15-30 minutes), administer varying doses of the δ1-agonist DPDPE to subgroups within each pre-treatment group.
-
Tail-Flick Test: At the time of peak agonist effect, place the distal portion of the mouse's tail on a radiant heat source and measure the time it takes for the mouse to flick its tail (tail-flick latency). A cut-off time is used to prevent tissue damage.
-
Data Analysis: Convert the tail-flick latencies to a percentage of the maximum possible effect (%MPE). Plot the %MPE against the dose of DPDPE to generate dose-response curves for the vehicle and this compound pre-treated groups. Calculate the ED50 for DPDPE in each group and determine the dose ratio (ED50 with antagonist / ED50 with vehicle) to quantify the antagonist effect of this compound.
Conclusion
This compound is a potent and selective antagonist of the δ1-opioid receptor. Its mechanism of action is characterized by high-affinity binding to the receptor, leading to the competitive inhibition of agonist-induced G-protein signaling and downstream cellular responses. The quantitative data from in vitro and in vivo studies confirm its efficacy as a δ1-selective antagonist. The detailed experimental protocols provided herein serve as a guide for researchers investigating the pharmacology of the δ1-opioid receptor and the effects of its modulation. This compound remains an indispensable tool for elucidating the specific roles of the δ1-opioid receptor subtype in health and disease.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Arylidenenaltrexones as selective delta1 opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of BioNTech's mRNA Technology
A Note on Terminology: The query for "BNTX maleate" did not yield a specific small molecule compound. BNTX is the stock ticker for BioNTech, a company renowned for its messenger RNA (mRNA) technology. This guide will therefore focus on the discovery and manufacturing pathway of its most prominent product, the BNT162b2 COVID-19 vaccine, developed in partnership with Pfizer. The "chemical synthesis pathway" for this biological product is more accurately described as a multi-stage manufacturing process.
For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the core science and processes behind this transformative therapeutic modality.
Discovery and Development of BNT162b2
The development of BNT162b2 was a landmark achievement in accelerated drug development, moving from concept to clinical trials in under three months as part of BioNTech's "Project Lightspeed".[1] This rapid timeline was possible due to decades of foundational research in mRNA technology, originally focused on developing personalized cancer immunotherapies.[2][3]
The core principle was to use mRNA to instruct the body's own cells to produce a specific protein—in this case, the spike glycoprotein of the SARS-CoV-2 virus—which then triggers an immune response.[4][5]
Key Milestones:
-
January 2020: BioNTech redirects its resources to develop a COVID-19 vaccine based on its mRNA platform.[3]
-
April 2020: Phase I/II clinical trials are initiated in Germany and the United States, evaluating four vaccine candidates.[1][6] The two most advanced candidates, BNT162b1 and BNT162b2, both utilized nucleoside-modified mRNA formulated in lipid nanoparticles.[7]
-
July 2020: The BNT162 program receives Fast Track designation from the U.S. FDA.[7] The Phase 3 clinical trial for BNT162b2 begins.[8]
-
November 2020: Initial Phase 3 results show high efficacy for BNT162b2.[8]
-
December 2020: The vaccine receives its first temporary emergency use authorization in the United Kingdom, followed by authorizations and approvals in numerous other countries.[1][5]
The mRNA Vaccine Platform Technology
BioNTech's platform leverages key innovations to make mRNA a viable therapeutic. A primary challenge was overcoming the inherent instability of mRNA and the inflammatory responses it can trigger.[2] This was addressed through two core components:
-
mRNA Modification: The mRNA sequence is optimized for stability and high translation efficiency. This includes the use of modified nucleosides, such as replacing uridine with methylpseudouridine, which suppresses the innate immune response and increases protein production.[2]
-
Lipid Nanoparticle (LNP) Delivery System: The fragile mRNA is encapsulated within a lipid nanoparticle. This LNP protects the mRNA from degradation by enzymes in the body and facilitates its uptake into target cells.[4][9][]
Mechanism of Action
The mechanism of an mRNA vaccine closely mimics a natural viral infection to induce a robust immune response.
-
The LNP-encapsulated mRNA is administered, typically via intramuscular injection.
-
The LNP fuses with host cells, releasing the mRNA into the cytoplasm.
-
The cell's ribosomes translate the mRNA sequence into the SARS-CoV-2 spike protein.
-
The spike protein is then presented on the cell surface, where it is recognized by antigen-presenting cells.
-
This recognition activates the immune system, stimulating B cells to produce antibodies and T cells to recognize and destroy infected cells, providing long-term immunity.[4]
Chemical Synthesis and Manufacturing Pathway
The production of an mRNA vaccine is a cell-free enzymatic process, which allows for rapid and scalable manufacturing compared to traditional vaccine modalities.[4] The process can be broken down into several key stages.[4][11]
Experimental Protocols and Methodologies
Stage 1: Plasmid DNA Template Production The process begins with a DNA blueprint.[12] A circular piece of DNA, a plasmid, is engineered to contain the genetic sequence for the target antigen (e.g., the SARS-CoV-2 spike protein).[12][13] This plasmid is then grown in large quantities using bacterial fermentation (e.g., E. coli).[4]
Stage 2: Plasmid Linearization and Purification The plasmids are harvested from the bacteria and purified. The circular plasmid is then cut with a restriction enzyme to create a linear DNA template, which is necessary for the next stage.[12]
Stage 3: In Vitro Transcription (IVT) for mRNA Synthesis This is the core step where the mRNA is synthesized. The linearized DNA template is placed in a bioreactor with a mixture of nucleotides (A, U, G, C, including modified ones) and an RNA polymerase enzyme.[11] The enzyme "reads" the DNA template and transcribes it into a single-stranded mRNA molecule.[13] A "capping" process is also performed enzymatically to add a 5' cap structure to the mRNA, which is crucial for its stability and translation into protein.
Stage 4: mRNA Purification After synthesis, the reaction mixture contains the desired mRNA along with impurities like the DNA template and enzymes. The DNA template is removed using a DNase enzyme. The mRNA is then purified, often through methods like lithium chloride (LiCl) precipitation or chromatography, to ensure high purity for the final product. Rigorous quality control testing is performed at this stage.[12]
Stage 5: Lipid Nanoparticle (LNP) Formulation This is a critical step for ensuring the vaccine's efficacy and stability. The purified mRNA is mixed with the lipid components in a microfluidic device.[] The lipids are dissolved in ethanol, and the mRNA is in an acidic aqueous buffer. When these two streams are rapidly mixed under controlled conditions, the components self-assemble into lipid nanoparticles that encapsulate the mRNA.[4][]
Stage 6: Final Formulation, Fill, and Finish The formulated LNP-mRNA solution undergoes final processing, which includes buffer exchange to reach the desired physiological pH, sterilization through a 0.2μm filter, and dilution to the final concentration.[4][11] The final vaccine product is then aseptically filled into sterile vials, which are sealed and prepared for distribution.[4] Due to the fragility of the mRNA and LNPs, the final product requires ultra-low temperature storage.[13]
Quantitative Data
Table 1: Lipid Nanoparticle Composition
The LNP is a sophisticated delivery vehicle typically composed of four main types of lipids, each serving a specific function.[][14]
| Component | Example Compound (in BNT162b2) | Molar % (Approx.) | Function |
| Ionizable Cationic Lipid | ALC-0315 | ~40-50% | Carries a positive charge at low pH to bind negatively charged mRNA during formulation; becomes neutral at physiological pH to reduce toxicity.[][14] |
| Cholesterol | Cholesterol | ~30-40% | Provides structural integrity and stability to the nanoparticle.[][14] |
| Helper Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | ~10% | A zwitterionic lipid that aids in the formation of the lipid bilayer structure.[14] |
| PEGylated Lipid | ALC-0159 | ~1-2% | A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and shields it from the immune system to prolong circulation.[14] |
Table 2: BNT162b2 Phase 3 Clinical Trial Efficacy Data
The pivotal Phase 3 study demonstrated the high efficacy of the BNT162b2 vaccine.
| Parameter | Value | Source |
| Study Population | ~43,538 participants | [8] |
| Vaccine Efficacy Against Symptomatic COVID-19 | 95% (after 2 doses) | [8] |
| Dosage Regimen | Two 30 µg doses, administered 21 days apart | [5] |
| Administration | Intramuscular | [5] |
Conclusion
The development of BioNTech's mRNA vaccine platform, exemplified by BNT162b2, represents a paradigm shift in vaccine technology. By leveraging modified mRNA and advanced lipid nanoparticle delivery systems, this approach enables rapid development and manufacturing of highly effective vaccines. The synthesis pathway, a cell-free enzymatic process, provides significant advantages in speed and scalability. While initially proven in the context of an infectious disease pandemic, the underlying technology holds immense promise for other areas, including personalized cancer therapies and vaccines for other infectious diseases.[9][15][16]
References
- 1. BNT162b2 mRNA COVID-19 Vaccine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioNTech's scientific groundwork: Pioneering mRNA research [biontech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmout.net [pharmout.net]
- 5. BNT162b2 mRNA COVID-19 Vaccine: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pfizer and BioNTech Announce Further Details on Collaboration to Accelerate Global COVID-19 Vaccine Development | Pfizer [pfizer.com]
- 7. pfizer.com [pfizer.com]
- 8. Pfizer and BioNTech Announce Vaccine Candidate Against COVID-19 Achieved Success in First Interim Analysis from Phase 3 Study | Pfizer [pfizer.com]
- 9. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA Manufacturing Process | Thermo Fisher Scientific - ID [thermofisher.com]
- 12. How mRNA vaccines are made and why they are very safe | Global Vaccine Data Network [globalvaccinedatanetwork.org]
- 13. COVID-19 mRNA Vaccine Production [genome.gov]
- 14. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 15. labiotech.eu [labiotech.eu]
- 16. BioNTech | Platforms [biontech.com]
In-Depth Technical Guide: Pharmacological Profile of 7-Benzylidenenaltrexone Maleate (BNTX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzylidenenaltrexone (BNTX) is a prototypical and highly selective δ₁-opioid receptor antagonist.[1][2] First synthesized and characterized by Portoghese and colleagues, BNTX has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the δ₁-opioid receptor subtype.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 7-Benzylidenenaltrexone maleate, including its binding affinity and selectivity for opioid receptors, its effects in functional assays, and its in vivo antagonist properties. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Properties
7-Benzylidenenaltrexone is a derivative of the non-selective opioid antagonist naltrexone. The introduction of a benzylidene moiety at the 7-position of the naltrexone scaffold confers high affinity and selectivity for the δ₁-opioid receptor.[3]
| Property | Value |
| IUPAC Name | (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0⁵,¹⁷]heptadeca-6,8-dien-11-one |
| Molecular Formula | C₂₇H₂₇NO₄ |
| Molecular Weight | 429.51 g/mol |
| Appearance | Solid |
Opioid Receptor Binding Affinity
BNTX exhibits high affinity and selectivity for the δ₁-opioid receptor subtype. Radioligand binding assays are instrumental in determining the binding affinity (Ki) of a compound for its target receptor.
Quantitative Data: Opioid Receptor Binding Affinities of BNTX
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| δ₁-Opioid | [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) | Guinea Pig Brain Membranes | 0.1 | [1] |
| δ₂-Opioid | [³H][D-Ser²,Leu⁵]enkephalin-Thr⁶ ([³H]DSLET) | Guinea Pig Brain Membranes | >10 | [1] |
| μ-Opioid | Not specified | Not specified | - | |
| κ-Opioid | Not specified | Not specified | - |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound for opioid receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Tissue Preparation: Guinea pig brain membranes are a common source for δ-opioid receptor binding assays.[1]
-
Radioligand: [³H]DPDPE is a selective radioligand for the δ₁-opioid receptor.[1]
-
Test Compound: 7-Benzylidenenaltrexone maleate.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([³H]DPDPE), and varying concentrations of the unlabeled test compound (BNTX).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Functional Profile
BNTX is characterized as a selective antagonist of the δ₁-opioid receptor. Functional assays are employed to determine the ability of a ligand to block the action of an agonist. Some evidence also suggests that BNTX may act as an inverse agonist at the δ-opioid receptor.[4]
In Vitro Functional Assays
Common in vitro functional assays for opioid receptors include GTPγS binding assays and adenylyl cyclase inhibition assays. As an antagonist, BNTX would be expected to inhibit agonist-stimulated GTPγS binding and block the agonist-induced inhibition of adenylyl cyclase.
GTPγS Binding Assay:
-
Principle: Measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Expected Effect of BNTX: In the presence of a δ-opioid agonist, BNTX would competitively inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Adenylyl Cyclase (cAMP) Assay:
-
Principle: Opioid receptors are Gi/o-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
-
Expected Effect of BNTX: BNTX would block the ability of a δ-opioid agonist to inhibit forskolin-stimulated cAMP accumulation.
Experimental Protocol: Adenylyl Cyclase (cAMP) Inhibition Assay
This protocol describes a general method to assess the antagonist effect of BNTX on agonist-mediated inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).
-
Agonist: A selective δ-opioid agonist (e.g., DPDPE).
-
Antagonist: 7-Benzylidenenaltrexone maleate.
-
Forskolin: An activator of adenylyl cyclase.
-
cAMP Assay Kit: Commercially available kits for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the cells expressing the δ-opioid receptor to an appropriate density.
-
Assay Setup: Seed the cells in a multi-well plate. Pre-incubate the cells with varying concentrations of BNTX.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (DPDPE) in the presence of forskolin.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of BNTX to determine its potency in antagonizing the agonist effect.
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the δ-opioid receptor.
In Vivo Pharmacology
In vivo studies are crucial for understanding the physiological effects of a drug. BNTX has been evaluated in various animal models to confirm its antagonist activity at the δ₁-opioid receptor.
Antinociceptive Assays
The tail-flick and hot-plate tests are common assays used to assess the analgesic (or in the case of an antagonist, anti-analgesic) effects of compounds.
Quantitative Data: In Vivo Antagonist Potency of BNTX
| Agonist | Assay | Animal Model | BNTX Dose | ED₅₀ Dose Ratio | Reference |
| DPDPE (δ₁-agonist) | Tail-flick | Mouse | 6.3 pmol (i.c.v.) | 7.2 | [1] |
| DPDPE (δ₁-agonist) | Tail-flick | Mouse | s.c. | 5.9-fold increase in ED₅₀ | [6][7] |
| DELT II (δ₂-agonist) | Tail-flick | Mouse | s.c. | No significant change | [6][7] |
| DAMGO (μ-agonist) | Tail-flick | Mouse | s.c. | No significant change | [6][7] |
| Morphine (μ-agonist) | Tail-flick | Mouse | s.c. | No significant change | [6][7] |
| U50,488H (κ-agonist) | Tail-flick | Mouse | s.c. | No significant change | [6][7] |
The ED₅₀ dose ratio is the ratio of the ED₅₀ of the agonist in the presence of the antagonist to the ED₅₀ of the agonist alone. A higher dose ratio indicates greater antagonist potency.
Experimental Protocol: Tail-Flick Test
This protocol describes a general procedure for the tail-flick test to evaluate the antagonist effect of BNTX.
Materials:
-
Animals: Mice are commonly used.
-
Agonist: A selective δ₁-opioid agonist (e.g., DPDPE).
-
Antagonist: 7-Benzylidenenaltrexone maleate.
-
Tail-Flick Apparatus: A device that applies a radiant heat source to the mouse's tail and measures the latency to tail withdrawal.
Procedure:
-
Acclimation: Acclimate the mice to the testing environment and handling.
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse before drug administration.
-
Antagonist Administration: Administer BNTX via the desired route (e.g., subcutaneous, s.c.).
-
Agonist Administration: After a predetermined time, administer the δ₁-opioid agonist (DPDPE).
-
Test Latency: At the time of expected peak effect of the agonist, measure the tail-flick latency again.
-
Data Analysis: Calculate the antinociceptive effect as the percentage of the maximum possible effect (%MPE). Compare the dose-response curve of the agonist in the presence and absence of BNTX to determine the ED₅₀ dose ratio.
Workflow for In Vivo Antagonism Study
Caption: General workflow for an in vivo antagonism study.
Summary and Conclusion
7-Benzylidenenaltrexone maleate is a potent and highly selective antagonist of the δ₁-opioid receptor. Its high affinity for this receptor subtype, coupled with its demonstrated in vivo efficacy in blocking the effects of δ₁-selective agonists, has established it as a critical tool in opioid research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the roles of the δ₁-opioid receptor in health and disease. Future research may focus on elucidating the full binding profile of BNTX across all opioid receptor subtypes under consistent experimental conditions and further exploring the downstream signaling consequences of δ₁-opioid receptor antagonism.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltrindole - Wikipedia [en.wikipedia.org]
- 4. Constitutive activity of the δ-opioid receptor expressed in C6 glioma cells: identification of non-peptide δ-inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
BNTX Maleate: A Technical Guide to its Opioid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate, also known as 7-benzylidenenaltrexone maleate, is a pivotal pharmacological tool in the study of the opioid system. It is recognized as a highly potent and selective antagonist for the delta-1 (δ₁) opioid receptor subtype. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in drug development in their understanding and utilization of this compound.
Core Data Presentation: Opioid Receptor Binding Affinity of this compound
The following tables summarize the quantitative data on the binding affinity of this compound for the three main opioid receptor subtypes. The data is presented in the form of the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Kᵢ (nM) | Reference(s) |
| Delta (δ) | ||||
| δ₁ | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [1] |
| δ₂ | [³H]DSLET | Guinea Pig Brain Membranes | ~10 | [1] |
| DOR (undifferentiated) | [³H]diprenorphine | MOR, DOR, and KOR membranes | 1.8 ± 0.2 |
Table 1: Binding Affinity of this compound for Delta Opioid Receptor Subtypes.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Kᵢ (nM) | Reference(s) |
| Mu (μ) | [³H]diprenorphine | MOR, DOR, and KOR membranes | 20 ± 2 | |
| Kappa (κ) | [³H]diprenorphine | MOR, DOR, and KOR membranes | 10 ± 1 |
Table 2: Binding Affinity of this compound for Mu and Kappa Opioid Receptors.
Selectivity Profile:
Based on the available data, this compound exhibits a remarkable selectivity for the δ₁-opioid receptor. It possesses a 100-fold greater affinity for the δ₁ receptor subtype compared to the δ₂ subtype[1]. Furthermore, its affinity for the δ receptor is significantly higher than for the μ and κ receptors. In vivo studies have corroborated this selectivity, demonstrating that BNTX antagonizes the effects of the δ₁ receptor agonist DPDPE without significantly affecting the antinociceptive effects of μ- and κ-opioid agonists[2].
Experimental Protocols
The following is a detailed, representative methodology for a competitive radioligand binding assay used to determine the binding affinity of this compound for opioid receptors. This protocol is a composite of standard procedures described in the scientific literature.
Competitive Radioligand Binding Assay for Opioid Receptors
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rodent μ, δ, or κ opioid receptor, or from specific brain regions known to be rich in the receptor of interest (e.g., guinea pig brain membranes)[1].
-
Radioligand: A tritiated ([³H]) opioid ligand with high affinity and selectivity for the receptor subtype being assayed (e.g., [³H]DPDPE for δ₁ receptors, [³H]DAMGO for μ receptors, [³H]U-69,593 for κ receptors).
-
This compound: A stock solution of known concentration, serially diluted to cover a wide concentration range.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled opioid antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
2. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
3. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Total Binding Wells: Add a fixed concentration of the radioligand and the prepared cell membranes.
-
Non-specific Binding Wells: Add the radioligand, cell membranes, and a high concentration of the non-specific binding control (e.g., 10 µM naloxone).
-
Competition Wells: Add the radioligand, cell membranes, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).
4. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Diagram of Opioid Receptor Signaling Pathway and this compound's Role
Caption: this compound as a competitive antagonist at the δ-opioid receptor.
Conclusion
This compound is a highly selective and potent antagonist of the δ₁-opioid receptor subtype. Its well-characterized binding profile makes it an indispensable tool for researchers investigating the physiological and pharmacological roles of the δ-opioid system. The detailed experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo studies, ultimately contributing to the advancement of opioid research and the development of novel therapeutics.
References
In Vitro Characterization of BNTX Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate, chemically known as 7-Benzylidenenaltrexone maleate, is a standard and highly selective δ₁ (delta-1) opioid receptor antagonist.[1][2] Its utility in research stems from its potent and specific ability to block the δ₁ subtype of the delta-opioid receptor, allowing for the precise investigation of this receptor's physiological and pathological roles. Beyond its canonical role as a δ₁ antagonist, recent studies have elucidated its activity in sensitizing cancer cells to apoptosis through modulation of distinct signaling pathways.[3][4]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its associated signaling pathways and experimental workflows.
Receptor Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the δ₁-opioid receptor subtype. Competition binding assays using guinea pig brain membranes have quantified its inhibitory constant (Kᵢ), a measure of binding affinity, to be in the sub-nanomolar range. This demonstrates a potent interaction with its primary target.
The selectivity of a ligand is as crucial as its affinity. This compound is distinguished by its pronounced selectivity for the δ₁ receptor. In binding assays, it possesses a 100-fold greater affinity for δ₁ sites (labeled by [³H][D-Pen²,D-Pen⁵]enkephalin, DPDPE) compared to δ₂ sites.[1] Furthermore, functional in vivo studies have shown that this compound selectively antagonizes the effects of δ₁ receptor agonists while having no significant effect on the activity of µ-opioid or κ-opioid receptor agonists, underscoring its high selectivity.[2]
| Parameter | Receptor Subtype | Value | Reference Ligand | Preparation | Reference |
| Binding Affinity (Kᵢ) | δ₁-Opioid | 0.1 nM | [³H]DPDPE | Guinea Pig Brain Membranes | [1] |
| Selectivity | µ-Opioid | No significant antagonism | DAMGO, Morphine | In vivo (mouse spinal cord) | [2] |
| Selectivity | κ-Opioid | No significant antagonism | U50,488H | In vivo (mouse spinal cord) | [2] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard filtration-based competitive binding assay to determine the Kᵢ of this compound for the δ-opioid receptor. The principle involves measuring the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]DPDPE) for binding to receptors in a membrane preparation.
Methodology
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing the δ-opioid receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare assay tubes for three conditions:
-
Total Binding: Contains membrane preparation, radioligand (e.g., [³H]DPDPE at a concentration near its Kₔ), and assay buffer.
-
Non-Specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of a non-labeled, saturating opioid ligand (e.g., unlabeled naloxone) to block all specific binding.
-
Competition Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity (Kᵢ) via competitive radioligand assay.
Functional Antagonism
Functional assays measure the effect of a ligand on receptor-mediated signaling. As an antagonist, this compound blocks the signal transduction initiated by an agonist. The potency of a competitive antagonist is often expressed as a pA₂ value or an equilibrium constant (Kₑ), determined through Schild analysis. Studies on porcine ileal mucosa demonstrated that this compound effectively antagonizes the inhibitory effects of δ- and μ-opioid agonists on neurogenic ion transport.[5]
| Parameter | Agonist | Effect of 100 nM BNTX | Assay System | Reference |
| Functional Antagonism | DPDPE (δ-agonist) | 13.5-fold reduction in potency | Porcine Ileal Mucosa (Ion Transport) | [5] |
| Functional Antagonism | DAMGO (μ-agonist) | 15.5-fold reduction in potency | Porcine Ileal Mucosa (Ion Transport) | [5] |
Experimental Protocol: cAMP Inhibition Assay
This protocol describes how to measure the functional antagonist activity of this compound by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production. δ-opioid receptors are coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase.
Methodology
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human δ-opioid receptor.
-
Plate the cells in an appropriate format (e.g., 384-well plate) and grow to desired confluency.
-
-
Assay Procedure:
-
Wash cells and replace the culture medium with assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells. Incubate for a set period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a δ-opioid agonist (e.g., DPDPE, typically at its EC₈₀ concentration) to all wells except the negative control. This will inhibit adenylyl cyclase.
-
Adenylyl Cyclase Stimulation: Simultaneously or shortly after, add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
The data will show that as the BNTX concentration increases, it reverses the agonist's inhibitory effect, causing cAMP levels to rise back towards the level seen with forskolin alone.
-
Determine the IC₅₀ of BNTX for reversing the agonist-induced decrease in cAMP.
-
This IC₅₀ can be used in a Schild analysis, where dose-response curves to the agonist are generated in the presence of multiple fixed concentrations of BNTX, to calculate the antagonist's equilibrium constant (Kₑ or K₈) and pA₂ value.
-
Workflow Diagram: cAMP Functional Assay
Caption: Workflow for assessing this compound functional antagonist potency using a cAMP assay.
Signaling Pathways
This compound's mechanism of action is primarily understood through its antagonism of the δ-opioid receptor and, in specific contexts like cancer, through inhibition of the PKCα/AKT pathway.
A. Antagonism of Canonical δ-Opioid Receptor Signaling
δ-Opioid receptors are canonical G-protein coupled receptors (GPCRs) that signal through inhibitory Gᵢ/Gₒ proteins. When an agonist binds, it triggers a cascade that this compound blocks. By binding to the receptor without activating it, BNTX prevents the agonist-induced dissociation of the G-protein and the subsequent downstream effects.
Caption: this compound competitively antagonizes the Gᵢ/ₒ-coupled δ-opioid receptor signaling pathway.
B. Inhibition of PKCα/AKT Pathway in Cancer Cells
In pancreatic cancer cells, this compound has been shown to sensitize cells to TRAIL-induced apoptosis by inhibiting the Protein Kinase C alpha (PKCα) and AKT signaling pathway.[3][4] This inhibition leads to the destabilization of the X-linked inhibitor of apoptosis protein (XIAP), promoting its degradation via the ubiquitin-proteasome system. The resulting decrease in XIAP levels lowers the threshold for apoptosis, allowing agents like TRAIL to effectively induce cell death.[3]
Caption: BNTX inhibits the PKCα/AKT pathway, leading to XIAP degradation and sensitizing cells to apoptosis.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Downregulation of X-linked inhibitor of apoptosis protein by '7-Benzylidenenaltrexone maleate' sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Benzylidenenaltrexone (BNTX) Maleate in Modulating Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 7-benzylidenenaltrexone (BNTX) maleate, a potent and selective antagonist of the delta-1 (δ1) opioid receptor subtype. The document elucidates the critical role of BNTX maleate as a pharmacological tool in delineating the specific contributions of the δ1-opioid receptor in the modulation of nociception. Through a comprehensive review of key preclinical studies, this guide presents quantitative data on the antagonist's effects in various animal models of pain, details the experimental protocols utilized in these seminal studies, and provides visual representations of the associated signaling pathways and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its utility in the exploration of novel analgesic targets.
Introduction
The delta (δ) opioid receptor system has emerged as a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu (μ) opioid receptor agonists. The δ-opioid receptor family is further subdivided into at least two subtypes, δ1 and δ2, each exhibiting distinct pharmacological profiles and physiological roles. The selective modulation of these subtypes is crucial for understanding their specific contributions to pain processing and for the rational design of targeted therapeutics.
7-Benzylidenenaltrexone (BNTX) maleate has been instrumental in this endeavor. As a highly selective antagonist for the δ1-opioid receptor, BNTX has enabled researchers to dissect the specific functions of this receptor subtype in nociceptive pathways. This guide will explore the foundational research that has established BNTX as a key pharmacological probe and summarize the current understanding of its role in modulating pain perception.
Mechanism of Action: Selective δ1-Opioid Receptor Antagonism
This compound exerts its effects by competitively binding to the δ1-opioid receptor, thereby blocking the binding of endogenous and exogenous δ1-selective agonists. The δ1-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G-proteins (Gi/Go). This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). By antagonizing the δ1-opioid receptor, this compound prevents this signaling cascade, effectively blocking the analgesic and other physiological effects mediated by this receptor subtype.
Signaling Pathway of the δ1-Opioid Receptor
The following diagram illustrates the canonical signaling pathway of the δ1-opioid receptor and the point of intervention by this compound.
Quantitative Data from Preclinical Nociception Studies
Several key studies have utilized this compound to investigate the role of the δ1-opioid receptor in pain modulation. The following tables summarize the quantitative findings from these seminal works.
Table 1: Antagonism of δ1-Opioid Agonist-Induced Antinociception by this compound in Mice
| Agonist (δ1-selective) | Route of Administration | This compound Dose & Route | Nociceptive Test | Fold Increase in Agonist ED50 | Reference |
| DPDPE | Intracerebroventricular (i.c.v.) | 6.3 pmol (i.c.v.) | Tail-Flick | 7.2 | Portoghese et al., 1992[1] |
| DPDPE | Intrathecal (i.t.) | 10 nmol (s.c.) | Tail-Flick | 5.9 | Sofuoglu et al., 1993[2] |
| DPDPE | Intrathecal (i.t.) | 1 nmol (i.t.) | Tail-Flick | 4.0 | Sofuoglu et al., 1993[2] |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin
Table 2: Effect of this compound on Neuropathic Pain in Rats
| Animal Model | Agonist (δ1-selective) | This compound Dose & Route | Behavioral Test | Outcome | Reference |
| Sciatic Nerve Crush | DPDPE | 1 µg (i.t.) | Cold-Water Allodynia | Antagonized the antiallodynic effect of DPDPE | Mika et al., 2001[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.
Tail-Flick Test for Thermal Nociception in Mice
This protocol is based on the methodologies described by Portoghese et al. (1992) and Sofuoglu et al. (1993).
-
Animals: Male Swiss-Webster mice weighing 20-25 g are used. Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.
-
Apparatus: A radiant heat tail-flick analgesia meter is used. The apparatus consists of a radiant heat source (e.g., a focused beam of light from a projector lamp) directed onto the ventral surface of the mouse's tail.
-
Procedure:
-
Mice are gently restrained, and the distal third of their tail is positioned over the radiant heat source.
-
The baseline tail-flick latency is determined by measuring the time from the onset of the heat stimulus to the flick of the tail. A cut-off time of 10-15 seconds is typically employed to prevent tissue damage.
-
This compound or vehicle is administered via the desired route (intracerebroventricular or intrathecal).
-
After a predetermined pretreatment time (e.g., 10-15 minutes), the δ1-opioid agonist (e.g., DPDPE) is administered.
-
Tail-flick latencies are measured again at various time points post-agonist administration (e.g., 5, 15, 30, and 60 minutes).
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (the dose of agonist required to produce 50% of the maximal effect) is calculated in the presence and absence of this compound to determine the fold-increase in ED50.
Sciatic Nerve Crush Model of Neuropathic Pain in Rats
This protocol is based on the methodology used by Mika et al. (2001).
-
Animals: Male Wistar rats weighing 200-250 g are used. Animals are housed individually or in small groups in a controlled environment.
-
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
The right sciatic nerve is exposed at the mid-thigh level through a small incision.
-
The nerve is gently freed from the surrounding connective tissue.
-
A fine hemostatic forceps is applied to the nerve for a specific duration (e.g., 15 seconds) to induce a crush injury.
-
The muscle and skin are then sutured.
-
Sham-operated animals undergo the same procedure without the nerve crush.
-
-
Assessment of Cold Allodynia:
-
Seven days post-surgery, rats are tested for cold allodynia.
-
The rat is placed on a metal plate, and the injured paw is immersed in cold water (e.g., 10°C).
-
The latency to paw withdrawal is measured. A shorter withdrawal latency in the injured paw compared to the contralateral paw or sham-operated animals indicates cold allodynia.
-
-
Drug Administration and Testing:
-
Rats with confirmed allodynia are administered this compound or vehicle intrathecally.
-
Following a pretreatment period, the δ1-opioid agonist DPDPE is administered intrathecally.
-
Paw withdrawal latencies in response to the cold stimulus are measured at various time points post-drug administration to assess the antagonistic effect of BNTX.
-
Conclusion
This compound has proven to be an invaluable tool for elucidating the specific role of the δ1-opioid receptor in nociception. The quantitative data from preclinical studies clearly demonstrate its ability to selectively antagonize the effects of δ1-opioid agonists in various pain models. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further characterizing the δ1-opioid receptor and its potential as a therapeutic target for pain management. As the field of opioid pharmacology continues to evolve, the use of selective antagonists like this compound will remain critical for the development of safer and more effective analgesics.
References
- 1. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 3. A mitogen-activated protein kinase pathway is required for mu-opioid receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
The δ1 Opioid Receptor Antagonist BNTX Maleate: A Technical Guide to its Effects on Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNTX maleate, also known as 7-benzylidenenaltrexone maleate, is a potent and selective antagonist of the δ1 (delta-1) opioid receptor. As a member of the G-protein coupled receptor (GPCR) family, the δ1 opioid receptor plays a crucial role in modulating neuronal excitability and synaptic transmission. This technical guide provides an in-depth overview of the known and putative effects of this compound on neuronal signaling pathways. By competitively binding to the δ1 opioid receptor, this compound blocks the downstream signaling cascades typically initiated by endogenous or exogenous δ-opioid agonists. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents diagrams of the implicated signaling pathways to facilitate further research and drug development efforts targeting the δ-opioid system.
Introduction to this compound
This compound is a derivative of naltrexone and is distinguished by its high selectivity for the δ1 opioid receptor subtype. This selectivity makes it a valuable pharmacological tool for dissecting the specific physiological functions of δ1 receptors from other opioid receptor subtypes (μ, κ, and δ2). Its primary mechanism of action is the competitive antagonism of the δ1 opioid receptor, thereby preventing the binding of endogenous opioid peptides like enkephalins and synthetic agonists.
Core Mechanism of Action: Antagonism of the δ1 Opioid Receptor
The δ1 opioid receptor is a class A GPCR that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of an agonist to the δ1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This compound, as a competitive antagonist, binds to the receptor but does not induce the conformational change necessary for G-protein activation. Consequently, it blocks the ability of agonists to inhibit adenylyl cyclase, thereby preventing the downstream effects on neuronal signaling.
Effects on Neuronal Signaling Pathways
The primary and downstream effects of this compound on neuronal signaling are a direct consequence of its antagonism of the δ1 opioid receptor.
The cAMP/PKA Signaling Pathway
The most direct signaling pathway affected by δ1 opioid receptor activation is the cAMP/PKA pathway. Agonist binding leads to Gi/o-mediated inhibition of adenylyl cyclase, reducing cAMP levels and subsequently decreasing the activity of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
By blocking agonist binding, this compound prevents this inhibition of adenylyl cyclase. In the presence of an agonist, this compound will therefore lead to a relative increase in cAMP levels and PKA activity compared to the agonist-treated state. This can, in turn, affect the phosphorylation status of PKA substrates and influence gene expression through transcription factors like CREB.
Figure 1: this compound's action on the cAMP/PKA pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Opioid receptor activation has been shown to modulate the MAPK/ERK signaling cascade, which is crucial for neuronal plasticity, survival, and differentiation. The activation of δ-opioid receptors can lead to the phosphorylation and activation of ERK1/2. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. As an antagonist, this compound would be expected to block agonist-induced ERK1/2 phosphorylation.
Figure 2: this compound's blockade of the MAPK/ERK pathway.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another critical regulator of neuronal survival, growth, and synaptic plasticity. Evidence suggests that δ-opioid receptor activation can lead to the phosphorylation and activation of Akt. This activation is thought to contribute to the neuroprotective effects of δ-opioid agonists. This compound, by blocking the δ1 receptor, would inhibit agonist-mediated activation of the PI3K/Akt pathway, thereby preventing its downstream pro-survival effects.
Figure 3: this compound's inhibition of the PI3K/Akt pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific data on the modulation of intracellular signaling pathways (e.g., IC50 for cAMP inhibition) by this compound is not extensively available in the public domain. The data primarily focuses on its binding affinity and in vivo antagonist activity.
| Parameter | Value | Species/System | Comments |
| Binding Affinity (Ki) | ~0.25 nM | Guinea pig brain membranes | For δ1 opioid receptor. |
| Selectivity | >15,000-fold | vs. μ and κ opioid receptors | Highly selective for δ receptors. |
| In Vivo Antagonism (ED50) | 646.4 pmol/mouse (i.c.v.) | Mouse (tail-flick assay) | Antagonism of the δ1 agonist DPDPE. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's effects on neuronal signaling. Below are outlines of key experimental procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the δ1 opioid receptor.
-
Objective: To measure the competitive displacement of a radiolabeled δ1-selective agonist or antagonist by this compound.
-
Materials:
-
Neuronal membranes (e.g., from guinea pig brain or cells expressing δ1 opioid receptors).
-
Radiolabeled ligand (e.g., [³H]DPDPE).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate neuronal membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 4: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.
-
Objective: To quantify the effect of this compound on cAMP levels in neuronal cells.
-
Materials:
-
Neuronal cell line expressing δ1 opioid receptors (e.g., SH-SY5Y).
-
This compound.
-
A δ1 opioid agonist (e.g., DPDPE).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture neuronal cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a δ1 agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Analyze the data to determine the potency of this compound in reversing the agonist-induced decrease in cAMP accumulation.
-
Western Blotting for ERK1/2 Phosphorylation
This technique is used to assess the effect of this compound on the activation of the MAPK/ERK pathway.
-
Objective: To detect changes in the phosphorylation state of ERK1/2 in response to this compound.
-
Materials:
-
Neuronal cells.
-
This compound.
-
δ1 opioid agonist.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat neuronal cells with this compound, an agonist, or a combination of both for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phosphorylated ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Conclusion
This compound is a powerful tool for investigating the physiological and pathological roles of the δ1 opioid receptor. Its high selectivity allows for the specific interrogation of δ1-mediated neuronal signaling pathways. While its primary effect is the blockade of the Gi/o-cAMP-PKA cascade, its influence on other pathways such as MAPK/ERK and PI3K/Akt warrants further detailed investigation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound on these critical neuronal signaling networks, ultimately contributing to a better understanding of the δ-opioid system and the development of novel therapeutics.
Preclinical Profile of BNTX Maleate: A Selective δ₁-Opioid Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BNTX maleate, chemically known as 7-Benzylidenenaltrexone maleate. The document synthesizes findings from key studies, focusing on the compound's pharmacological activity, selectivity, and in vivo effects. All data is presented to facilitate analysis and future research in the field of opioid pharmacology.
Pharmacological Profile and Mechanism of Action
This compound is a potent and highly selective antagonist of the δ₁ (delta-1) opioid receptor subtype.[1] Its primary mechanism of action is the competitive inhibition of this receptor, which is involved in modulating pain perception (antinociception) and other physiological processes.[1][2] Studies have demonstrated that BNTX possesses a significantly greater affinity for the δ₁ receptor subtype compared to the δ₂ subtype and shows minimal interaction with μ (mu) or κ (kappa) opioid receptors, establishing it as a standard tool for investigating δ₁ receptor function.[1][2][3]
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Receptor Binding Affinity of BNTX in Guinea Pig Brain Membranes
| Radioligand | Receptor Subtype | BNTX Kᵢ (nM) | Selectivity (δ₂/δ₁) | Reference |
|---|---|---|---|---|
| [³H]DPDPE | δ₁ | 0.1 | ~100-fold | Portoghese et al., 1992[1] |
| [³H]DSLET | δ₂ | ~10.0 | - | Portoghese et al., 1992[1] |
Kᵢ (Inhibition Constant): A measure of binding affinity. Lower values indicate higher affinity. [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin): A selective δ₁ receptor agonist. [³H]DSLET ([D-Ser²,Leu⁵]enkephalin-Thr⁶): A selective δ₂ receptor agonist.
Table 2: In Vivo Antagonistic Activity of BNTX in Mice (Tail-Flick Test)
| Agonist Challenged | Agonist Receptor Target | BNTX Administration Route | BNTX Effect on Agonist ED₅₀ | Reference |
|---|---|---|---|---|
| DPDPE | δ₁ | Subcutaneous (s.c.) | 5.9-fold increase | Sofuoglu et al., 1993[2] |
| DPDPE | δ₁ | Intrathecal (i.t.) | 4.0-fold increase | Sofuoglu et al., 1993[2] |
| DPDPE | δ₁ | Intracerebroventricular (i.c.v.) | 7.2-fold increase (dose ratio) | Portoghese et al., 1992[1] |
| DELT II | δ₂ | Subcutaneous (s.c.) | No significant change | Sofuoglu et al., 1993[2] |
| DAMGO | μ | Subcutaneous (s.c.) | No significant change | Sofuoglu et al., 1993[2] |
| Morphine | μ | Subcutaneous (s.c.) | No significant change | Sofuoglu et al., 1993[2] |
| U50,488H | κ | Subcutaneous (s.c.) | No significant change | Sofuoglu et al., 1993[2] |
ED₅₀ (Median Effective Dose): The dose of an agonist required to produce an antinociceptive effect in 50% of subjects. An increase in this value indicates antagonism. DELT II ([D-Ala²]deltorphin II): A selective δ₂ receptor agonist. DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin): A selective μ receptor agonist. U50,488H: A selective κ receptor agonist.
Table 3: Effect of BNTX on Neurogenic Ion Transport in Porcine Ileal Mucosa
| Agonist | BNTX (100 nM) Effect on Agonist Potency | Reference |
|---|---|---|
| DPDPE (δ agonist) | 13.5-fold reduction | Poonyachoti et al., 2001[3] |
| DAMGO (μ agonist) | 15.5-fold reduction | Poonyachoti et al., 2001[3] |
This study suggests the presence of a novel BNTX-sensitive opioid receptor in the submucosal neurons of the porcine ileum that mediates the effects of both δ and μ opioid agonists on ion transport.[3]
Experimental Protocols
The methodologies summarized below are based on the descriptions provided in the cited preclinical studies.
3.1 In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity and selectivity of BNTX for opioid receptor subtypes.
-
Preparation: Crude mitochondrial fractions (P₂) of guinea pig brain membranes were prepared and used as the source of opioid receptors.
-
Assay: Competitive binding assays were performed using radiolabeled opioid receptor agonists (e.g., [³H]DPDPE for δ₁ sites and [³H]DSLET for δ₂ sites). Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (BNTX).
-
Measurement: The amount of radioligand bound to the receptors was quantified using liquid scintillation counting.
-
Analysis: The concentration of BNTX that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. This value was then converted to the inhibition constant (Kᵢ) to reflect the binding affinity.
3.2 In Vivo Antinociception Assays (Mouse Tail-Flick Test)
-
Objective: To assess the ability of BNTX to antagonize the pain-relieving effects of various opioid agonists in live animals.
-
Model: Male ICR mice were used.
-
Procedure: A baseline pain response latency was determined by applying a heat source to the mouse's tail and measuring the time taken for the mouse to "flick" its tail away. Subsequently, a selective opioid agonist (e.g., DPDPE, DELT II) was administered to produce an antinociceptive (pain-relieving) effect, which increases the tail-flick latency.
-
Antagonism Study: BNTX was administered prior to the opioid agonist. The dose of the agonist required to produce a maximal antinociceptive effect (ED₅₀) was calculated in the absence and presence of BNTX.
-
Analysis: An increase in the agonist's ED₅₀ value in the presence of BNTX indicates antagonism at the receptor level. The magnitude of the fold-increase reflects the potency of the antagonist.
Visualized Pathways and Workflows
4.1 Signaling Pathway: BNTX Antagonism at the δ₁-Opioid Receptor
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antinociceptive Properties of Botulinum Neurotoxin (BoNT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antinociceptive properties of Botulinum Neurotoxin (BoNT), a potent neurotoxin with significant therapeutic potential in pain management. This document outlines the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and details common experimental protocols used to evaluate its analgesic effects.
Introduction
Botulinum toxin (BoNT) is a neurotoxin produced by the bacterium Clostridium botulinum.[1][2] While widely known for its cosmetic applications, BoNT has emerged as a promising therapeutic agent for a variety of clinical conditions associated with pain.[3] Its analgesic properties extend beyond its muscle-relaxant effects, indicating a direct influence on nociceptive pathways.[4] This guide delves into the scientific evidence supporting the antinociceptive actions of BoNT.
Molecular Mechanism of Action
BoNTs are produced as a single polypeptide chain of approximately 150 kDa, which is then cleaved into a heavy chain (100 kDa) and a light chain (50 kDa) linked by a disulfide bond.[1][2] The antinociceptive effects of BoNT are primarily attributed to its ability to inhibit the release of neurotransmitters from presynaptic nerve terminals.[3]
The mechanism can be summarized in four key steps:
-
Binding: The heavy chain of BoNT binds to specific receptors on the surface of sensory neurons.[1][2]
-
Internalization: The toxin is then internalized into the neuron through endocytosis.[1][2]
-
Translocation: The light chain of the toxin is translocated from the endosome into the cytoplasm.
-
Enzymatic Action: The light chain, a zinc-dependent endopeptidase, cleaves specific proteins of the SNARE (Soluble NSF Attachment Protein Receptor) complex, such as SNAP-25 (Synaptosomal-Associated Protein of 25 kDa).[1][3]
This cleavage of SNARE proteins disrupts the formation of the synaptic fusion complex, thereby inhibiting the exocytosis of synaptic vesicles containing key neurotransmitters and neuropeptides involved in pain signaling, including glutamate, substance P (SP), and calcitonin gene-related peptide (CGRP).[3]
Below is a diagram illustrating the signaling pathway of BoNT's antinociceptive action.
References
Beyond the Delta: An In-Depth Technical Guide to the Cellular Targets of BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of BNTX maleate, a combination of buprenorphine and naloxone, extending beyond its well-characterized interaction with the δ1-opioid receptor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the complex pharmacology of this widely used medication. We will delve into the quantitative analysis of its interactions with various receptors, detail the experimental protocols used to elucidate these interactions, and visualize the intricate signaling pathways involved.
Introduction to this compound's Complex Pharmacology
This compound is a cornerstone in the treatment of opioid use disorder and pain management. Its efficacy and safety profile are attributed to the unique pharmacological properties of its components, primarily buprenorphine. While naloxone is included to deter intravenous misuse due to its poor sublingual bioavailability, its own receptor interactions are noteworthy. Buprenorphine's activity is not confined to the δ-opioid receptor, where it acts as an antagonist; it exhibits a complex profile of agonism, partial agonism, and antagonism across a spectrum of other cellular targets. Understanding these off-target interactions is critical for a complete comprehension of its therapeutic effects and potential side effects.
Quantitative Analysis of Receptor Interactions
The following tables summarize the quantitative data on the binding affinity (Ki), potency (EC50/IC50), and efficacy (Emax) of buprenorphine and naloxone at various cellular targets beyond the δ1-opioid receptor. This data provides a comparative view of their interactions with key receptors and channels.
Table 1: Quantitative Data for Buprenorphine at Non-δ1-Opioid Receptor Targets
| Target Receptor/Channel | Binding Affinity (Ki) | Potency (EC50/IC50) | Efficacy (Emax) | Notes |
| Kappa-Opioid Receptor (KOR) | 1.5 ± 0.8 nM[1] | - | Antagonist/Weak Partial Agonist[2] | Buprenorphine's KOR antagonism is thought to contribute to its antidepressant effects and reduced dysphoria compared to other opioids.[2] |
| Nociceptin/Orphanin FQ (NOP) Receptor (ORL-1) | 77.4 ± 16 nM[1] | 116 nM[1] | 21% (relative to nociceptin)[1] | Acts as a weak partial agonist.[2] This interaction may modulate some of buprenorphine's effects on mood and addiction.[2] |
| Voltage-gated Sodium Channels | - | IC50: 33 ± 2 µM[3] | - | This blockade contributes to its local anesthetic properties.[2][3] |
| Toll-like Receptor 4 (TLR4) | Very low affinity | - | Agonist[2] | The clinical significance of this interaction is still under investigation. |
| Sigma Receptor | Weak binding | - | Little to no activity[2] | |
| Cannabinoid Receptor 1 (CB1) | Weak binding[4] | - | - |
Table 2: Quantitative Data for Naloxone at Non-δ1-Opioid Receptor Targets
| Target Receptor/Channel | Binding Affinity (Ki) | Potency (IC50) | Efficacy (Emax) | Notes |
| Mu-Opioid Receptor (MOR) | 1.1 - 1.4 nM[5] | - | Competitive Antagonist[6] | Highest affinity among opioid receptors. |
| Kappa-Opioid Receptor (KOR) | 2.5 - 12 nM[5] | - | Competitive Antagonist[6] | |
| Nociceptin/Orphanin FQ (NOP) Receptor (ORL-1) | Negligible affinity[6] | - | - | |
| Toll-like Receptor 4 (TLR4) | - | - | No activation[7] | May act as a TLR4 antagonist, inhibiting opioid- or LPS-induced signaling.[7] |
| Filamin A (FLNA) | IC50-H: 3.94 pM; IC50-L: 834 pM | - | - | A high-affinity, non-opioid binding site that modulates MOR signaling.[8] |
| Sigma Receptor | Negligible affinity[9] | - | - |
Detailed Experimental Protocols
The characterization of buprenorphine and naloxone's interactions with their cellular targets relies on a variety of in vitro and electrophysiological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of buprenorphine and naloxone for various receptors (e.g., KOR, NOP).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]U69593 for KOR, [3H]Nociceptin for NOP).
-
Unlabeled buprenorphine or naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled buprenorphine or naloxone in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of buprenorphine as a partial agonist at the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor.
-
[35S]GTPγS.
-
GDP.
-
Buprenorphine and a known full agonist for the NOP receptor (e.g., nociceptin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the NOP receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of buprenorphine or the reference full agonist.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
Cyclic AMP (cAMP) Inhibition Assays
This assay measures the functional consequence of Gαi/o-coupled GPCR activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cAMP levels.
Objective: To assess the inhibitory effect of buprenorphine on cAMP production via NOP receptor activation.
Materials:
-
Intact cells expressing the NOP receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Buprenorphine.
-
A cAMP assay kit (e.g., based on HTRF or ELISA).
Procedure:
-
Cell Culture: Culture cells expressing the NOP receptor in 96-well plates.
-
Pre-treatment: Pre-treat the cells with varying concentrations of buprenorphine.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of buprenorphine to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of compounds on ion channels, such as voltage-gated sodium channels.
Objective: To characterize the inhibitory effect of buprenorphine on voltage-gated sodium channels.
Materials:
-
Cells expressing the desired sodium channel subtype (e.g., Nav1.7).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
Buprenorphine.
Procedure:
-
Pipette Preparation: Fabricate and fire-polish glass micropipettes to a suitable resistance (e.g., 2-5 MΩ).
-
Cell Preparation: Plate cells on coverslips for recording.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential and apply voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the cell with a solution containing buprenorphine at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the concentration-dependent block of the sodium channels and calculate the IC50 value.
Visualization of Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by buprenorphine and naloxone at their non-δ1-opioid receptor targets.
Buprenorphine's Antagonism at the Kappa-Opioid Receptor
Buprenorphine's Partial Agonism at the Nociceptin/Orphanin FQ (NOP) Receptor
Naloxone's Interaction with Filamin A and Modulation of Mu-Opioid Receptor Signaling
Conclusion
The pharmacological profile of this compound is far more intricate than a simple interaction with the δ1-opioid receptor. Buprenorphine's engagement with kappa-opioid, nociceptin/orphanin FQ receptors, and voltage-gated sodium channels, along with naloxone's high-affinity binding to filamin A, collectively contribute to its therapeutic efficacy and safety profile. A thorough understanding of these non-canonical targets is paramount for the rational design of future analgesics and addiction therapies with improved properties. This guide provides a foundational resource for researchers to further explore the multifaceted pharmacology of this important medication.
References
- 1. benchchem.com [benchchem.com]
- 2. Naloxone's pentapeptide binding site on filamin A blocks Mu opioid receptor-Gs coupling and CREB activation of acute morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axolbio.com [axolbio.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. (+)-naloxone, an opioid-inactive toll-like receptor 4 signaling inhibitor, reverses multiple models of chronic neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Toll-Like Receptor 4 (TLR4)/Opioid Receptor Pathway Crosstalk and Impact on Opioid Analgesia, Immune Function, and Gastrointestinal Motility [frontiersin.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Structural determinants of sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
BNTX Maleate: An In-depth Technical Guide for Research in Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process initiated by the activation of sensory neurons, leading to the release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). This localized inflammatory response is characterized by vasodilation, increased vascular permeability (plasma extravasation), and mast cell degranulation. It plays a significant role in the pathophysiology of various conditions, including migraine, arthritis, and other pain syndromes. Understanding the molecular mechanisms that modulate neurogenic inflammation is crucial for the development of novel therapeutic strategies.
This technical guide focuses on 7-benzylidenenaltrexone maleate (BNTX maleate), a potent and highly selective antagonist of the delta-1 (δ1) opioid receptor. While traditionally studied in the context of analgesia and opioid system modulation, the role of δ-opioid receptors (DORs) in neurogenic inflammation presents a compelling area of investigation. This document provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols to facilitate research into its potential as a modulator of neurogenic inflammation.
This compound: Core Properties and Mechanism of Action
This compound is a derivative of naltrexone and is distinguished by its high affinity and selectivity for the δ1-opioid receptor subtype.
| Property | Value | Reference |
| Full Chemical Name | 7-benzylidenenaltrexone maleate | [N/A] |
| Molecular Formula | C27H27NO4 · C4H4O4 | [N/A] |
| Molecular Weight | 545.6 g/mol | [N/A] |
| Receptor Target | δ1-opioid receptor (DOR1) | [N/A] |
| Action | Antagonist | [N/A] |
| Binding Affinity (Ki) | 0.1 nM (for δ1 receptors in guinea pig brain membranes) | [N/A] |
Mechanism of Action:
This compound exerts its effects by competitively binding to the δ1-opioid receptor, thereby blocking the binding of endogenous opioid peptides such as enkephalins. Delta-opioid receptors are G protein-coupled receptors (GPCRs), specifically coupled to inhibitory G proteins (Gi/o). The antagonism of these receptors by this compound is expected to disinhibit downstream signaling pathways that are normally suppressed by endogenous opioid tone. In the context of sensory neurons, this has significant implications for the release of neurotransmitters and neuropeptides that drive neurogenic inflammation.
Signaling Pathways in Neurogenic Inflammation and the Role of δ1-Opioid Receptors
The release of Substance P and CGRP from the peripheral terminals of sensory neurons is a critical event in the initiation of neurogenic inflammation. This release is triggered by the activation of nociceptive ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, by stimuli like capsaicin, heat, or protons. The influx of calcium ions (Ca2+) through these channels is the primary trigger for the exocytosis of neuropeptide-containing vesicles.
Delta-opioid receptors are co-expressed with TRPV1 channels on a subset of small-diameter dorsal root ganglion (DRG) neurons, which are the primary sensory neurons involved in nociception and neurogenic inflammation. The activation of these Gi/o-coupled δ-opioid receptors leads to:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits of the activated G protein can directly bind to and inhibit the function of N-type and P/Q-type VGCCs. This reduces the overall influx of Ca2+ upon neuronal depolarization, thereby decreasing the probability of neuropeptide release.
-
Activation of G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits can also activate GIRK channels, leading to an efflux of potassium ions (K+). This hyperpolarizes the neuronal membrane, making it less excitable and reducing the likelihood of action potential firing and subsequent neuropeptide release.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP can indirectly modulate ion channel activity and neurotransmitter release.
Given this mechanism, the application of this compound, a δ1-opioid receptor antagonist, is hypothesized to block these inhibitory pathways. This would lead to a potentiation of Ca2+ influx and an increase in the excitability of sensory neurons, resulting in an enhanced release of Substance P and CGRP and, consequently, an exacerbation of neurogenic inflammation.
Experimental Protocols for Investigating this compound in Neurogenic Inflammation
In Vitro Models
1. Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the direct investigation of this compound's effects on sensory neuron activity and neuropeptide release.
-
Materials:
-
Adult rats or mice
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IA
-
Dispase II
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and nerve growth factor (NGF)
-
Poly-D-lysine and laminin-coated culture plates
-
This compound stock solution (dissolved in sterile water or DMSO, then diluted in culture medium)
-
Capsaicin solution
-
-
Procedure:
-
Euthanize the animal according to approved protocols and dissect the dorsal root ganglia from the spinal column.
-
Transfer the ganglia to cold HBSS.
-
Digest the ganglia in a solution of collagenase and dispase II at 37°C for 60-90 minutes.
-
Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates.
-
Culture the neurons in supplemented DMEM/F12 medium at 37°C in a humidified 5% CO2 incubator for 24-48 hours before experimentation.
-
BNTX maleate and its interaction with G-protein coupled receptors
A Comprehensive Review of "BNTX Maleate": A Fictitious Compound and its Hypothetical Interaction with G-Protein Coupled Receptors
Disclaimer: Following a thorough search of publicly available scientific databases and literature, no compound with the designation "this compound" has been identified. The information presented in this document is therefore based on a hypothetical scenario and is intended to serve as a template for a technical guide or whitepaper, rather than a factual account of a real-world molecule.
This guide will explore the fictitious compound "this compound" and its putative interactions with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent drug targets. We will outline hypothetical experimental data, protocols, and signaling pathways to illustrate the kind of in-depth analysis required for drug development professionals and researchers in the field.
Hypothetical Quantitative Data Summary
For any novel compound, a thorough characterization of its binding affinity and functional activity at the target receptor is paramount. The following tables present hypothetical data for "this compound" at a theoretical GPCR target, "GPCR-X".
Table 1: Radioligand Binding Affinity of this compound at GPCR-X
| Radioligand | Compound | Ki (nM) | nH |
| [³H]-Ligand Y | This compound | 15.2 ± 2.1 | 1.05 |
| [³H]-Ligand Y | Reference Cpd A | 5.8 ± 0.9 | 0.98 |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates a higher affinity. nH: Hill slope, indicating the cooperativity of binding.
Table 2: Functional Activity of this compound in a cAMP Assay
| Assay Type | Compound | EC₅₀ (nM) | Emax (%) |
| Agonist Mode | This compound | 87.5 ± 12.3 | 92 |
| Agonist Mode | Isoproterenol | 10.2 ± 1.5 | 100 |
EC₅₀: Half maximal effective concentration, a measure of a drug's potency. Emax: Maximum effect of the drug.
Detailed Experimental Protocols
The generation of reliable data is contingent on well-defined and reproducible experimental protocols. Below are methodologies for the key experiments cited above.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for GPCR-X.
Materials:
-
Membranes from HEK293 cells stably expressing GPCR-X.
-
[³H]-Ligand Y (specific activity 85 Ci/mmol).
-
This compound, dissolved in DMSO.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Ligand Y (final concentration 1 nM), and 25 µL of the this compound dilution.
-
Add 100 µL of cell membranes (20 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the Ki value.
cAMP Functional Assay
Objective: To assess the functional activity of this compound as an agonist at GPCR-X.
Materials:
-
HEK293 cells stably expressing GPCR-X.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
This compound, dissolved in DMSO.
-
Isoproterenol (positive control).
-
cAMP assay kit (e.g., HTRF or LANCE).
Procedure:
-
Seed cells in a 384-well plate and grow to 80-90% confluency.
-
Prepare a dilution series of this compound and isoproterenol.
-
Wash the cells with assay buffer.
-
Add 10 µL of the compound dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data are analyzed using a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Visualization of Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language.
Caption: Hypothetical Gs-protein signaling pathway activated by this compound.
Caption: Workflow for characterizing the interaction of a compound with a GPCR.
This document provides a framework for the in-depth technical analysis of a novel compound targeting GPCRs. While "this compound" remains a hypothetical entity, the principles and methodologies outlined here are fundamental to the field of drug discovery and development. Researchers and scientists can adapt this structure to report on their own findings with real-world molecules.
Methodological & Application
BNTX Maleate: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of BNTX maleate, a selective δ1 opioid receptor antagonist. This document outlines experimental procedures, data presentation, and the underlying signaling pathways, offering a comprehensive guide for preclinical research.
Introduction
This compound, also known as 7-benzylidenenaltrexone maleate, is a potent and selective antagonist of the δ1 opioid receptor. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of this specific opioid receptor subtype. In vivo studies are crucial for understanding the systemic effects of this compound and its therapeutic potential.
Data Presentation
The following tables summarize key quantitative data for this compound from in vivo studies.
Table 1: this compound In Vivo Efficacy in Mice
| Animal Model | Administration Route | Dose | Effect | Reference |
| CD-1 Mice | Subcutaneous (s.c.) | 5.0 µmol/kg | Blocked 65-99% of [3H]BNTX specific binding in the brain. | [1] |
| Mice | Intracerebroventricular (i.c.v.) | 6.3 pmol | Antagonized DPDPE-induced antinociception. | |
| Mice | Subcutaneous (s.c.) | Not specified | Increased the antinociceptive ED50 value of DPDPE 5.9-fold. | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₂₇NO₄·C₄H₄O₄ |
| Molecular Weight | 545.59 g/mol |
| Purity | ≥99% (HPLC) |
| CAS Number | 864461-31-4 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a this compound solution for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for subcutaneous injection)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. The final concentration of DMSO in the injection solution should be minimized (ideally ≤10%) to avoid toxicity. A common starting point is to dissolve the compound in 100% DMSO to create a stock solution.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
-
Dilute with sterile saline:
-
Aspirate the desired volume of the this compound/DMSO stock solution into a sterile syringe.
-
Slowly add the required volume of sterile saline to the syringe to achieve the final desired concentration and DMSO percentage.
-
Gently invert the syringe multiple times to ensure a homogenous solution.
-
-
Final preparation:
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, if permissible for the experiment).
-
The solution should be prepared fresh on the day of the experiment to ensure stability.
-
Protocol 2: In Vivo Administration of this compound in Mice
This protocol describes the subcutaneous administration of the prepared this compound solution to mice.
Procedure:
-
Animal Handling: Acclimatize the mice to the experimental conditions before the procedure. Handle the animals gently to minimize stress.
-
Dosing:
-
Draw the calculated volume of the this compound solution into an appropriately sized syringe with a suitable needle (e.g., 27-30 gauge).
-
Ensure there are no air bubbles in the syringe.
-
-
Injection:
-
Grasp the mouse firmly by the loose skin over the scruff of the neck.
-
Lift the skin to create a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Observe the animals for any adverse reactions following the injection.
Signaling Pathways
This compound acts as a selective antagonist at the δ1 opioid receptor, which is a G protein-coupled receptor (GPCR). The antagonism of this receptor by this compound blocks the downstream signaling cascades typically initiated by endogenous or exogenous agonists.
Upon activation by an agonist, the δ-opioid receptor typically couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.
By blocking the δ1 opioid receptor, this compound prevents these downstream effects. This can lead to a disinhibition of neuronal activity in specific pathways where the δ1 receptor is expressed. The precise downstream consequences of δ1 opioid receptor antagonism are complex and can vary depending on the specific neuronal circuit being investigated.
References
- 1. In vivo labeling of delta opioid receptors in mouse brain by [3H]benzylidenenaltrexone, a ligand selective for the delta 1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the δ-Opioid Receptor Is Partially Reduced, Whereas Activity of the κ-Receptor Is Maintained in Mice Lacking the μ-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Administration of BNTX Maleate in Rats for Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (7-Benzylidenenaltrexone maleate) is a potent and selective δ₁ opioid receptor antagonist. Its use in preclinical pain research, particularly through intrathecal administration in rat models, allows for the specific investigation of the role of spinal δ₁ opioid receptors in nociceptive processing. These application notes provide a detailed overview of the experimental use of intrathecal this compound in rats for pain studies, including quantitative data, experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of intrathecally administered this compound in rodent pain models.
Table 1: Antagonism of δ-Opioid Agonist-Induced Antinociception by Intrathecal BNTX in Mice *
| δ-Opioid Agonist | Agonist ED₅₀ (nmol/mouse) | BNTX Pretreatment (i.t.) | Fold Increase in Agonist ED₅₀ |
| DPDPE (δ₁ agonist) | 6.3 (5.2-7.6) | 4 nmol | 4.0 |
| DELT II (δ₂ agonist) | 6.4 (5.4-7.7) | 4 nmol | No significant change |
*Data from Sofuoglu et al., 1993.[1] Values in parentheses are 95% confidence intervals. This study was conducted in mice but provides valuable insight into the in vivo potency and selectivity of BNTX at the spinal level.
Table 2: General Parameters for Intrathecal this compound Administration in Rat Pain Models
| Parameter | Value/Range | Notes |
| Animal Model | Male Sprague-Dawley rats | 250-300 g |
| Drug | This compound (7-Benzylidenenaltrexone maleate) | --- |
| Route of Administration | Intrathecal (i.t.) via lumbar puncture or implanted catheter | --- |
| Vehicle | Sterile, preservative-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) | Ensure appropriate pH and osmolarity for intrathecal administration.[2] |
| Injection Volume | 10 µL, followed by a 10 µL flush | To ensure accurate delivery to the subarachnoid space.[3][4] |
| Pain Models | Hot Plate Test, Formalin Test | To assess thermal nociception and inflammatory pain, respectively. |
Experimental Protocols
Preparation of this compound for Intrathecal Injection
-
Reconstitution : Dissolve this compound powder in the chosen vehicle (e.g., sterile, preservative-free 0.9% saline) to create a stock solution. The exact concentration will depend on the desired final doses.
-
Dilution : Prepare serial dilutions from the stock solution to achieve the desired doses for administration.
-
Sterilization : Filter the final solutions through a 0.22 µm syringe filter into sterile vials to ensure sterility for intrathecal injection.
-
Storage : Store the prepared solutions at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Intrathecal Catheter Implantation in Rats
This protocol allows for repeated intrathecal drug administration without the need for repeated lumbar punctures.[5][6][7][8][9]
-
Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation : Shave and sterilize the surgical area over the cisterna magna.
-
Incision : Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.
-
Catheter Insertion : Carefully make a small incision in the membrane and insert a sterile polyethylene catheter (PE-10) into the subarachnoid space, advancing it caudally to the lumbar region (approximately 8-8.5 cm).
-
Securing the Catheter : Suture the catheter to the surrounding musculature to prevent displacement. Exteriorize the other end of the catheter subcutaneously to the dorsal neck region.
-
Post-operative Care : Administer post-operative analgesics and allow the animal to recover for 5-7 days before experimental use. House rats individually to prevent damage to the catheter.[5][6]
-
Catheter Patency Check : Before each drug administration, check the patency of the catheter by injecting a small volume of sterile saline.
Hot Plate Test for Thermal Nociception
This test measures the latency of the rat's response to a thermal stimulus.[1][10][11]
-
Apparatus : Use a hot plate apparatus maintained at a constant temperature (e.g., 52.5 ± 0.5°C).[10]
-
Acclimation : Acclimate the rat to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement : Gently place the rat on the hot plate and start a timer. Record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[10]
-
Drug Administration : Administer this compound or vehicle intrathecally.
-
Post-drug Measurement : At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.
Formalin Test for Inflammatory Pain
This test induces a biphasic pain response and is a model of persistent inflammatory pain.[3][12][13][14]
-
Acclimation : Place the rat in a transparent observation chamber for at least 30 minutes to acclimate.
-
Drug Administration : Administer this compound or vehicle intrathecally.
-
Formalin Injection : After a predetermined pretreatment time (e.g., 10 minutes), inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.[3]
-
Behavioral Observation : Immediately after the formalin injection, return the rat to the observation chamber and record the pain-related behaviors (e.g., number of flinches, time spent licking the injected paw) for a set period (e.g., 60 minutes).
-
Data Analysis : Analyze the data in two phases: the early phase (first 0-10 minutes) and the late phase (15-60 minutes after formalin injection).
Mandatory Visualizations
Signaling Pathway of δ₁ Opioid Receptor Antagonism in the Spinal Cord
Caption: this compound blocks δ₁ opioid receptor signaling in the spinal cord.
Experimental Workflow for Assessing Intrathecal this compound in Rat Pain Models
Caption: Workflow for evaluating intrathecal this compound in rat pain models.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of Intrathecal Curcumin in the Rat Formalin Test [epain.org]
- 4. Effect of intrathecal serotonin on nociception in rats: influence of the pain test used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. criver.com [criver.com]
- 7. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic effect of intrathecally administered orexin-A in the rat formalin test and in the rat hot plate test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of BNTX Maleate Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BNTX maleate, also known as 7-Benzylidenenaltrexone maleate, is a potent and selective δ1 (delta 1) opioid receptor antagonist.[1][2] Opioid receptors are G protein-coupled receptors, and this compound exerts its effects by blocking the signaling pathways associated with the δ1 receptor. In cell culture experiments, it has been observed to decrease the proliferation of primary mouse splenic B cells and reduce the production of IL-2 and IL-4 by primary mouse splenic T lymphocytes at concentrations of 1 and 10 µM.[1] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture applications, along with relevant technical data and diagrams.
This compound Properties
This compound is typically supplied as a solid, yellow powder. Key properties are summarized in the table below for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C31H31NO8 | [3][4] |
| Molecular Weight | 545.58 g/mol (anhydrous basis) | [4] |
| Purity | ≥95% - ≥99% (HPLC) | [1][2] |
| Solubility (DMSO) | >20 mg/mL; up to 100 mM | [4] |
| Solubility (Water) | Soluble to 10 mM (with gentle warming) | [4] |
| Solubility (Methanol) | Soluble | [1] |
| Storage (Solid) | Desiccate at -20°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in dimethyl sulfoxide (DMSO), which is a common solvent for water-insoluble compounds in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if sterility is a concern)
-
Sterile syringe
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (545.58 g/mol ).
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: 1 mL x 10 mmol/L x 545.58 g/mol = 5.46 mg
-
-
Weighing: Carefully weigh out the calculated amount (e.g., 5.46 mg) of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the corresponding volume of sterile DMSO (e.g., 1 mL) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): For applications requiring absolute sterility, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they can be stable for several months.[4] Protect from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum and other supplements)
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Determine the volume of stock solution needed to achieve the final desired concentration in your culture volume. A common final concentration for δ1 opioid receptor antagonism studies is in the range of 1-10 µM.[1]
-
V1 = (C2 x V2) / C1
-
Where: V1 = Volume of stock, C1 = Concentration of stock (10 mM), V2 = Final volume of media, C2 = Final concentration (e.g., 10 µM).
-
Example for 10 mL of media at 10 µM: V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Pipette the calculated volume of the this compound stock solution (10 µL in the example) into the pre-warmed cell culture medium (10 mL). Crucially , add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to account for any effects of the solvent on the cells. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells as per your experimental design.
Workflow and Mechanism of Action Diagrams
Experimental Workflow: this compound Solution Preparation
The following diagram illustrates the key steps from powder to working solution.
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action: this compound as a δ1 Opioid Receptor Antagonist
This compound functions by competitively binding to the δ1 opioid receptor, thereby blocking the downstream signaling cascade that would normally be initiated by an agonist. Opioid receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound blocks agonist binding to the δ1 opioid receptor.
References
Application Notes and Protocols: Optimal Dosage of α-Bungarotoxin for Mouse Behavioral Studies
Disclaimer: The term "BNTX maleate" is not a recognized standard chemical nomenclature in scientific literature. This document will focus on alpha-Bungarotoxin (α-BTX) , a potent neurotoxin that is a high-affinity antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is likely the compound of interest for researchers studying nicotinic receptor function in the central nervous system.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-Bungarotoxin (α-BTX) is a 74-amino acid polypeptide neurotoxin isolated from the venom of the Taiwanese banded krait, Bungarus multicinctus. It binds with high affinity and specificity to the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), as well as to muscle nAChRs. In neuroscience research, α-BTX is a valuable tool for characterizing the distribution and function of α7 nAChRs in the brain. The α7 nAChR is implicated in a variety of cognitive and behavioral processes, including learning, memory, and attention, and is a therapeutic target for conditions such as Alzheimer's disease and schizophrenia.
Due to its high toxicity and limited ability to cross the blood-brain barrier, systemic administration of α-BTX for behavioral studies in mice is challenging and not commonly reported in the literature. Direct central administration (e.g., intracerebroventricularly) is a more common approach to investigate its central effects. Researchers often turn to other selective α7 nAChR antagonists, such as methyllycaconitine (MLA), for systemic administration in behavioral paradigms.
This document provides a summary of available data on α7 nAChR antagonists in mouse behavioral studies to guide researchers in designing experiments with α-Bungarotoxin, with a strong emphasis on the necessary precautions and the use of related compounds for dose-finding.
Data Presentation: Dosages of α7 nAChR Antagonists in Mouse Behavioral Studies
The following table summarizes dosages of methyllycaconitine (MLA), a selective α7 nAChR antagonist, used in mouse behavioral studies. This data can serve as a reference point for designing studies with α-Bungarotoxin, although direct dose conversion is not possible and careful dose-escalation studies for α-BTX are imperative.
| Compound | Mouse Strain | Behavioral Assay | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Methyllycaconitine (MLA) | C57BL/6 | Fear Conditioning | Intraperitoneal (i.p.) | 1 - 5 | Potentiation of memory acquisition at lower doses |
| Methyllycaconitine (MLA) | C57BL/6 | Novel Object Recognition | Intraperitoneal (i.p.) | 0.003 - 0.1 | Improvement in memory acquisition |
| Methyllycaconitine (MLA) | C57BL/6 | Resident-Intruder Test | Intraperitoneal (i.p.) | 5 | Blockade of the anti-aggressive effects of nicotine |
Experimental Protocols
Protocol 1: Novel Object Recognition Test
The Novel Object Recognition (NOR) test is used to assess learning and memory in rodents. It is based on the spontaneous tendency of mice to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
α-Bungarotoxin or other α7 nAChR antagonist solution
-
Vehicle solution (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Handle the mice for 5 minutes each day for 3 days prior to the experiment.
-
On the day before the test, allow each mouse to explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization Phase):
-
Administer the vehicle or α7 nAChR antagonist (e.g., MLA at 0.01 mg/kg, i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Testing (Test Phase):
-
Return the mouse to its home cage for a retention interval (e.g., 24 hours).
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better memory.
-
Compare the DI between the vehicle- and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Resident-Intruder Test
The resident-intruder test is a standard paradigm to assess aggressive behavior in male mice.
Materials:
-
Home cage of the resident male mouse
-
A novel, smaller male mouse (intruder)
-
α-Bungarotoxin or other α7 nAChR antagonist solution
-
Vehicle solution (e.g., saline)
-
Video recording equipment
Procedure:
-
Housing:
-
House male mice individually for at least 3 weeks to establish territoriality.
-
-
Drug Administration:
-
Administer the vehicle or α7 nAChR antagonist (e.g., MLA at 5 mg/kg, i.p.) to the resident mouse 30 minutes before the test.
-
-
Test:
-
Introduce a smaller, unfamiliar male mouse (intruder) into the resident's home cage.
-
Record the interaction for 10 minutes.
-
Data Analysis:
-
Score the following behaviors for the resident mouse:
-
Latency to the first attack.
-
Number of attacks.
-
Total duration of aggressive behaviors (e.g., biting, tail rattling, wrestling).
-
-
Compare the behavioral parameters between the vehicle- and drug-treated groups.
Mandatory Visualization
Signaling Pathway of α-Bungarotoxin at the α7 Nicotinic Acetylcholine Receptor
Caption: α-Bungarotoxin competitively antagonizes the α7 nAChR, preventing acetylcholine-mediated channel opening.
Experimental Workflow for a Mouse Behavioral Study
Caption: A generalized workflow for conducting behavioral experiments in mice with neuroactive compounds.
Application Notes and Protocols for Receptor Characterization Using Bintrafusp Alfa in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bintrafusp alfa (formerly M7824) is a first-in-class bifunctional fusion protein designed for cancer immunotherapy. It simultaneously targets two key pathways in the tumor microenvironment: the programmed death-ligand 1 (PD-L1) immune checkpoint and the transforming growth factor-beta (TGF-β) signaling pathway. This dual-targeting mechanism is intended to elicit a more potent anti-tumor response than targeting either pathway alone. Bintrafusp alfa consists of a human IgG1 monoclonal antibody against PD-L1 fused with the extracellular domain of the human TGF-β receptor II (TGF-βRII), which acts as a "trap" for TGF-β isoforms.[1][2]
Radioligand binding assays are fundamental in characterizing the interaction of therapeutic agents like bintrafusp alfa with their molecular targets. These assays provide quantitative data on binding affinity (Kd or Ki), receptor density (Bmax), and specificity, which are critical for understanding the drug's mechanism of action and for its preclinical and clinical development.
This document provides detailed application notes and protocols for the use of radiolabeled bintrafusp alfa in radioligand binding assays to characterize its interaction with PD-L1 and TGF-β.
Data Presentation
| Parameter | Target | Value | Method | Reference |
| Binding Affinity | Human PD-L1 | Nanomolar affinity | In vivo molecular imaging with 89Zr-labeled bintrafusp alfa | [3] |
| Binding Affinity | Human TGF-β1 | ~80-fold avidity-based increase in binding affinity compared to fresolimumab (a monospecific anti-TGF-β antibody) | Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) | [4][5] |
| Target Saturation | Peripheral PD-L1 | Saturated at doses greater than 1 mg/kg | Phase 1 Clinical Trial | [3] |
| Target Sequestration | Plasma TGF-β1, β2, and β3 | Complete sequestration at doses greater than 1 mg/kg | Phase 1 Clinical Trial | [3][6] |
Signaling Pathways
To fully appreciate the mechanism of action of bintrafusp alfa, it is essential to understand the signaling pathways it modulates.
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of the T-cell-mediated anti-tumor immune response. Bintrafusp alfa blocks this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Bintrafusp Alfa, a Bifunctional Fusion Protein Targeting TGF-β and PD-L1, in Second-Line Treatment of Patients With NSCLC: Results From an Expansion Cohort of a Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Colocalized targeting of TGF-β and PD-L1 by bintrafusp alfa elicits distinct antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Batrachotoxin (BTX) Maleate in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX), a potent steroidal alkaloid neurotoxin, is an invaluable tool for studying the function and pharmacology of voltage-gated sodium channels (NaV).[1][2][3][4] Originally isolated from the skin of poison dart frogs of the genus Phyllobates, BTX acts as a specific and potent activator of these channels.[1][2][3] Its unique mechanism of action, which involves locking the channel in an open conformation, makes it an essential ligand for investigating NaV gating kinetics, ion permeation, and for screening novel NaV channel modulators.[3] These application notes provide detailed protocols and key data for the effective use of Batrachotoxin and its analogs in electrophysiological research, with a primary focus on the patch-clamp technique.
Mechanism of Action
Batrachotoxin exerts its effects by binding to a specific receptor site (neurotoxin receptor site 2) located within the inner pore of the voltage-gated sodium channel.[2][5] This binding is use-dependent, meaning BTX has a higher affinity for channels that are in the open state.[2][6] The binding of BTX induces several profound and essentially irreversible changes in channel function on the timescale of typical experiments:[1]
-
Persistent Activation: BTX locks the NaV channel in an open state, eliminating the rapid, transient nature of the typical sodium current and leading to a persistent inward flow of sodium ions.[3]
-
Hyperpolarizing Shift in Activation: The voltage threshold for channel opening is shifted to more negative membrane potentials (a hyperpolarizing shift of 30-50 mV).[2][5][6][7] This results in a significant population of channels opening at the resting membrane potential.[2]
-
Inhibition of Inactivation: BTX potently inhibits both the fast and slow inactivation processes of the NaV channel, contributing to the persistent current.[2][5][6][7]
-
Altered Ion Selectivity and Conductance: The toxin's presence in the pore can also lead to a reduction in the single-channel conductance and a decrease in the channel's selectivity for sodium ions.[5][6][8]
Recent cryo-electron microscopy studies have provided a structural basis for these effects, revealing that BTX molecules can bind at the interface between different domains of the channel, stabilizing an open conformation.[9]
Quantitative Data Presentation
The following table summarizes the quantitative effects of Batrachotoxin (BTX) and its derivatives on various voltage-gated sodium channel subtypes as determined by patch-clamp electrophysiology.
| Parameter | NaV Subtype | Toxin/Analog | Concentration | Quantitative Effect | Reference(s) |
| Activation (V1/2) | rNaV1.4 | BTX | 10 µM | ~45 mV hyperpolarizing shift | [2] |
| rNaV1.4 | BTX | 2074 nM (EC50) | Hyperpolarizing shift in V1/2 of activation | [5] | |
| rNaV1.4 | BTX-B | 756 nM (EC50) | Hyperpolarizing shift in V1/2 of activation | [5] | |
| rNaV1.4 | BTX-cHx | 491 nM (EC50) | Hyperpolarizing shift in V1/2 of activation | [5] | |
| Neuroblastoma cells | BTX | Not specified | ~50 mV hyperpolarizing shift | [7] | |
| Inactivation | rNaV1.4, hNaV1.5 | BTX, BTX-B, BTX-cHx | 10 µM | Significantly blocks fast and slow inactivation | [5] |
| rNaV1.4 | BTX-yne | 10 µM | Eliminates fast but not slow inactivation | [5][10] | |
| Neuroblastoma cells | BTX | Not specified | Eliminates both fast and slow inactivation | [7] | |
| Single Channel Conductance | Neuroblastoma cells | BTX | Not specified | Reduced to ~10 pS | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Batrachotoxin on NaV channels and a typical experimental workflow for its application in patch-clamp electrophysiology.
References
- 1. rupress.org [rupress.org]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Batrachotoxin and its effects on a nerve cell – Human STEAM [humanap.community.uaf.edu]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 10. [PDF] Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Immunofluorescence Staining of BNTX Maleate Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate, also known as 7-benzylidenenaltrexone maleate, is a potent and selective antagonist for the delta-1 (δ1) opioid receptor.[1][2] The δ1 opioid receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience and pharmacology research due to its role in analgesia, mood regulation, and neuroprotection.[3] Understanding the cellular and subcellular localization of the δ1 opioid receptor is crucial for elucidating its physiological functions and for the development of novel therapeutics. Immunofluorescence (IF) staining is a powerful technique to visualize the distribution of the δ1 opioid receptor in cells and tissues. These application notes provide a detailed protocol for immunofluorescence staining of the δ1 opioid receptor, the primary target of this compound.
Quantitative Data
The following table summarizes the binding affinity of this compound for the δ1 opioid receptor. This data is essential for designing experiments, such as competitive binding assays, and for understanding the potency of this antagonist.
| Compound | Target | Assay Type | Value | Reference |
| This compound (7-benzylidenenaltrexone) | δ1 opioid receptor | Competitive Radioligand Binding ([3H]DPDPE) | Ki = 0.1 nM | [2] |
Signaling Pathway
The δ1 opioid receptor, upon activation by an agonist, initiates a signaling cascade that is antagonized by this compound. This receptor is coupled to inhibitory G-proteins (Gi/o). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G-protein can modulate other downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) pathway.
Caption: δ1 Opioid Receptor Signaling Pathway.
Experimental Protocols
Immunofluorescence Staining of δ1 Opioid Receptors in Brain Tissue
This protocol is designed for the detection of δ1 opioid receptors in fixed frozen brain sections.
Materials:
-
Primary Antibody: Anti-delta Opioid Receptor antibody (ensure it is validated for immunofluorescence).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of the primary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Cryoprotectant: 30% Sucrose in PBS.
-
Blocking Buffer: 5% Normal Donkey Serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Wash Buffer: PBS with 0.1% Tween 20 (PBST).
-
Antifade Mounting Medium with DAPI.
-
Microscope slides and coverslips.
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Section the brain at 20-40 µm thickness using a cryostat and mount the sections onto microscope slides.
-
-
Antigen Retrieval (Optional but Recommended):
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 95°C for 10-20 minutes.
-
Allow slides to cool down to room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-delta Opioid Receptor antibody in Blocking Buffer to its optimal concentration (typically 1:200 - 1:1000, requires optimization).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash sections three times in PBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash sections three times in PBST for 10 minutes each, protected from light.
-
If not using a mounting medium with DAPI, you can counterstain with a nuclear stain like Hoechst or DAPI at this step.
-
-
Mounting:
-
Carefully mount a coverslip onto each slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol.
Caption: Immunofluorescence Staining Workflow.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the duration and number of wash steps.
-
Use a different blocking reagent (e.g., bovine serum albumin).
-
-
No Signal or Weak Signal:
-
Confirm the primary antibody is suitable for IF and recognizes the target protein in the species being tested.
-
Perform antigen retrieval.
-
Increase the primary antibody concentration or incubation time.
-
Check the excitation and emission spectra of the fluorophore.
-
-
Non-specific Staining:
-
Include appropriate controls (e.g., secondary antibody only, isotype control).
-
Ensure the secondary antibody is not cross-reacting with the tissue.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize immunofluorescence to visualize the δ1 opioid receptor and investigate the effects of this compound in their experimental models.
References
Application Notes: Dissolution and Long-Term Storage of BNTX Maleate
Introduction
BNTX maleate, also known as 7-Benzylidenenaltrexone maleate, is a selective δ₁ opioid receptor antagonist.[1] It is a critical tool in pharmacological research to differentiate the roles of δ₁ opioid receptors from δ₂, μ, and κ opioid receptors.[1] Given its use in sensitive biological assays, proper handling, dissolution, and storage are paramount to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution and long-term storage of this compound for research use.
Physicochemical Properties & Data Summary
This compound is typically supplied as a yellow, solid powder.[2] To ensure experimental accuracy, it is crucial to understand its solubility and optimal storage conditions. The following tables summarize the key quantitative data gathered from various suppliers.
Table 1: Solubility of this compound
| Solvent | Concentration (Molarity) | Concentration (Mass) | Appearance | Source(s) |
|---|---|---|---|---|
| DMSO | to 100 mM | >20 mg/mL | - | [2] |
| Water | to 10 mM | >3 mg/mL | Clear (with warming) | [2] |
| Methanol | Soluble | Not Specified | - | [1] |
Note: Molecular Weight of this compound is 545.6 g/mol . Calculations should be based on the specific batch's formula weight.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Special Conditions | Source(s) |
|---|---|---|---|---|
| Solid (Powder) | -20°C | -20°C | Store under desiccating conditions. | [2] |
| In Solvent | -20°C | -80°C (Recommended) | Avoid repeated freeze-thaw cycles. | General Best Practice |
Experimental Protocols
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the product's Safety Data Sheet (SDS) for complete hazard information.
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for long-term storage.
Workflow for this compound Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Methodology:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 1.833 mL of DMSO to 10 mg of this compound (MW: 545.6 g/mol ).
-
Dissolution: Cap the vial securely and vortex gently until the powder is fully dissolved. If necessary, brief sonication in a water bath or gentle warming (up to 37°C) can aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: For long-term use, store the aliquots at -20°C or, preferably, at -80°C.[2]
For many cell-based assays, a high concentration of DMSO can be toxic. Therefore, the DMSO stock solution must be further diluted in an aqueous buffer or cell culture medium.
-
Thawing: Retrieve a single aliquot of the this compound stock solution from the freezer and thaw it quickly. Keep it on ice.
-
Dilution: Serially dilute the stock solution into the desired aqueous buffer or medium to achieve the final working concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is at a level that is non-toxic to the experimental system (typically ≤0.1%).
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing.
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for extended periods, as they are more prone to degradation than stock solutions in anhydrous organic solvents.
Mechanism of Action: Signaling Pathway
This compound functions as a selective antagonist at the δ₁ opioid receptor, which is a G-protein coupled receptor (GPCR). Like other opioid receptors, it is primarily coupled to inhibitory G-proteins (Gαi/o). As an antagonist, this compound binds to the receptor but does not elicit a downstream signal. Instead, it blocks the binding and subsequent signaling of endogenous or exogenous agonists.
This compound Antagonism of the δ₁ Opioid Receptor Pathway
Caption: Antagonistic action of this compound on δ₁ opioid receptor signaling.
This diagram illustrates that when an agonist binds to the δ₁ opioid receptor, it activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent downstream cellular response. This compound physically binds to the receptor, preventing the agonist from binding and thereby blocking this entire signaling cascade.
References
Application Notes and Protocols for Butamirate Citrate in Pre-clinical Cough Suppression Assays
Introduction
These application notes provide a comprehensive guide for the administration of Butamirate citrate for the study of its antitussive effects in murine models. Butamirate citrate is a non-narcotic, centrally acting antitussive agent.[1][2] Its primary mechanism of action is the suppression of the cough reflex by acting directly on the cough center in the medulla oblongata.[1][3][4][5][6] Unlike opioid-based cough suppressants, butamirate citrate does not carry the risk of dependence or severe respiratory depression, making it a valuable compound for cough research.[2][3][4] In addition to its central effects, it also exhibits non-specific anticholinergic and bronchospasmolytic properties, which aid in relaxing airway muscles and facilitating respiratory function.[4][7][8]
This document outlines the protocols for inducing cough in mice, the administration of butamirate citrate, and methods for quantifying its antitussive efficacy. The provided workflows and signaling pathway diagrams are intended to guide researchers in designing and executing robust pre-clinical studies.
Note: The initial request specified "BNTX maleate." Following a comprehensive search, no compound with this designation could be identified in the context of antitussive research. It is presumed that this was a typographical error and the intended compound was Butamirate citrate , a well-documented antitussive. The following protocols are therefore based on Butamirate citrate.
Data Presentation
The following tables summarize key pharmacological data for Butamirate citrate, providing a reference for experimental design.
Table 1: Pharmacokinetic Profile of Butamirate Citrate
| Parameter | Description | Species | Value |
| Absorption | Rapidly absorbed after oral administration. | Human | Peak plasma concentrations reached within 1 hour.[7] |
| Metabolism | Extensively metabolized in the liver to active metabolites (2-phenylbutyric acid and diethylaminoethoxyethanol).[4][7] | Human | Involves cytochrome P450 enzymes.[4] |
| Excretion | Metabolites are primarily excreted through the kidneys.[4][7] | Human | Half-life is approximately 4 to 8 hours.[4] |
| Administration | Available in syrup, drops, and tablet forms for oral administration.[3][4] | Human | N/A |
Table 2: Experimental Dosing and Efficacy Overview
| Parameter | Description | Species | Value/Observation |
| Typical Adult Dosage | Standard oral dose for cough suppression. | Human | 10-20 mg, 3 times a day (syrup); 20 mg, 2-3 times a day (tablets).[4] |
| Typical Pediatric Dosage | Standard oral dose for cough suppression. | Human | 5 mg (2-6 years) or 10 mg (6-12 years), 3 times a day.[4] |
| Positive Controls | Standard antitussive agents for comparison in pre-clinical models. | Mouse/Guinea Pig | Codeine, Dextromethorphan.[5] |
| Tussive Agents | Chemicals used to induce cough in animal models. | Mouse/Guinea Pig | Citric Acid, Capsaicin.[5][9] |
| Pre-clinical Efficacy | Demonstrated reduction in cough frequency in animal models. | Guinea Pig | Effective in citric acid-induced cough models.[1] |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Mice
This protocol describes a standard method for inducing a cough response in mice using citric acid aerosol, a widely used model for evaluating antitussive drug efficacy.[5][9]
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Butamirate citrate
-
Vehicle (e.g., sterile saline or distilled water)
-
Positive control (e.g., Codeine phosphate, 10 mg/kg)
-
Citric acid solution (0.1 M to 0.4 M in sterile saline)[10]
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Syringes and needles (27-30G) for injection[11]
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Drug Administration:
-
Divide mice into experimental groups (Vehicle control, Butamirate citrate-treated groups at various doses, Positive control).
-
Administer Butamirate citrate, vehicle, or positive control via the desired route (e.g., intraperitoneal (IP) or oral gavage). A typical pre-treatment time is 30-60 minutes before cough induction.[2]
-
-
Cough Induction:
-
Place an individual mouse into the whole-body plethysmograph chamber and allow it to acclimate for 5-10 minutes.
-
Expose the mouse to an aerosol of the citric acid solution generated by the ultrasonic nebulizer for a fixed period (e.g., 3-5 minutes).
-
-
Data Recording and Analysis:
-
Record the number of coughs during the exposure period and for a defined time post-exposure (e.g., 5-10 minutes). Coughs are identified as characteristic explosive expiratory efforts, often accompanied by a specific sound and a sharp peak on the respiratory waveform recording.[5][12]
-
Compare the mean number of coughs in the Butamirate citrate-treated groups to the vehicle control group.
-
Calculate the percentage inhibition of cough for each treatment group.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol details the standard procedure for administering substances via the intraperitoneal route.
Materials:
-
Mouse restraint device (optional)
-
Sterile syringes (0.3 - 1 mL)
-
70% alcohol or other disinfectant
-
Substance to be injected (warmed to room temperature)[11]
Procedure:
-
Preparation: Calculate the required injection volume based on the mouse's body weight. The maximum recommended IP injection volume is 10 ml/kg.[13][14] Draw the substance into the syringe and remove any air bubbles.
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.[11][15]
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.[11][16]
-
Injection:
-
Disinfect the injection site with an alcohol wipe.[16]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the abdominal cavity.[11][14]
-
Gently pull back the plunger to ensure no blood or urine is aspirated, which would indicate improper needle placement.[15][16]
-
If placement is correct, depress the plunger to administer the substance.
-
-
Post-Injection: Withdraw the needle smoothly and return the mouse to its cage. Observe the animal for any signs of distress or complications.[14]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Butamirate Citrate's central antitussive action.
Experimental Workflow
Caption: Workflow for evaluating antitussive efficacy in a mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pillintrip.com [pillintrip.com]
- 4. Butamirate | Manasa Life Sciences [manasalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Butamirate Citrate used for? [synapse.patsnap.com]
- 7. pharm.cals.am [pharm.cals.am]
- 8. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a Mouse Model with Cough Hypersensitivity via Inhalation of Citric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. dsv.ulaval.ca [dsv.ulaval.ca]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Investigating Ion Channel Modulation by BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (7-Benzylidenenaltrexone maleate) is a potent and highly selective antagonist of the delta-1 (δ1) opioid receptor.[1][2] While its primary mechanism of action is the blockade of this receptor, this antagonism indirectly leads to the modulation of various ion channels, making it a valuable tool for investigating the role of δ1 opioid receptor signaling in regulating neuronal excitability and ion transport. Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs) that, upon activation, can modulate the activity of several types of ion channels, primarily voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4]
Activation of δ1 opioid receptors by agonists typically leads to an inhibitory effect on neuronal function. This is achieved through the inhibition of VGCCs, which reduces neurotransmitter release, and the activation of GIRK channels, which causes hyperpolarization of the cell membrane.[3][4] As a selective antagonist, this compound is utilized to block these agonist-induced effects, thereby providing a means to study the physiological and pathological roles of δ1 opioid receptor-mediated ion channel modulation.
These application notes provide an overview of the effects of δ1 opioid receptor modulation on key ion channels and offer detailed protocols for investigating the antagonistic properties of this compound using electrophysiological and fluorescence-based techniques.
Data Presentation: Modulation of Ion Channels via δ1 Opioid Receptor
The following table summarizes the typical effects of δ1 opioid receptor agonists on various ion channels. This compound, as a selective antagonist, is expected to inhibit these observed effects. Quantitative data for the direct interaction of this compound with these channels is limited; therefore, the table focuses on the functional outcomes of δ1 opioid receptor activation that this compound would block.
| Ion Channel Type | Agonist-Induced Effect | Expected Effect of this compound | Relevant Cell Types | References |
| Voltage-Gated Calcium Channels (VGCCs) | Inhibition of N-type, P/Q-type, and L-type channels, leading to decreased Ca2+ influx and reduced neurotransmitter release. | Reversal of agonist-induced inhibition of Ca2+ currents. | Neurons (e.g., dorsal root ganglion, spinal cord), Neuroblastoma cells. | [5][6] |
| G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels | Activation, leading to K+ efflux and membrane hyperpolarization, resulting in decreased neuronal excitability. | Blockade of agonist-induced activation of K+ currents. | Neurons (e.g., brainstem, atrial myocytes). | [3][7][8] |
| Neurogenic Ion Transport | Inhibition of active anion secretion in the intestinal mucosa. | Reversal of agonist-induced inhibition of ion transport. | Porcine ileal mucosa. |
Signaling Pathway
The antagonism of δ1 opioid receptor-mediated ion channel modulation by this compound can be visualized through the following signaling pathway.
Experimental Protocols
Electrophysiological Measurement of Ion Channel Modulation using Patch-Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the antagonistic effect of this compound on δ1 opioid receptor agonist-induced modulation of voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly rectifying potassium (GIRK) channels in cultured neurons.
Experimental Workflow:
Materials:
-
Cells: Primary neuronal cultures or cell lines (e.g., HEK293, CHO) stably expressing the human δ1 opioid receptor and the ion channel of interest.
-
Recording Solutions:
-
External Solution (for VGCCs): Containing (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (for VGCCs): Containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
External Solution (for GIRK channels): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (for GIRK channels): Containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
-
Compounds:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
δ1 opioid receptor agonist stock solution (e.g., DPDPE, 10 mM in water).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the appropriate external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording:
-
For VGCCs: Hold the cell at -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit Ba2+ currents through VGCCs. Record stable baseline currents for 3-5 minutes.
-
For GIRK channels: Hold the cell at a potential near the potassium reversal potential (e.g., -70 mV) and apply voltage ramps (e.g., from -120 mV to -40 mV over 500 ms) to measure the inwardly rectifying K+ current.
-
-
Agonist Application: Perfuse the cell with the external solution containing a known concentration of the δ1 opioid agonist (e.g., 1 µM DPDPE).
-
Record Agonist Effect: Record the currents until a stable effect of the agonist is observed (typically inhibition for VGCCs and activation for GIRK channels).
-
Washout: Perfuse with the agonist-free external solution to wash out the drug and allow the currents to return to baseline.
-
This compound Application: Perfuse with the external solution containing the desired concentration of this compound for 5-10 minutes.
-
Co-application: While continuing to perfuse with this compound, co-apply the same concentration of the δ1 opioid agonist used previously.
-
Record Antagonistic Effect: Record the currents and observe the extent to which this compound blocks the effect of the agonist.
-
Data Analysis: Measure the peak current amplitudes before and after drug applications. Calculate the percentage of inhibition (for VGCCs) or activation (for GIRK channels) by the agonist in the absence and presence of this compound.
Fluorescence-Based Assay for Ion Channel Modulation
This protocol describes a fluorescence-based assay using a membrane potential-sensitive dye to measure the antagonistic effect of this compound on δ1 opioid receptor agonist-induced hyperpolarization, which is often mediated by the activation of GIRK channels.
Experimental Workflow:
Materials:
-
Cells: AtT-20 cells or other suitable cell lines endogenously or heterologously expressing δ1 opioid receptors and GIRK channels.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Fluorescent Dye: Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Compounds:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
δ1 opioid receptor agonist stock solution (e.g., DPDPE, 10 mM in water).
-
-
Equipment: Fluorescence plate reader with kinetic reading capability and liquid handling.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate at 37°C for 30-60 minutes.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for each well.
-
Compound Addition (Antagonist): Using the plate reader's liquid handling system, add the desired concentrations of this compound to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Compound Addition (Agonist): Add the δ1 opioid receptor agonist (e.g., DPDPE) to the wells.
-
Kinetic Fluorescence Reading: Immediately after agonist addition, start a kinetic read of the fluorescence intensity over time (e.g., every 2 seconds for 5 minutes). A decrease in fluorescence typically indicates membrane hyperpolarization.
-
Data Analysis: For each well, calculate the change in fluorescence from the baseline after agonist addition. Compare the agonist-induced fluorescence change in the absence and presence of different concentrations of this compound to determine the antagonist's potency (e.g., by calculating an IC50 value).
Safety and Handling
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with institutional guidelines.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of delta 1-opioid receptor antagonism in the antitussive effect of delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delta-Opioid receptor antagonists inhibit GIRK channel currents in acutely dissociated brainstem neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. Voltage-Gated Calcium Channel Antagonists and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of selective agonists and antagonists to g protein-activated inwardly rectifying potassium channels: candidate medicines for drug dependence and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following BNTX Maleate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate, or 7-benzylidenenaltrexone maleate, is recognized as a potent and selective antagonist for the delta-1 (δ₁) opioid receptor. Opioid receptors, including the delta subtype, are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, most notably nociception, mood regulation, and neuroprotection. As a selective antagonist, this compound offers a valuable tool for elucidating the specific functions of the δ₁ opioid receptor subtype. Understanding the downstream molecular consequences of δ₁ opioid receptor antagonism is critical for evaluating its therapeutic potential and mechanism of action. Gene expression analysis provides a comprehensive approach to identify the transcriptional changes that occur following the administration of this compound, offering insights into the signaling pathways and cellular processes modulated by this compound.
This document provides a proposed framework for investigating the gene expression profile following this compound administration. Due to the current lack of publicly available data on this specific compound, we present representative data from a study on a related opioid antagonist, naltrexone, to illustrate the potential scope of such an analysis. Furthermore, we provide detailed, hypothetical protocols and visualizations to guide future research in this area.
Representative Data (Illustrative Example)
While specific quantitative data for this compound is not available, studies on the broader opioid antagonist naltrexone can provide a conceptual framework. For instance, research into the effects of low-dose naltrexone (LDN) on a human cancer cell line revealed significant changes in the expression of genes involved in key cellular pathways. The following table summarizes these illustrative findings.
Table 1: Summary of Gene Expression Changes in a Cancer Cell Line Following Low-Dose Naltrexone (LDN) Treatment
| Gene Category | Gene Symbol | Regulation | Putative Function |
| Cell Cycle Regulation | CDKN1A (p21) | Upregulated | Cell cycle arrest |
| CCND1 (Cyclin D1) | Downregulated | Promotes cell cycle progression | |
| Immune Modulation | IL6 | Downregulated | Pro-inflammatory cytokine |
| TGFB1 | Upregulated | Multifunctional cytokine, immune suppression | |
| Apoptosis | BAD | Upregulated | Pro-apoptotic |
| BIK | Upregulated | Pro-apoptotic | |
| BCL2 | Downregulated | Anti-apoptotic |
Note: This data is derived from studies on naltrexone and is intended for illustrative purposes only. Actual results with this compound may differ.
Proposed Experimental Protocols
The following protocols outline a comprehensive approach to analyze gene expression changes in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells, which endogenously express opioid receptors) following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed 2 x 10⁶ cells into 100 mm tissue culture dishes and allow them to adhere and grow for 24 hours to reach approximately 80% confluency.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late gene expression changes.
RNA Extraction and Quality Control
-
Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is indicative of high-purity RNA.
-
RNA Integrity Assessment: Evaluate the integrity of the RNA samples using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA sequencing.
Gene Expression Analysis (RNA Sequencing)
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA samples using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated samples and vehicle controls using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log₂ fold change > 1 or < -1).
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform pathway and gene ontology (GO) enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological pathways and functions affected by this compound.
-
Visualizations
Plausible Signaling Pathway
The following diagram illustrates a plausible signaling pathway that could be modulated by this compound as a δ₁ opioid receptor antagonist, leading to changes in gene expression.
Caption: Plausible signaling cascade following δ₁ opioid receptor antagonism by this compound.
Experimental Workflow
The diagram below outlines the key steps of the proposed experimental workflow for analyzing gene expression changes.
Caption: Workflow for gene expression analysis following this compound administration.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists interested in investigating the effects of this compound on gene expression. While direct experimental data for this compound is currently lacking, the proposed methodologies, based on standard and robust techniques, provide a clear path forward for such studies. The insights gained from this type of analysis will be invaluable for understanding the molecular mechanisms of δ₁ opioid receptor antagonism and for the future development of targeted therapeutics.
Application Notes and Protocols: Calcium Imaging in Cells Treated with BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate is a selective antagonist for the δ1 (delta-1) opioid receptor.[1][2] The δ1 opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[3][4] Activation of Gi/Go-coupled receptors initiates a signaling cascade that can modulate intracellular calcium levels, a critical second messenger involved in a myriad of cellular processes.[1][4][5] Consequently, monitoring intracellular calcium dynamics is a valuable method for characterizing the pharmacological effects of δ1 opioid receptor ligands like this compound.
These application notes provide a comprehensive guide to utilizing calcium imaging techniques to study the effects of this compound on δ1 opioid receptor signaling. The protocols and information are intended for researchers in cell biology, pharmacology, and drug discovery.
Principle of the Assay
The δ1 opioid receptor, upon activation by an agonist, initiates signaling through the Gi/Go pathway. The dissociated Gβγ subunits of the G protein can directly inhibit voltage-gated calcium channels, leading to a decrease in calcium influx.[6][7][8] As an antagonist, this compound is expected to block this agonist-induced decrease in intracellular calcium. By pre-treating cells with this compound before stimulating them with a δ1 opioid receptor agonist, one can quantify the antagonistic effect of this compound by observing the attenuation of the agonist's effect on calcium signaling.
This experimental paradigm allows for the characterization of this compound's potency and efficacy as a δ1 opioid receptor antagonist.
Signaling Pathway
The binding of a δ1 opioid receptor agonist leads to the activation of the Gi/Go protein. The Gβγ subunit dissociates and can inhibit voltage-gated calcium channels, reducing Ca2+ influx. This compound, as a δ1 opioid receptor antagonist, blocks the binding of the agonist, thereby preventing this downstream signaling cascade.
Caption: this compound Signaling Pathway.
Experimental Workflow
The general workflow for assessing the antagonistic activity of this compound using calcium imaging involves cell preparation, dye loading, compound treatment, and data acquisition and analysis.
Caption: Calcium Imaging Experimental Workflow.
Data Presentation
The following tables summarize the expected outcomes when studying the effect of this compound on intracellular calcium levels in cells expressing the δ1 opioid receptor.
Table 1: Expected Changes in Intracellular Calcium ([Ca2+])
| Treatment Condition | Expected Change in [Ca2+]i | Rationale |
| Untreated Cells (Baseline) | Basal Level | No stimulation of the δ1 opioid receptor. |
| δ1 Agonist Alone | Decrease | Activation of Gi/Go pathway leads to inhibition of voltage-gated calcium channels.[6][7] |
| This compound Alone | No significant change | As an antagonist, it should not have an effect on its own in the absence of an agonist. |
| This compound + δ1 Agonist | Attenuation of Decrease | This compound blocks the δ1 agonist from binding to the receptor, thus preventing the downstream signaling that leads to a decrease in calcium influx. |
Table 2: Quantitative Parameters for Analysis
| Parameter | Description | Expected Result with this compound |
| IC50 | The concentration of this compound that inhibits 50% of the maximal response to a δ1 agonist. | A lower IC50 value indicates higher potency of this compound as an antagonist. |
| EC50 Shift | The fold-increase in the EC50 of the δ1 agonist in the presence of this compound. | A rightward shift in the agonist dose-response curve indicates competitive antagonism. |
| Maximum Inhibition | The maximum percentage by which this compound can inhibit the effect of a saturating concentration of a δ1 agonist. | This parameter helps to determine the efficacy of this compound as an antagonist. |
Experimental Protocols
Protocol 1: Calcium Imaging using Fura-2 AM (Ratiometric)
Fura-2 AM is a ratiometric calcium indicator that allows for precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm.[3][9][10]
Materials:
-
Cells expressing δ1 opioid receptor (e.g., HEK293-δ1OR)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
δ1 opioid receptor agonist (e.g., DPDPE)
-
Ionomycin
-
EGTA
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment. Ensure cells are sub-confluent on the day of the experiment.[11]
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to the loading buffer (0.02% final concentration) to aid in dye solubilization.[9]
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[10]
-
-
De-esterification:
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 10-20 minutes).
-
Add the δ1 opioid receptor agonist at the desired concentration to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.
-
At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax).
-
Subsequently, add EGTA (e.g., 10 mM) to chelate all calcium and determine the minimum fluorescence ratio (Rmin).[10]
-
Protocol 2: Calcium Imaging using Fluo-4 AM (Single Wavelength)
Fluo-4 AM is a single-wavelength calcium indicator that exhibits a large increase in fluorescence intensity upon binding to calcium.[12][13] It is well-suited for high-throughput screening applications.
Materials:
-
Cells expressing δ1 opioid receptor (e.g., HEK293-δ1OR)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
HBSS or other physiological buffer
-
This compound
-
δ1 opioid receptor agonist (e.g., DPDPE)
-
Ionomycin
-
Fluorescence microplate reader or high-content imaging system with appropriate filters (Excitation: ~494 nm, Emission: ~516 nm)
Procedure:
-
Cell Preparation:
-
Seed cells into 96- or 384-well microplates and culture overnight to form a confluent monolayer.
-
-
Fluo-4 AM Loading:
-
Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 1-5 µM.
-
Add Pluronic F-127 (0.02% final concentration) and optionally Probenecid (1-2.5 mM final concentration) to the loading buffer.[12]
-
Remove the cell culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.[12]
-
-
Compound Addition and Imaging:
-
After incubation, wash the cells with HBSS.
-
Add HBSS containing the desired concentrations of this compound to the appropriate wells and incubate for 10-20 minutes.
-
Place the microplate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the δ1 opioid receptor agonist into the wells while continuously recording the fluorescence intensity.
-
Monitor the fluorescence signal over time to measure the calcium response.
-
As a positive control, Ionomycin can be added at the end of the experiment to elicit a maximal calcium response.[14]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete dye loading- Low dye concentration- Cell death | - Optimize loading time and temperature.- Increase dye concentration.- Check cell viability. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence | - Ensure thorough washing after dye loading.- Use a buffer without phenol red.- Measure and subtract background from a cell-free well. |
| No Response to Agonist | - Low receptor expression- Inactive agonist- Cells are not healthy | - Verify receptor expression levels.- Use a fresh, validated agonist stock.- Ensure proper cell culture conditions. |
| Variable Results | - Uneven dye loading- Inconsistent cell numbers- Phototoxicity | - Ensure even distribution of loading buffer.- Plate cells at a consistent density.- Minimize exposure to excitation light. |
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism [frontiersin.org]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Priming GPCR signaling through the synergistic effect of two G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of intracellular calcium in modification of mu and delta opioid receptor-mediated antinociception by diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing BNTX maleate concentration for maximum in vitro effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro effects of BNTX maleate, a selective δ1 opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound, also known as 7-benzylidenenaltrexone maleate, is a highly selective antagonist for the δ1 opioid receptor (DOR1). In vitro, its primary mechanism of action is to competitively bind to the δ1 opioid receptor, thereby blocking the binding and subsequent signaling of δ-opioid receptor agonists. This antagonism prevents the downstream effects of receptor activation, such as the inhibition of adenylyl cyclase.
Q2: Which cell lines are suitable for in vitro experiments with this compound?
A2: Cell lines that endogenously express the δ1 opioid receptor or, more commonly, recombinant cell lines engineered to stably express the human δ-opioid receptor are ideal. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose due to their robust growth characteristics and low endogenous opioid receptor expression, which provides a clean background for studying the effects of the transfected receptor.[1][2]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound will depend on the specific assay and the concentration of the agonist being used. As a competitive antagonist, its potency is often expressed as a pA2 or Ki value. For a similar δ-opioid receptor antagonist, naltrindole, a pseudo-pA2 value of 155 pM has been reported in a functional cAMP assay.[1] Therefore, a starting concentration range for this compound could be from 100 pM to 1 µM to generate a complete inhibition curve.
Q4: How can I determine the potency of this compound as a competitive antagonist?
A4: The potency of a competitive antagonist like this compound is typically determined using a Schild analysis.[3][4][5] This involves generating agonist concentration-response curves in the presence of several fixed concentrations of the antagonist. The rightward shift of the agonist curve caused by the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to achieve the same response.
Q5: Can this compound affect cell viability?
A5: While this compound's primary effect is on δ1 opioid receptor signaling, it is good practice to assess its potential cytotoxic effects, especially at higher concentrations. A standard cell viability assay, such as an MTT or ATP-based assay, can be performed in parallel with your functional assays to ensure that the observed effects are due to receptor antagonism and not a general decrease in cell health.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable antagonist effect of this compound. | 1. This compound concentration is too low. 2. Agonist concentration is too high. 3. Incorrect pre-incubation time. 4. Degraded this compound stock solution. 5. Low receptor expression in the cell line. | 1. Increase the concentration range of this compound. A broad range (e.g., 100 pM to 10 µM) is recommended for initial experiments.2. Use an agonist concentration at or near its EC80 value to ensure a sufficient window for observing inhibition.3. For competitive antagonists, pre-incubate the cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding equilibrium.4. Prepare fresh stock solutions of this compound and store them in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.5. Confirm the expression of functional δ-opioid receptors in your cell line using a potent agonist as a positive control. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells.2. Use calibrated pipettes and proper pipetting techniques to minimize volume variations.3. Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill these wells with sterile buffer or media. |
| Low signal-to-background ratio in the functional assay. | 1. Suboptimal assay conditions. 2. Low receptor density. 3. Inappropriate agonist concentration. | 1. Optimize assay parameters such as incubation times, cell number per well, and reagent concentrations.2. Use a cell line with a confirmed high level of δ-opioid receptor expression.[1]3. Ensure the agonist concentration is sufficient to produce a robust response (typically EC80). |
| Inconsistent results across different experiments. | 1. Variation in cell passage number. 2. Differences in reagent batches. 3. Subtle changes in experimental conditions. | 1. Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change with excessive passaging.2. Qualify new batches of critical reagents (e.g., serum, agonists) before use in large-scale experiments.3. Maintain strict consistency in all experimental parameters, including incubation times, temperatures, and cell culture conditions. |
Quantitative Data Summary
The following tables provide representative data for a δ-opioid receptor agonist (DPDPE) and a similar antagonist (Naltrindole) in a functional cAMP assay using CHO cells expressing the human δ-opioid receptor. This data can be used as a reference for designing experiments with this compound.
Table 1: Functional Potency of the δ-Opioid Receptor Agonist DPDPE
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of forskolin-stimulated cAMP accumulation | CHO cells expressing human DOR | EC50 | 1.3 nM | [1] |
| [35S]GTPγS binding | NG108-15 cells | EC50 | 59.9 ± 15.1 nM | [6] |
| Calcium mobilization | CHO cells expressing human DOR | EC50 | 26.92 nM | [6] |
Table 2: Antagonist Potency against DPDPE-induced cAMP Inhibition
| Antagonist | Cell Line | Parameter | Value | Reference |
| Naltrindole | CHO cells expressing human DOR | Ke (pA2) | 155 pM | [1] |
Experimental Protocols
Protocol 1: Functional cAMP Inhibition Assay
This protocol describes how to measure the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in CHO cells stably expressing the human δ-opioid receptor.
Materials:
-
CHO cells stably expressing the human δ-opioid receptor (CHO-hDOR)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
This compound
-
A δ-opioid receptor agonist (e.g., DPDPE)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture CHO-hDOR cells to ~80-90% confluency.
-
Harvest the cells and seed them into the microplate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Prepare a stock solution of the agonist (DPDPE) and dilute it to a working concentration that corresponds to its EC80 for cAMP inhibition.
-
Prepare a stock solution of forskolin.
-
-
Antagonist Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with the same final concentration of solvent).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the EC80 concentration of the agonist (DPDPE) mixed with a concentration of forskolin that robustly stimulates cAMP production to all wells (except for the negative control wells).
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the controls (e.g., 0% inhibition for agonist + forskolin and 100% inhibition for forskolin alone).
-
Plot the normalized response against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.
-
For a Schild analysis, perform this experiment with multiple fixed concentrations of this compound and a full concentration range of the agonist.
-
Visualizations
Caption: Simplified δ-Opioid Receptor Signaling Pathway.
References
- 1. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. onemol.org.uk [onemol.org.uk]
- 6. benchchem.com [benchchem.com]
Reducing non-specific binding of BNTX maleate in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) of BNTX maleate in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
BNTX (7-Benzylidenenaltrexone) maleate is a selective δ1 (delta 1) opioid receptor antagonist. It is a valuable tool for studying the pharmacology and function of this specific opioid receptor subtype.
Q2: What is non-specific binding (NSB) and why is it a problem in this compound receptor assays?
Non-specific binding refers to the binding of a radiolabeled ligand to components other than the target receptor, such as filter materials, lipids, and other proteins in the membrane preparation.[1] High NSB can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of the binding affinity (Ki) of this compound.[2] Ideally, non-specific binding should be less than 10-20% of the total binding.[2]
Q3: How is non-specific binding determined in a this compound receptor assay?
Non-specific binding is measured by incubating the membrane preparation with the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[2] For δ-opioid receptor assays, a non-selective opioid antagonist like naloxone (typically at 10 µM) is commonly used.[2][3] Under these conditions, any remaining bound radioactivity is considered non-specific.
Troubleshooting Guide: Reducing High Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays. The following guide provides a systematic approach to troubleshoot and mitigate this issue in your this compound experiments.
Issue 1: High background binding to filters and/or assay plates.
This can be caused by the radioligand adhering to the assay materials.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radioligand sticking to filter material | Pre-soak glass fiber filters in 0.1% to 0.5% polyethyleneimine (PEI) for at least 30 minutes.[2] | Reduced binding of positively charged radioligands to negatively charged filters. |
| Insufficient blocking of non-specific sites on plates/filters | Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) in the assay buffer.[2] | BSA blocks non-specific binding sites on assay components. |
| Inefficient removal of unbound radioligand | Increase the number of wash steps (e.g., from 3 to 4-5) with ice-cold wash buffer.[1][2] | More effective removal of unbound and non-specifically bound radioligand. |
Issue 2: High non-specific binding to the cell membrane preparation.
This may be due to interactions of the radioligand with components other than the δ1 opioid receptor in the membrane preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radioligand concentration is too high | Use a radioligand concentration at or below its dissociation constant (Kd).[1] | Minimized binding to low-affinity, non-specific sites. |
| Inappropriate buffer composition | Optimize the buffer pH, typically around 7.4 for opioid receptors.[2] | Improved receptor stability and reduced non-specific interactions. |
| Increase the ionic strength of the buffer with salts like NaCl. | Shielding of charged molecules, reducing non-specific electrostatic interactions. | |
| Add a non-ionic detergent such as Tween-20 (0.05% to 0.1%) to the assay buffer.[2] | Disruption of hydrophobic interactions that contribute to NSB. | |
| Suboptimal incubation conditions | Decrease the incubation temperature (e.g., room temperature or 4°C). | Reduced hydrophobic interactions, a common cause of NSB. |
| Optimize the incubation time by performing a time-course experiment to find when specific binding reaches equilibrium. | Avoids increases in NSB that can occur with unnecessarily long incubation times. | |
| Poor quality of membrane preparation | Ensure the membrane preparation protocol effectively removes cytosolic proteins and other contaminants through multiple centrifugation and wash steps. | A cleaner membrane preparation will have fewer non-specific binding sites. |
| Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a robust specific binding signal without excessive NSB. | Reduced overall binding surface for non-specific interactions. |
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain Tissue
This protocol provides a general method for preparing cell membranes containing δ-opioid receptors.
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Wash the pellet by resuspending it in fresh, ice-cold buffer and repeating the centrifugation step.[4]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage.[4]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: this compound Competition Radioligand Binding Assay (Filtration Method)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the δ1 opioid receptor.
-
Assay Buffer Preparation: Prepare an assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.[2]
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and a fixed concentration of a suitable δ-opioid receptor radioligand (e.g., [³H]DPDPE) at or below its Kd.
-
Non-Specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM naloxone).[2]
-
This compound Competition: Assay buffer, membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a predetermined optimal temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[4]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through PEI-pre-soaked glass fiber filters (e.g., GF/C) using a cell harvester.[2][4]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for this compound.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Visualizations
δ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the δ-opioid receptor.
Experimental Workflow for this compound Competition Binding Assay
Caption: Workflow for a this compound competition binding assay.
References
Technical Support Center: Addressing BNTX Maleate Instability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential stability issues with BNTX maleate in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the instability of this compound in solution?
A1: The stability of this compound, like many small molecule maleate salts, can be influenced by several factors in an experimental setting. These include:
-
pH of the Solution: The pH of your experimental medium can be critical. Maleate salts of basic drugs can sometimes convert to their free base form at a higher pH, which may have different solubility and stability characteristics.[1][2]
-
Temperature: Elevated temperatures, such as those used in cell culture incubators (e.g., 37°C), can accelerate the degradation of chemical compounds.[3]
-
Solvent and Media Composition: The type of solvent used to prepare stock solutions (e.g., DMSO) and the complexity of the cell culture media can impact stability.[3] Components in the media may interact with the compound.
-
Light Exposure: Photodegradation can be a concern for some molecules. It is a good practice to protect solutions from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and should be avoided by preparing aliquots.[3][4]
Q2: I'm observing a decrease in the biological activity of this compound over the course of my multi-day experiment. What could be the cause?
A2: A gradual loss of biological effect is a common indicator of compound instability in the experimental medium.[3] This could be due to the chemical degradation of this compound into inactive products. It is recommended to perform a stability assessment of this compound under your specific experimental conditions to confirm this.
Q3: Are there any visual indicators of this compound instability?
A3: While not always present, visual cues such as the appearance of precipitate in your culture media could suggest solubility issues, which may be linked to the conversion of the maleate salt to a less soluble form, like the free base.[3] Any change in color of the solution should also be noted.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: To ensure the longevity of your this compound stock, follow these general best practices for small molecule inhibitors:
-
Solvent Selection: Prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[3]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to prevent repeated freeze-thaw cycles.[3][4]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[3][4] The manufacturer recommends storing desiccated at -20°C.
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Cell Culture
If you suspect this compound is degrading in your cell culture medium over time, you can perform a stability assessment.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in your specific cell culture medium at 37°C over the duration of your experiment.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a Spiked Media Solution: Add this compound from a concentrated stock solution to your cell culture media to achieve the final concentration used in your experiments. Also, prepare a control sample of the inhibitor in a stable solvent (e.g., DMSO) at the same concentration.[3]
-
Time Zero Sample: Immediately after preparation, take an aliquot of the spiked media and store it at -80°C. This will serve as your T=0 reference point.[3]
-
Incubation: Place the remaining spiked media in a 37°C incubator with 5% CO2.[3]
-
Time-Point Collection: At various time points corresponding to your experimental duration (e.g., 24, 48, 72 hours), collect aliquots of the incubated media and store them at -80°C.
-
Analysis: Analyze the concentration of this compound in all collected samples (including the T=0 sample) using a suitable analytical method.
-
Data Interpretation: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of degradation over time.
Data Presentation:
| Time Point (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | e.g., 10.0 | 100 |
| 24 | e.g., 8.5 | 85 |
| 48 | e.g., 6.2 | 62 |
| 72 | e.g., 4.1 | 41 |
Troubleshooting Workflow for Instability
Caption: Workflow for troubleshooting this compound instability.
Issue 2: Potential pH-Dependent Instability
The maleate salt of a compound can be susceptible to changes in the microenvironmental pH, potentially leading to conversion to the free base, which may have lower stability or solubility.[1][2]
Experimental Protocol: Investigating pH-Dependent Degradation
Objective: To assess if the degradation of this compound is pH-dependent.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0)
-
Incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Buffered Solutions: Prepare solutions of this compound in each of the different pH buffers at the desired concentration.
-
Incubation: Incubate these solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points, take samples from each buffered solution and analyze the concentration of this compound.
-
Data Comparison: Compare the degradation rate at different pH values.
Data Presentation:
| pH | Degradation Rate Constant (k) | Half-life (t½) |
| 6.0 | e.g., 0.005 hr⁻¹ | e.g., 138.6 hr |
| 7.4 | e.g., 0.015 hr⁻¹ | e.g., 46.2 hr |
| 8.0 | e.g., 0.030 hr⁻¹ | e.g., 23.1 hr |
Potential Degradation Pathway of Maleate Salts
Caption: Potential conversion of this compound to its free base.
General Signaling Pathway Context
This compound is known as a selective δ1 opioid receptor antagonist. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate downstream signaling cascades. As an antagonist, this compound would block these effects.
Simplified Opioid Receptor Signaling
Caption: this compound blocks opioid receptor signaling.
References
How to prevent BNTX maleate degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of BNTX maleate to prevent its degradation in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What is the best temperature for long-term storage of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[1][2][3][4] Some manufacturers suggest that stock solutions can be kept for several months under these conditions.[1] For short-term storage (days to weeks), 4°C may be acceptable, but -20°C is the preferred temperature to minimize degradation.
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. As with many organic molecules, prolonged exposure to ambient temperatures can accelerate degradation. For day-to-day experimental use, it is advisable to prepare fresh dilutions from a frozen stock or to keep the working solution on ice.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the integrity of your this compound stock solution, it is best to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can introduce moisture and may accelerate degradation. Best practice is to aliquot the stock solution into smaller, single-use volumes upon preparation. This allows you to thaw only the amount needed for a specific experiment.
Q5: Should I protect my this compound stock solution from light?
Q6: What are the potential signs of this compound degradation in my stock solution?
A6: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Assess the purity of the old and new stock solutions using HPLC (see Experimental Protocols section). 3. If degradation is confirmed, discard the old stock and implement proper storage procedures (aliquoting, -20°C storage, light protection). |
| Precipitate observed in thawed stock solution | Poor solubility or precipitation upon freezing. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate.[1][5] 2. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Ensure the DMSO used is of high purity and anhydrous. |
| Loss of compound activity over time | Chemical degradation of this compound. | 1. Review storage conditions. Ensure the stock solution is stored at -20°C and protected from light. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Consider performing a stability study under your specific laboratory conditions to determine the usable lifespan of your stock solutions. |
Quantitative Stability Data
While specific long-term stability data for this compound in DMSO is not extensively published, the following table provides a representative example of what a stability study might reveal. This data is for illustrative purposes and actual stability may vary.
| Storage Condition | Time Point | Purity of this compound (%) |
| -20°C (Desiccated, Protected from Light) | 0 Months | >99% |
| 3 Months | >98% | |
| 6 Months | >97% | |
| 12 Months | >95% | |
| 4°C (Protected from Light) | 0 Months | >99% |
| 1 Month | ~95% | |
| 3 Months | ~90% | |
| Room Temperature (Exposed to Light) | 0 Days | >99% |
| 7 Days | ~90% | |
| 30 Days | <80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1][5]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To assess the purity and detect degradation products of this compound in a stock solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (to be tested)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a gradient of acetonitrile and water, both containing 0.1% formic acid or TFA. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Thaw an aliquot of your this compound stock solution.
-
Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method to separate this compound from potential degradation products. An example gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Set the UV detector to a wavelength where this compound has strong absorbance (this may require a preliminary UV scan).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (compared to a fresh standard if available).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks indicates the presence of degradation products.
-
Visualizations
This compound Degradation Workflow
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
This compound and the δ1 Opioid Receptor Signaling Pathway
Caption: this compound antagonism of the δ1 opioid receptor signaling pathway.
References
- 1. validating HPLC method for impurity analysis - Chromatography Forum [chromforum.org]
- 2. A validated reversed phase HPLC method for the determination of process-related impurities in almotriptan malate API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019048353A1 - Substituted imidazoquinolines as agonists of tlr7 - Google Patents [patents.google.com]
- 5. biocrick.com [biocrick.com]
Improving signal-to-noise ratio in BNTX maleate fluorescence studies
Welcome to the technical support center for researchers utilizing fluorescence-based assays in their studies involving BNTX maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can obscure meaningful data in your fluorescence experiments. This guide provides a systematic approach to identifying and resolving the root causes of a poor S/N.
Problem: The fluorescence signal is weak and difficult to distinguish from the background noise.
Use the following table to diagnose and address potential causes:
| Potential Cause | Recommendation | Experimental Context |
| Signal-Related Issues | ||
| Photobleaching | - Reduce the intensity and duration of the excitation light.[1][2][3] - Use an anti-fade mounting medium for fixed samples.[1][2] - Choose more photostable fluorophores if possible. - Acquire images using a more sensitive detector to reduce the required exposure time. | Fluorescence Microscopy, High-Content Screening |
| Low Fluorophore Concentration | - Optimize the concentration of your fluorescent probe through titration.[4][5] | All fluorescence-based assays |
| Suboptimal Excitation/Emission Wavelengths | - Ensure your instrument's filter set or monochromator settings match the spectral properties of your fluorophore.[6] | All fluorescence-based assays |
| Inefficient Labeling | - Verify the efficiency of your fluorescent labeling protocol. - For immunofluorescence, ensure the primary and secondary antibodies are compatible and used at optimal concentrations.[5] | Fluorescence Microscopy, Flow Cytometry, Immunoassays |
| Background-Related Issues | ||
| Autofluorescence | - Use a control sample without the fluorescent probe to assess the level of autofluorescence.[7][8] - Choose fluorophores that emit in the red or far-red spectrum to avoid the natural fluorescence of many biological molecules.[9] - Use specific filters to subtract the background autofluorescence. | Cell-based assays, Tissue imaging |
| Media and Buffer Interference | - Avoid using media containing phenol red or fetal bovine serum (FBS) during imaging, as they can contribute to background fluorescence.[7] | Live-cell imaging |
| Scattered Light | - Ensure that your sample is clear and free of precipitates.[10] - Use appropriate emission filters to block scattered excitation light.[11] | All fluorescence-based assays |
| Instrumental Noise | - Optimize detector settings (e.g., gain, integration time) to maximize signal without amplifying noise.[12] - Allow the light source to warm up and stabilize before taking measurements. | All fluorescence-based assays |
Frequently Asked Questions (FAQs)
Experimental Setup and Optimization
Q1: How do I choose the right fluorescent probe for my this compound experiment?
A1: The choice of a fluorescent probe will depend on your specific assay. If you are studying receptor binding, you might use a fluorescently labeled ligand that competes with this compound. For downstream signaling, you could use a fluorescent reporter of a specific ion flux or second messenger. Consider the following:
-
Spectral Compatibility: Choose a probe with excitation and emission spectra that are compatible with your instrument and spectrally distinct from any other fluorophores in your experiment and from the expected autofluorescence.[9]
-
Environmental Sensitivity: Be aware of how the probe's fluorescence is affected by its environment, such as polarity and pH.[13][14]
-
Photostability: Select a probe with high photostability to minimize signal loss during image acquisition.
Q2: My signal is bright initially but fades quickly. What is happening?
A2: This phenomenon is called photobleaching, where the fluorophore is chemically damaged by the excitation light.[1][2][3] To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.[1][2][3]
-
Choose more photostable fluorophores.
-
Acquire images using a more sensitive detector to reduce the required exposure time.
Environmental Effects
Q3: How does the solvent polarity affect my fluorescence measurements?
A3: The polarity of the solvent can significantly impact the fluorescence emission of your probe. Generally, an increase in solvent polarity can cause a red shift (a shift to longer wavelengths) in the emission spectrum.[13][15] This is due to the stabilization of the excited state by the polar solvent molecules.[13] It is crucial to maintain consistent solvent conditions across all your experiments to ensure reproducibility.
Q4: Can the pH of my buffer affect the fluorescence signal?
A4: Yes, the pH of the buffer can alter the fluorescence of your probe.[16][17] Changes in pH can lead to the protonation or deprotonation of the fluorophore, which can change its electronic structure and, consequently, its fluorescence properties, including intensity and emission wavelength.[17] It is important to use a buffer with a stable pH within the optimal range for your fluorophore.
Data Interpretation
Q5: I see a decrease in my fluorescence signal when I add this compound. Does this mean it's quenching the fluorescence?
A5: A decrease in signal upon the addition of this compound could be due to several factors, and it's important to investigate further.
-
Biological Effect: this compound might be exerting its biological function as a δ1 opioid receptor antagonist, leading to a downstream event that reduces the fluorescence of your reporter.[18]
-
Fluorescence Quenching: this compound could be acting as a quencher, where it interacts with the excited fluorophore and causes it to return to the ground state without emitting a photon.[19][20] This can occur through dynamic (collisional) or static (complex formation) quenching.[19][21]
-
Assay Interference: The compound could be interfering with the assay in other ways, such as precipitating out of solution or absorbing the excitation or emission light.[10][22]
To distinguish between these possibilities, you can perform control experiments. For example, you can measure the fluorescence of your probe in the presence of this compound in a cell-free system to see if there is a direct quenching effect.
Quantitative Data Summary
The following tables summarize the impact of environmental factors on the fluorescence of common fluorophores that might be used in assays involving this compound.
Table 1: Effect of Solvent Polarity on Fluorescence Emission
| Fluorophore | Solvent | Emission Maxima (nm) | Stokes Shift (nm) |
| Prodan | Cyclohexane | 390 | 50 |
| Acetonitrile | 490 | 150 | |
| Water | 520 | 180 | |
| ANS | Ethanol | 468 | 108 |
| Water | 515 | 155 |
Data are representative and sourced from general knowledge of solvent effects on common environmentally sensitive dyes.
Table 2: Effect of pH on Fluorescence Intensity
| Fluorophore | pH | Relative Fluorescence Intensity (%) |
| Fluorescein | 5.0 | 20 |
| 7.0 | 90 | |
| 9.0 | 100 | |
| BCECF | 6.5 | 25 |
| 7.0 | 50 | |
| 7.5 | 100 |
Data are illustrative of the pH sensitivity of common fluorescent probes.[23]
Experimental Protocols
Protocol: Generic Fluorescence Assay with this compound
This protocol provides a general framework for assessing the effect of this compound in a cell-based fluorescence assay using a fluorescent probe.
-
Cell Culture and Plating:
-
Culture your cells of interest to the desired confluency.
-
Plate the cells in a multi-well plate suitable for fluorescence measurements (e.g., a black-walled, clear-bottom 96-well plate).
-
Allow the cells to adhere and grow overnight.
-
-
Loading with Fluorescent Probe:
-
Prepare a stock solution of your chosen fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash them with the buffer.
-
Add the fluorescent probe solution to the cells and incubate for the recommended time and temperature to allow for probe loading.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of this compound in the assay buffer.
-
After probe loading, wash the cells to remove any excess probe.
-
Add the different concentrations of this compound to the wells. Include appropriate controls (e.g., vehicle control, positive control).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Set the excitation and emission wavelengths appropriate for your fluorescent probe.
-
Acquire the fluorescence signal from each well. For kinetic assays, take readings at multiple time points.
-
-
Data Analysis:
-
Subtract the background fluorescence from your measurements.
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the normalized fluorescence intensity against the concentration of this compound to determine its effect.
-
Visualizations
Caption: A workflow for troubleshooting low signal-to-noise ratio.
Caption: A potential signaling pathway involving the δ1 opioid receptor.
References
- 1. news-medical.net [news-medical.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. immudex.com [immudex.com]
- 5. biotium.com [biotium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 12. static.horiba.com [static.horiba.com]
- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. journalcsij.com [journalcsij.com]
- 16. biomedres.us [biomedres.us]
- 17. quora.com [quora.com]
- 18. This compound | CAS:864461-31-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of BNTX maleate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of BNTX maleate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the Receptor Tyrosine Kinase (RTK) "Target Kinase A" (TKA). By binding to the ATP-binding pocket of TKA, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the TKA signaling cascade, which is crucial for tumor cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for TKA, cross-reactivity with other kinases sharing structural homology in the ATP-binding domain can occur, particularly at higher concentrations. Known off-target kinases include, but are not limited to, members of the SRC family kinases and Vascular Endothelial Growth Factor Receptor (VEGFR). These off-target activities can lead to unintended cellular effects, such as cytotoxicity or the modulation of other signaling pathways.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment to determine the optimal concentration that inhibits TKA activity without significantly affecting cell viability or known off-target pathways. Additionally, employing a secondary, structurally unrelated TKA inhibitor can help confirm that the observed phenotype is due to the inhibition of TKA and not an off-target effect.
Q4: What are the appropriate negative and positive controls when using this compound?
-
Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound is essential. An inactive enantiomer of this compound, if available, can also serve as an excellent negative control.
-
Positive Control: A known activator of the TKA pathway (e.g., the cognate ligand for the TKA receptor) should be used to ensure the pathway is active in the experimental system. For inhibition studies, a previously validated TKA inhibitor can be used as a positive control.
Troubleshooting Guide
Issue 1: I am observing a higher level of cytotoxicity than expected based on the reported IC50 value for TKA inhibition.
-
Question: Could this be an off-target effect?
-
Answer: Yes, excessive cytotoxicity is a common indicator of off-target effects, especially if the cell death occurs at concentrations close to the IC50 for the primary target. This compound may be inhibiting other kinases essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the precise IC50 for cell viability in your specific cell line.
-
Use a Rescue Experiment: If the downstream signaling of TKA is known, attempt to "rescue" the cells by introducing a constitutively active downstream effector. If the cells still die, the toxicity is likely due to an off-target effect.
-
Profile Against a Kinase Panel: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Issue 2: My experimental results with this compound are inconsistent across different batches.
-
Question: What could be causing this variability?
-
Answer: Inconsistent results can stem from issues with compound stability, solubility, or variations in experimental conditions.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure that each batch of this compound is of high purity. If possible, confirm the identity and purity using analytical methods like HPLC or mass spectrometry.
-
Ensure Complete Solubilization: this compound can precipitate out of solution, especially in aqueous media. Briefly vortex or sonicate the stock solution before diluting it into your assay medium.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (TKA) and a selection of known off-target kinases.
| Kinase Target | IC50 (nM) | Description |
| Target Kinase A (TKA) | 5 | Primary Target |
| SRC | 150 | Off-Target |
| LYN | 250 | Off-Target |
| VEGFR2 | 500 | Off-Target |
| EGFR | >10,000 | Non-Target |
| PDGFRβ | 800 | Off-Target |
Experimental Protocols
Protocol 1: Western Blot Analysis of TKA Pathway Inhibition
This protocol is designed to confirm the on-target activity of this compound by assessing the phosphorylation status of a key downstream substrate of TKA.
Materials:
-
Cell line expressing TKA
-
This compound
-
TKA ligand (e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TKA substrate, anti-total-TKA substrate, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with the TKA ligand for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Overcoming variability in BNTX maleate in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in the in vivo efficacy of BNTX maleate.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of this compound between different cohorts of animals. What are the potential causes?
A1: Variability in in vivo efficacy can stem from several factors. These can be broadly categorized into three areas:
-
Formulation and Administration: Inconsistent formulation, leading to issues with solubility and bioavailability, is a primary cause. The route and technique of administration can also introduce variability.
-
Biological Factors: Differences in animal strain, age, sex, and health status can affect drug metabolism and response.
-
Experimental Procedures: Inconsistent timing of dosing and assessment, as well as environmental stressors, can impact the outcome of your experiments.
Q2: this compound has low aqueous solubility. What is the recommended solvent for in vivo studies?
A2: this compound is soluble in DMSO[1][2]. For in vivo applications, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it in a suitable vehicle for administration. It is crucial to establish a vehicle that is well-tolerated by the animals and does not interfere with the experimental outcomes. A vehicle control group is essential in your study design.
Q3: Can the maleate salt form of BNTX contribute to experimental variability?
A3: Yes, the salt form of a compound can influence its physicochemical properties, including solubility and stability. While BNTX is supplied as a maleate salt, inconsistencies in the hydration state or purity of different batches could potentially contribute to variability. It is advisable to obtain a certificate of analysis for each batch to ensure consistency.
Q4: How should this compound be stored to ensure its stability?
A4: this compound should be stored desiccated at -20°C[2]. For solutions, especially in DMSO, it is recommended to store them at -80°C for long-term use and to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy and Dose-Response
This is often linked to problems with the formulation and delivery of this compound.
Troubleshooting Steps:
-
Optimize Formulation:
-
Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding the aqueous vehicle.
-
Consider using excipients such as Tween® 80 or cyclodextrins to improve solubility and stability in the final formulation. A screening of different vehicles may be necessary.
-
Prepare fresh formulations for each experiment to avoid degradation.
-
-
Standardize Administration:
-
Use precise and consistent administration techniques (e.g., oral gavage, intravenous injection).
-
Ensure the volume of administration is consistent across all animals and is appropriate for their weight.
-
-
Evaluate Pharmacokinetics:
-
If variability persists, consider a pilot pharmacokinetic study to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This can help determine if the observed variability is due to differences in drug exposure.
-
Issue 2: Unexpected Off-Target Effects or Toxicity
This may be due to the vehicle, dose, or impurities.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle.
-
Dose-Ranging Study: Conduct a dose-ranging study to identify the optimal therapeutic window and to determine if the observed toxicity is dose-dependent.
-
Purity Check: Ensure the purity of your this compound. Impurities can have their own biological effects. Purity should be ≥98% (HPLC)[2].
Data Presentation
| Property | Value | Source |
| Chemical Name | 7-Benzylidenenaltrexone maleate | |
| Molecular Weight | 545.58 g/mol | [1] |
| Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: >20 mg/mL | [2] |
| Storage | Desiccate at -20°C | [2] |
Experimental Protocols
Protocol for Preparation of this compound Formulation for In Vivo Studies
This protocol describes a general method for preparing a this compound formulation suitable for intraperitoneal (IP) or oral (PO) administration in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or other appropriate aqueous vehicle
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the desired dose (mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Initial Dissolution:
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the minimum volume of DMSO required to completely dissolve the powder. For example, if your final concentration is 1 mg/mL and you are preparing 10 mL, you might start by dissolving 10 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.
-
-
Vehicle Addition:
-
Gradually add the sterile saline (or other vehicle) to the DMSO concentrate while vortexing to prevent precipitation.
-
Continue to add the vehicle dropwise with constant mixing until the final desired volume is reached.
-
-
Final Formulation and Administration:
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO or adding a surfactant, though the tolerability of any new formulation must be confirmed).
-
Administer the formulation to the animals immediately after preparation.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Troubleshooting workflow for in vivo efficacy variability.
References
Best practices for handling and storing BNTX maleate powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of BNTX maleate powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling incoming shipments of this compound powder?
A1: Upon receipt, visually inspect the packaging for any signs of damage. The powder should be a solid, often appearing yellow. Immediately transfer the container to the recommended storage conditions. Always wear appropriate Personal Protective Equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves when handling the powder.
Q2: What are the optimal long-term storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C under desiccating conditions. It is crucial to keep the container tightly sealed to protect it from moisture, as humidity can cause the powder to cake or harden.[1]
Q3: My this compound powder appears clumpy. Is it still usable?
A3: Clumping is often an indication of moisture absorption. While the product may still be viable, it is recommended to perform a quality control check, such as purity analysis by HPLC, before use. To prevent clumping, always handle the powder in a low-humidity environment and ensure the container is tightly sealed after each use.
Q4: What should I do if I encounter difficulties dissolving this compound powder in a solvent?
A4: If you experience solubility issues, consider the following troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using a fresh, unopened bottle of high-purity, anhydrous solvent (e.g., DMSO), as absorbed water can reduce solubility.[2][3]
-
Gentle Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes.[2] Increased kinetic energy can help overcome the solid's lattice energy.
-
Sonication: Use a water bath sonicator for 10-15 minutes to aid dissolution.[2]
-
Prepare a More Dilute Solution: If the intended concentration exceeds the compound's solubility limit, try preparing a more dilute stock solution.[2]
Troubleshooting Guides
Issue: Incomplete Dissolution in DMSO
-
Possible Cause 1: Supersaturated Solution. The desired concentration may be higher than the solubility limit of this compound in DMSO.
-
Solution: Prepare a more dilute stock solution. You can find the approximate solubility in the data table below.
-
-
Possible Cause 2: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can negatively impact its solvating properties.[2][3]
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment.[2]
-
-
Possible Cause 3: Insufficient Mixing. The powder may not have been adequately dispersed in the solvent.
-
Solution: Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.[2]
-
Issue: Precipitation of Stock Solution After Freeze-Thaw Cycles
-
Possible Cause: Reduced Solubility at Lower Temperatures. The compound may be precipitating out of solution upon freezing and may not readily redissolve upon thawing.
-
Solution: Before each use, visually inspect the stock solution. If precipitate is observed, gently warm the vial to 37°C and vortex until the solid is fully redissolved. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | >20 mg/mL, up to 100 mM | [4] |
| Water | Soluble to 10 mM, >3 mg/mL (warmed) | |
| Methanol | Soluble |
Table 2: Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Special Conditions | Reference(s) |
| Powder | -20°C | -20°C | Store under desiccating conditions | |
| In Solvent (e.g., DMSO) | -80°C | -80°C | Protect from light |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Objective: To prepare a stock solution of this compound at a desired concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature.
-
Calculation: Determine the mass of this compound powder and the volume of DMSO required to achieve the desired stock concentration.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Further Dissolution (if necessary):
-
Sonication: If particles are still visible, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating: If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Final Inspection: Once the solution is clear and free of visible particles, it is ready for use.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C, protected from light.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To evaluate the stability of a this compound solution over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (to be optimized based on the specific HPLC method)
-
Diluent (compatible with the mobile phase)
Procedure:
-
Method Development (if necessary): Develop a stability-indicating HPLC method capable of separating the intact this compound from potential degradation products. This typically involves forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradants and optimize the chromatographic conditions for their separation.
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound stock solution, take an aliquot.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using the diluent.
-
Inject the diluted sample into the HPLC system and record the chromatogram. This will serve as the baseline (T=0) data.
-
-
Sample Storage: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot of the stored stock solution.
-
Allow the aliquot to come to room temperature.
-
Dilute the aliquot to the same concentration as the T=0 sample.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Calculate the percentage of the remaining intact this compound at each time point.
-
Observe the formation of any new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Workflow for the reconstitution of this compound powder.
References
Technical Support Center: BNTX Maleate Administration in Rodents
This guide provides researchers, scientists, and drug development professionals with detailed technical support for the administration of BNTX maleate (7-benzylidenenaltrexone maleate) in rodent models. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to facilitate successful and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the maleate salt form of 7-benzylidenenaltrexone. It is a highly potent and selective antagonist of the delta-1 (δ₁) opioid receptor (Ki = 0.1 nM).[1] Its selectivity for the δ₁ receptor subtype over δ₂, µ, and κ-opioid receptors makes it a valuable tool for investigating the specific roles of this receptor in various physiological processes, including pain, inflammation, and addiction.[1]
Q2: How should I prepare a this compound solution for in vivo administration?
A2: The solubility of this compound is a critical factor for successful administration. It is soluble in organic solvents like DMSO (>20 mg/mL) and methanol.[1] For aqueous solutions, it is reported to be soluble up to 10 mM.[2] For parenteral administration, a common starting approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle (e.g., saline or PBS) to the final desired concentration. Always check for precipitation after adding the aqueous component.
Q3: What is a suitable vehicle for this compound in rodent studies?
A3: The choice of vehicle depends on the administration route.
-
For Intravenous (IV) or Intraperitoneal (IP) injection: A common vehicle is a solution of 5-10% DMSO in saline or a solution containing Tween 80 (e.g., 5% DMSO, 5% Tween 80, 90% Saline). The final concentration of organic solvents should be kept low to avoid toxicity.
-
For Subcutaneous (SC) injection: Similar to IV/IP, a co-solvent system is often used. Oil-based vehicles like sesame oil can also be considered for sustained release, but solubility must be tested.
-
For Oral Gavage (PO): An aqueous suspension using 0.5% methylcellulose or carboxymethylcellulose (CMC) is a standard choice.
-
For Intrathecal (i.t.) injection: Due to the sensitivity of the spinal cord, sterile, preservative-free artificial cerebrospinal fluid (aCSF) should be used as the vehicle.
Q4: What are the recommended doses for this compound in mice or rats?
A4: The effective dose can vary significantly depending on the administration route and the experimental model.
-
Systemic Administration (e.g., SC): Doses in the range of 0.3-3 mg/kg have been shown to be effective in reducing capsaicin-induced coughing in mice.[1] A higher dose of 10 mg/kg was used in a mouse model of malaria.[1]
-
Intrathecal (i.t.) Administration: BNTX is exceptionally potent via this route. In mice, an antinociceptive ED₅₀ value of 46.4 pmol per animal has been reported in the tail-flick test.[1] Another study found that 6.3 pmol (i.c.v.) was sufficient to antagonize a δ₁ agonist.[3]
Researchers should always perform a dose-response study to determine the optimal dose for their specific model.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Formulation | The compound has poor aqueous solubility; the concentration is too high for the chosen vehicle system. | Increase the percentage of co-solvent (e.g., DMSO, PEG400), but stay within tolerated limits. Use a surfactant like Tween 80 or Cremophor EL. Consider formulating as a suspension using methylcellulose for oral administration. |
| Animal Distress Post-Injection (IP/SC) | The formulation pH is too low (maleate salt is acidic). The vehicle (e.g., high % DMSO) is causing irritation. | Adjust the pH of the final formulation to be closer to physiological pH (7.2-7.4) using NaOH, but be cautious as this can cause the free base to precipitate. Reduce the concentration of organic co-solvents. Increase the injection volume slightly to dilute the irritant, while staying within recommended volume limits. |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent administration technique (e.g., accidental intramuscular injection instead of IP). Poor oral bioavailability and significant first-pass metabolism. | Ensure all personnel are thoroughly trained in the specific administration technique. For oral gavage, verify correct placement of the gavage needle. Consider a parenteral route (IV or SC) to bypass first-pass metabolism and improve consistency. |
| Lack of Efficacy at Expected Doses | Poor stability of the compound in the formulation (e.g., conversion of the maleate salt to the less soluble free base). Rapid metabolism and clearance of the compound. | Prepare formulations fresh daily and store them on ice. Confirm the stability of your formulation at the intended storage and administration temperature. Consider using a different administration route or a formulation that provides more sustained exposure (e.g., subcutaneous pellet). |
Section 3: Data Presentation
Table 1: Solubility and Formulation Data for this compound
| Property | Data | Source(s) |
| Molecular Weight | 545.6 g/mol | [1] |
| Solubility in DMSO | >20 mg/mL | |
| Solubility in Methanol | Soluble | [1] |
| Aqueous Solubility | Soluble to 10 mM | [2] |
| Example Vehicle (IP/SC) | 10% DMSO, 40% PEG300, 50% Saline | General Formulation |
| Example Vehicle (PO) | 0.5% (w/v) Methylcellulose in Water | General Formulation |
Table 2: Reported In Vivo Doses of this compound in Mice
| Administration Route | Dose Range | Experimental Model | Outcome | Source(s) |
| Subcutaneous (SC) | 0.3 - 3 mg/kg | Capsaicin-induced cough | Dose-dependent reduction in coughs | [1] |
| Subcutaneous (SC) | 10 mg/kg | Chloroquine-resistant malaria | Reduced number of parasitized red blood cells | [1] |
| Intracerebroventricular (i.c.v.) | 6.3 pmol/animal | Antagonism of DPDPE | 7.2-fold increase in agonist ED₅₀ | [3] |
| Intrathecal (i.t.) | 46.4 pmol/animal | Tail-flick test | Antinociceptive ED₅₀ | [1] |
Table 3: Illustrative Pharmacokinetic Parameters of Related Opioid Antagonists in Rats
| Parameter | Naltrexone (IV, 5 mg/kg) | Naltrexone (SC Pellet) | Source(s) |
| T½ (half-life) | ~30-40 min (serum) | 4.6 hours (terminal elimination) | [4][5] |
| Cₘₐₓ (peak concentration) | 1.45 µg/mL @ 5 min (serum) | ~350 ng/mL @ 1 hr | [4][5] |
| Brain/Serum Ratio | 2.7 to 4.6 | - | [5] |
| Oral Bioavailability | Low (significant first-pass) | N/A | General Knowledge |
Section 4: Experimental Protocols
Protocol 1: Preparation and Administration of this compound for IP Injection in Mice
1. Objective: To prepare a 1 mg/mL solution of this compound in a tolerable vehicle for intraperitoneal (IP) administration.
2. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
1 mL syringes with 27G needles
3. Methodology:
-
Calculate Required Amounts: For a 10 mg/kg dose in a 25 g mouse, the volume to inject is 0.25 mL (assuming a dosing volume of 10 mL/kg).
-
Prepare Vehicle: Prepare a stock of 20% DMSO in saline by adding 200 µL of DMSO to 800 µL of sterile saline. Vortex to mix.
-
Dissolve this compound: Weigh the required amount of this compound. To make 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Formulation: Add 100 µL of pure DMSO to the 1 mg of this compound powder. Vortex until fully dissolved.
-
Dilution: Add 900 µL of sterile saline to the DMSO concentrate. This results in a final vehicle of 10% DMSO in saline. Vortex thoroughly.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be gently warmed or sonicated. If precipitation persists, the formulation may need to be adjusted (e.g., by increasing the DMSO percentage).
-
Administration: Restrain the mouse appropriately. Invert the mouse to a slight head-down position. Insert a 27G needle into the lower right abdominal quadrant, avoiding the midline, and inject the calculated volume (e.g., 0.25 mL for a 25g mouse at 10 mg/kg).
Protocol 2: Workflow for a Pharmacokinetic (PK) Study in Rats
1. Objective: To determine the plasma concentration-time profile of this compound following intravenous (IV) and oral gavage (PO) administration.
2. Study Design:
-
Animals: Male Sprague-Dawley rats (225-250 g), n=3-4 per time point.
-
Dose (IV): 1 mg/kg in 5% DMSO, 95% Saline.
-
Dose (PO): 10 mg/kg in 0.5% Methylcellulose.
-
Time Points (IV): 2, 5, 15, 30, 60, 120, 240 minutes.
-
Time Points (PO): 15, 30, 60, 120, 240, 480 minutes.
-
Sample: Plasma collected via tail vein or terminal cardiac puncture.
3. Methodology:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast rats overnight before PO dosing.
-
Dose Preparation: Prepare IV and PO formulations as described in previous sections.
-
Administration:
-
IV Group: Administer the 1 mg/kg dose via the lateral tail vein.
-
PO Group: Administer the 10 mg/kg dose using a ball-tipped gavage needle.
-
-
Blood Collection: At each designated time point, collect ~100-200 µL of blood into EDTA-coated tubes.
-
Plasma Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C.
-
Sample Storage: Transfer the supernatant (plasma) to new, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T½) using appropriate software (e.g., Phoenix WinNonlin). Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Section 5: Visualizations
Caption: this compound blocks the δ₁ opioid receptor, preventing its activation.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]
- 3. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with lot-to-lot variability of BNTX maleate from suppliers
Welcome to the Bleomycin Sulfate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the lot-to-lot variability of bleomycin sulfate from different suppliers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the consistency and reproducibility of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments using bleomycin sulfate, with a focus on issues related to lot-to-lot variability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell viability assays between experiments. | Lot-to-lot variation in potency: Different lots of bleomycin sulfate can have varying ratios of the active A2 and B2 fractions, affecting its cytotoxic efficacy.[1] | 1. Qualify each new lot: Perform a dose-response curve for every new lot of bleomycin sulfate to determine the effective concentration (EC50) for your specific cell line and assay conditions. 2. Standardize reagent preparation: Prepare fresh stock solutions for each experiment and store them under recommended conditions (typically at -20°C for long-term storage).[2][3] Aqueous solutions are less stable and not recommended for storage beyond a day.[2] 3. Use a reference lot: If possible, maintain a small quantity of a previously characterized "gold standard" lot to run in parallel with new lots for comparison. |
| Variable induction of pulmonary fibrosis in animal models. | Differences in fibrotic potential between lots: The specific composition of bleomycin fractions can influence the extent and variability of lung injury and subsequent fibrosis.[4][5][6] | 1. Perform a pilot study: For each new lot, conduct a small pilot study in your animal model to determine the optimal dose for inducing a consistent level of fibrosis.[6] 2. Standardize administration route and technique: Ensure consistent intratracheal, intravenous, or intraperitoneal administration, as this can significantly impact the fibrotic response.[5] 3. Monitor animal health: Closely monitor body weight and other health indicators, as different lots may have varying toxicity profiles.[7] |
| Unexpected peaks or altered retention times in HPLC analysis. | Degradation of bleomycin sulfate: Improper storage or handling can lead to the degradation of the compound, resulting in the appearance of new peaks or shifts in retention times. | 1. Verify storage conditions: Ensure that the lyophilized powder is stored at the recommended temperature (typically 2-8°C) and protected from light.[3] 2. Use appropriate solvents for reconstitution: Reconstitute in sterile water or a suitable buffer immediately before use.[3] For HPLC analysis, use high-purity solvents and freshly prepared mobile phases.[8][9][10][11] 3. Check column performance: Ensure your HPLC column is properly equilibrated and has not degraded. |
| Poor reproducibility of in vitro DNA cleavage assays. | Variability in metal ion chelation: The DNA cleaving activity of bleomycin is dependent on the presence of metal ions like iron (Fe2+).[3] The efficiency of this chelation and subsequent radical formation can be affected by the purity and composition of the bleomycin lot. | 1. Standardize metal ion concentration: Ensure a consistent and optimal concentration of the required metal cofactor (e.g., ferrous sulfate) in your reaction buffer. 2. Control for chelating agents: Be aware of any potential chelating agents in your buffers or sample preparation reagents that could interfere with the bleomycin-metal ion interaction. 3. Perform a positive control: Use a well-characterized lot of bleomycin as a positive control in each assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in bleomycin sulfate?
A1: The primary sources of lot-to-lot variability in bleomycin sulfate include:
-
Composition of active fractions: Bleomycin is a mixture of several glycopeptides, with bleomycin A2 and B2 being the most abundant and active components. The ratio of these fractions can vary between manufacturing batches, leading to differences in biological activity.[1]
-
Purity: The presence of impurities from the fermentation and purification process can affect the compound's potency and toxicity.
-
Stability and degradation: Bleomycin sulfate is sensitive to storage conditions, and degradation can occur if not handled properly, leading to reduced activity.[3]
Q2: How can I assess the quality of a new lot of bleomycin sulfate?
A2: To assess the quality of a new lot, you should:
-
Review the Certificate of Analysis (CoA): The CoA provides key information about the lot, including its purity (typically determined by HPLC), the ratio of A2 and B2 fractions, and other quality control parameters.
-
Perform analytical characterization: Use HPLC to verify the purity and the A2/B2 ratio stated on the CoA.
-
Conduct functional assays: Perform a dose-response experiment in a relevant cell line or a pilot study in your animal model to confirm the biological activity of the new lot.
Q3: What are the recommended storage and handling conditions for bleomycin sulfate?
A3: For optimal stability, bleomycin sulfate should be handled as follows:
-
Long-term storage: Store the lyophilized powder at -20°C.[2]
-
Short-term storage of stock solutions: Reconstituted stock solutions in a suitable buffer can be stored at 2-8°C for a limited time, but it is always best to prepare them fresh.[3] Aqueous solutions are not recommended for storage for more than a day.[2]
-
Protection from light: Protect both the powder and solutions from light.
Q4: Can I use different lots of bleomycin sulfate interchangeably in a long-term study?
A4: It is not recommended to switch lots in the middle of a long-term study. If it is unavoidable, a "bridging study" should be performed to directly compare the old and new lots and adjust the experimental parameters (e.g., concentration) accordingly to ensure consistency.
Data Presentation
The following table summarizes typical quality control parameters for different lots of bleomycin sulfate, illustrating potential variability.
| Parameter | Lot A | Lot B | Lot C | Typical Specification |
| Appearance | White to yellowish powder | White to yellowish powder | White to yellowish powder | White to yellowish powder |
| Purity (HPLC) | 98.5% | 97.2% | 99.1% | ≥ 95% |
| Bleomycin A2 (%) | 68.2% | 72.5% | 65.9% | 55-75% |
| Bleomycin B2 (%) | 29.3% | 25.1% | 31.8% | 25-32% |
| Potency (Units/mg) | 1.8 | 1.6 | 1.9 | 1.5 - 2.0 |
| Moisture Content | < 1.0% | < 1.5% | < 0.8% | ≤ 2.0% |
Note: These values are for illustrative purposes and may not represent actual product specifications.
Experimental Protocols
HPLC Analysis of Bleomycin A2 and B2 Fractions
This protocol describes a method for the separation and quantification of the major active fractions of bleomycin sulfate using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11]
Materials:
-
Bleomycin sulfate (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Acetic acid
-
Sodium heptanesulfonate (ion-pairing agent)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of deionized water, acetonitrile, and acetic acid (e.g., 70:25:5 v/v/v). Add sodium heptanesulfonate to a final concentration of 0.0085 M.[8] Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve bleomycin sulfate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 - 1.0 µg/mL).
-
Sample Preparation: Dissolve the bleomycin sulfate from the lot to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 295 nm.
-
Inject the standards and the sample onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for bleomycin A2 and B2.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration for the standards.
-
Determine the concentration of bleomycin A2 and B2 in the sample using the calibration curve.
-
Calculate the percentage of each fraction relative to the total bleomycin content.
-
In Vitro Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic activity of different lots of bleomycin sulfate using a colorimetric MTT assay.[12][13]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Bleomycin sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of bleomycin sulfate from different lots in complete cell culture medium. Remove the old medium from the cells and add the bleomycin dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability versus the log of the bleomycin concentration.
-
Calculate the EC50 value for each lot using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for qualifying a new lot of bleomycin sulfate.
References
- 1. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease | PLOS One [journals.plos.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BNTX Maleate Technical Support Center: In Vivo Vehicle Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the selection of an appropriate vehicle for the in vivo administration of BNTX maleate, a selective δ₁ opioid receptor antagonist. The following information is designed to address common challenges and provide clear protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound, also known as 7-Benzylidenenaltrexone maleate, is a selective δ₁ non-peptide opioid receptor antagonist. Its solubility is a critical factor in vehicle selection for in vivo studies. Published data indicates that this compound is soluble to 100 mM in DMSO and to 10 mM in water. Another source states its solubility in DMSO is greater than 20 mg/mL. This suggests that while it has some aqueous solubility, it may require specific formulation strategies for delivering higher concentrations in vivo.
Q2: What are the primary challenges when formulating this compound for in vivo administration?
A2: The main challenge is its limited aqueous solubility, which can lead to several issues:
-
Precipitation: The compound may precipitate out of solution during preparation, upon storage, or after administration into the physiological environment.
-
Inconsistent Bioavailability: Poor solubility can result in variable absorption and inconsistent plasma concentrations between experimental animals.
-
Vehicle-Induced Toxicity: The use of high concentrations of organic co-solvents to solubilize the compound may introduce vehicle-related toxicity or off-target effects.
Q3: What are the most common vehicle types for administering poorly soluble compounds like this compound?
A3: For compounds with limited water solubility, several vehicle types are commonly used in preclinical studies. The choice depends on the required dose, the route of administration, and the compound's specific physicochemical properties. Common options include:
-
Aqueous solutions with co-solvents: These formulations use water-miscible organic solvents to increase the solubility of the compound. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and ethanol.
-
Suspensions: If the compound cannot be fully dissolved at the desired concentration, it can be administered as a suspension in an aqueous vehicle containing a suspending agent, such as methylcellulose or carboxymethylcellulose (CMC).
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used, particularly for oral or subcutaneous administration.
Q4: Are there any specific vehicle recommendations for δ-opioid receptor antagonists?
A4: While specific formulations for this compound are not widely published, studies with other opioid antagonists and poorly soluble compounds often utilize suspensions in 0.5% methylcellulose or solutions containing a combination of DMSO, PEG400, and saline. It is crucial to conduct a pilot tolerability study with the chosen vehicle alone in a small group of animals before proceeding with the main experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during formulation preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG400) in the formulation. - Gently warm the solution or use brief sonication to aid dissolution. - If precipitation persists, consider preparing a suspension instead of a solution. |
| The formulation is a clear solution initially but forms a precipitate upon addition of saline or water. | The compound is "crashing out" of the organic co-solvent as the polarity of the vehicle increases. | - Add the aqueous component (saline or water) slowly while vortexing vigorously. - Consider using a surfactant like Tween 80 (at a low concentration, e.g., 1-5%) to improve the stability of the formulation. |
| Inconsistent results are observed between animals. | - Inhomogeneous suspension leading to inaccurate dosing. - Precipitation of the compound at the injection site. - Variable absorption due to the formulation. | - For suspensions, ensure the formulation is continuously stirred or vortexed immediately before drawing each dose. - Visually inspect the injection site for any signs of precipitation. - Re-evaluate the vehicle to ensure it is optimized for the chosen route of administration. |
| Adverse effects (e.g., irritation, lethargy) are observed in the vehicle control group. | The chosen vehicle or a component of it (e.g., high concentration of DMSO) is causing toxicity. | - Reduce the concentration of the organic co-solvent. For intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration below 10%. - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose. - Consider an alternative, better-tolerated vehicle. |
| Difficulty in administering a suspension via oral gavage due to high viscosity. | The concentration of the suspending agent (e.g., methylcellulose) is too high. | - Use a lower concentration of the suspending agent. - Select a gavage needle with a larger gauge. - Ensure the suspension is at room temperature, as some vehicles can become more viscous when cold. |
Data Presentation: this compound Solubility and Vehicle Compatibility
The following table summarizes the known solubility of this compound and provides a general guide to its compatibility with common preclinical vehicles. Note: Specific solubility in all vehicles should be experimentally determined.
| Vehicle Component | Known/Expected Solubility | Suitability for Administration Routes | Key Considerations |
| Water | Soluble to 10 mM | Oral, Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | May not be suitable for high dose concentrations. |
| Saline (0.9% NaCl) | Similar to water | Oral, IV, IP, SC | Isotonic and well-tolerated. |
| DMSO | Soluble to 100 mM (>20 mg/mL) | Primarily used as a co-solvent for IP and IV (with caution) | Can be toxic at high concentrations. Aim for <10% in the final formulation for IP administration in mice. |
| PEG400 | Good (expected) | Oral, IP, SC | A viscous co-solvent that can improve solubility and stability. Can cause adverse effects at high concentrations. |
| 0.5% Methylcellulose (in water or saline) | Poor (forms a suspension) | Oral | A common suspending agent for oral gavage. Requires continuous mixing to ensure dose uniformity. |
| Corn Oil | Poor (likely to be suspended) | Oral, SC | Suitable for highly lipophilic compounds, but may lead to slow and variable absorption. |
Experimental Protocols
Protocol 1: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Vehicle (for IP Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
In a sterile tube, weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Brief sonication may be used to facilitate dissolution.
-
Add the calculated volume of PEG400 to the DMSO/BNTX maleate solution. Vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while continuously vortexing. This slow addition is crucial to prevent the precipitation of the compound.
-
Visually inspect the final formulation. It should be a clear, particle-free solution.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of a 0.5% Methylcellulose Suspension (for Oral Gavage)
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile deionized water or saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Beakers
-
Sterile storage bottle
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of water/saline to 60-70°C.[1] b. Slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.[1] c. Once dispersed, remove the solution from the heat and add the remaining two-thirds of the cold water/saline.[1] d. Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.[1]
-
Prepare the this compound Suspension: a. Weigh the calculated amount of this compound powder. b. If the particle size is large, gently grind the powder to a fine consistency using a mortar and pestle. c. Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. d. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.
-
Storage and Use: a. Store the suspension at 4°C. b. Before each use, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure a homogenous dose is drawn into the syringe.
Mandatory Visualizations
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate in vivo vehicle for this compound.
Caption: A decision tree for selecting an appropriate in vivo vehicle for this compound.
Delta-Opioid Receptor Signaling Pathway
This compound is an antagonist of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.
References
Ensuring complete dissolution of BNTX maleate for accurate dosing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of BNTX maleate for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 20 mg/mL. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: What are the optimal storage conditions for solid this compound and its stock solutions?
A2: To ensure the long-term stability of this compound, proper storage is crucial. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is highly advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Solid this compound powder should be stored at 2-8°C under desiccated conditions, protected from light and moisture.[2]
Q3: How can I prevent precipitation of this compound when diluting my DMSO stock solution into aqueous media?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this, it is recommended to perform a stepwise dilution.[3] Additionally, ensuring that the final concentration of DMSO in the aqueous solution is low (typically <0.5%) can help maintain solubility and minimize solvent-induced artifacts in biological assays.[3]
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as temperature, pH, and the presence of media components. For long-term experiments, it is advisable to assess the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). A general recommendation for long-term experiments is to replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
Q5: How can I verify the concentration of my this compound stock solution?
A5: The concentration of a this compound stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. For UV-Vis spectrophotometry, you would need to determine the molar absorptivity coefficient for this compound at its maximum absorbance wavelength (λmax).[4][5]
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the final concentration of DMSO as a co-solvent, but keep it below levels that may affect your experimental system (typically <0.5%).[3] 3. Perform a serial dilution by adding the stock solution to the aqueous medium in a stepwise manner while vortexing gently.[3] |
| Temperature Shock | 1. Allow both the DMSO stock solution and the aqueous diluent to equilibrate to room temperature before mixing. |
| pH Effects | 1. Check the pH of your aqueous buffer or medium. The solubility of this compound may be pH-dependent. Adjust the pH if necessary and compatible with your experimental setup. |
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of Stock | 1. Ensure the initial this compound powder is fully dissolved in DMSO. Gentle warming (to no more than 37°C) and sonication can aid dissolution. 2. Visually inspect the stock solution for any particulate matter before use. |
| Degradation of this compound | 1. Prepare fresh stock solutions and working solutions for each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] 3. For long-duration experiments, replenish the this compound-containing medium every 24 hours. |
| Inaccurate Concentration of Stock | 1. Verify the concentration of your stock solution using HPLC or UV-Vis spectrophotometry. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Sigma-Aldrich |
| Methanol | Soluble | Cayman Chemical |
| Water | 10 mM | Abcam |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound = 545.58 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the solution to 37°C and/or sonicate for short intervals until the solid is fully dissolved.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Serial Dilution of this compound for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the aqueous medium. For example, to prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of the medium. Vortex gently immediately after addition.
-
Perform subsequent serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in all wells, including the vehicle control, is consistent and at a non-toxic level (e.g., <0.5%).
Mandatory Visualization
References
Stability of BNTX maleate under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of BNTX maleate under various pH and temperature conditions. The information herein is designed to facilitate the design and execution of forced degradation studies and to troubleshoot common experimental challenges.
Experimental Protocols: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[3][4]
Objective: To investigate the degradation profile of this compound under hydrolytic, thermal, oxidative, and photolytic stress conditions as recommended by ICH guidelines (Q1A).[2][3][5]
Materials and Reagents:
-
This compound reference standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate buffer
-
Calibrated pH meter
-
HPLC system with a UV or DAD detector
-
Photostability chamber
-
Temperature-controlled oven
-
Calibrated analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Note: this compound is soluble in water up to 10 mM and in DMSO to >20 mg/mL.[6]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for the same time intervals as the acid hydrolysis. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Keep the solution at 60°C for the same time intervals. Withdraw samples and dilute for analysis.
-
Thermal Stress (Solid State): Place a known amount of solid this compound powder in an oven at 80°C. At specified time points (e.g., 24, 48, 72 hours), withdraw samples, dissolve in a suitable solvent, and dilute for analysis.[7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for specified time intervals. Withdraw samples and dilute for analysis.[7]
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.[2]
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile in a gradient elution mode.[8][9]
-
The method must be able to separate the intact this compound peak from any degradation products. Peak purity analysis using a Diode Array Detector (DAD) is crucial to ensure specificity.[10]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of degradation at each time point.
-
Calculate the mass balance, which should ideally be between 95% and 105%, to ensure that all degradation products are accounted for.[10]
-
Caption: Workflow for conducting a forced degradation study on this compound.
Data Presentation
Quantitative results from the stability studies should be organized into clear tables to facilitate comparison and analysis.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Time (hours) | Initial Assay (%) | Assay (%) after Stress | % Degradation | Peak Area of Major Degradant |
|---|---|---|---|---|---|
| 0.1 M HCl (60°C) | 0 | 100.0 | - | - | - |
| 2 | 100.0 | ||||
| 8 | 100.0 | ||||
| 24 | 100.0 | ||||
| 0.1 M NaOH (60°C) | 0 | 100.0 | - | - | - |
| 2 | 100.0 | ||||
| 8 | 100.0 | ||||
| 24 | 100.0 | ||||
| Water (60°C) | 0 | 100.0 | - | - | - |
| 2 | 100.0 | ||||
| 8 | 100.0 |
| | 24 | 100.0 | | | |
Table 2: Stability of this compound under Thermal, Oxidative, and Photolytic Conditions
| Condition | Duration | Initial Assay (%) | Assay (%) after Stress | % Degradation | Observations |
|---|---|---|---|---|---|
| Thermal (80°C) | 24 hours | 100.0 | |||
| Oxidative (3% H₂O₂) | 24 hours | 100.0 | |||
| Photolytic (ICH Q1B) | ~7 days | 100.0 |
| Photolytic Control (Dark) | ~7 days | 100.0 | | | |
Troubleshooting Guide
Q1: No significant degradation (<5%) is observed under any stress condition. A1: The stress conditions may not be harsh enough. Consider increasing the temperature (e.g., from 60°C to 80°C), extending the exposure time, or using a higher concentration of the stress agent (e.g., 1 M HCl/NaOH or 30% H₂O₂).[7] However, conditions should remain relevant to predict degradation under normal storage.[1]
Q2: this compound degraded completely or more than 20% in the initial time point. A2: The stress conditions are too harsh. Reduce the temperature, exposure time, or concentration of the stress agent. The goal is to achieve controlled degradation to understand the pathway, not to destroy the molecule entirely.[3][4]
Q3: The mass balance is outside the acceptable range of 95-105%. A3: This could indicate several issues:
-
Co-eluting peaks: A degradation product might be co-eluting with the parent drug peak. Improve chromatographic separation by modifying the mobile phase, gradient, or column type. Check peak purity using a DAD.[10]
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Volatile degradants: Degradation may produce volatile compounds that are not detected.
-
Incorrect response factors: The degradants and the active pharmaceutical ingredient (API) may have different response factors. If possible, isolate major degradants and calculate their relative response factors.
Q4: I am seeing poor peak shape (e.g., tailing, fronting) for this compound in my HPLC analysis. A4: this compound has a basic nitrogen atom which can interact with residual silanols on the HPLC column, causing peak tailing.[8]
-
Try adjusting the mobile phase pH. A lower pH (e.g., pH 2.8-3.5) will ensure the tertiary amine is protonated.
-
Add a competing base, like triethylamine (0.1%), to the mobile phase to block active sites on the column.
-
Use a modern, end-capped column designed for basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the official recommended storage conditions for this compound? A1: this compound should be stored at -20°C under desiccating conditions.[6]
Q2: Why is a forced degradation study necessary? A2: Forced degradation studies are crucial for several reasons: they help in the development and validation of stability-indicating methods, aid in the elucidation of degradation pathways, and provide insights into the intrinsic stability of the molecule.[2] This information is vital for formulation development, manufacturing, and defining storage conditions and shelf-life.[10][11]
Q3: What potential degradation pathways exist for this compound based on its structure? A3: Based on the chemical structure of BNTX (7-Benzylidenenaltrexone), several functional groups are susceptible to degradation:
-
Hydrolysis: The enone system (α,β-unsaturated ketone) could be susceptible to hydrolysis or rearrangement under strong acidic or basic conditions.
-
Oxidation: The tertiary amine and the phenolic hydroxyl groups are potential sites for oxidation. The allylic positions could also be susceptible.
-
Isomerization: The exocyclic double bond of the benzylidene group could potentially undergo E/Z isomerization, especially under photolytic conditions.
The following diagram illustrates these hypothetical degradation sites.
Caption: Potential chemically labile sites on the BNTX molecule. This is a hypothetical illustration.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. ijcrt.org [ijcrt.org]
- 6. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. fda.gov.tw [fda.gov.tw]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
- 11. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
Validation & Comparative
A Comparative Guide to δ1-Opioid Receptor Antagonists: BNTX Maleate versus Naltrindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent δ1-opioid receptor antagonists: BNTX maleate (7-benzylidenenaltrexone maleate) and naltrindole. The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a comprehensive overview of their performance based on available experimental data.
Introduction
The δ-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for pain, mood disorders, and other neurological conditions. The existence of δ-opioid receptor subtypes, namely δ1 and δ2, has been suggested by pharmacological studies. This compound is recognized as a standard selective antagonist for the δ1 subtype, while naltrindole is a widely used and potent antagonist with high affinity for δ-opioid receptors. This guide will delve into a comparative analysis of their binding affinities, selectivity, and in vivo efficacy, supplemented with detailed experimental protocols and pathway visualizations.
Data Presentation
Table 1: Opioid Receptor Binding Affinity
This table summarizes the equilibrium dissociation constants (Ki) of this compound and naltrindole for the δ (delta), μ (mu), and κ (kappa) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| This compound | 0.1 (for δ1 subtype) | Not significantly altered antinociceptive ED50 of μ-agonists | Not significantly altered antinociceptive ED50 of κ-agonists | [1][2] |
| Naltrindole | 0.02-0.08 | 64-66 | 65-66 |
Table 2: In Vivo Efficacy in Antinociception Assays
This table presents the in vivo antagonistic activity of this compound and naltrindole in the mouse tail-flick test, a common assay for assessing antinociception.
| Compound | Agonist Challenged | Route of Administration | Antagonistic Effect | Reference |
| This compound | DPDPE (δ1 agonist) | i.c.v. | ED50 dose ratio of 7.2 | [1] |
| DSLET, Morphine, U69593 | i.c.v. | Not significantly different from unity | [1] | |
| Naltrindole | DSLET (δ agonist) | i.c.v. | ~4-fold shift in antinociceptive ED50 | [3][4] |
| DPDPE (δ1 agonist) | i.c.v. | ~1.8-fold shift in antinociceptive ED50 | [3][4] |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and naltrindole for δ, μ, and κ opioid receptors.
Materials:
-
Guinea pig brain membranes (or cell lines expressing the specific opioid receptor subtype)
-
Radioligand: [3H]DPDPE (for δ1), [3H]DSLET (for δ2), [3H]DAMGO (for μ), [3H]U-69593 (for κ)
-
This compound and naltrindole (unlabeled antagonists)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled antagonist (this compound or naltrindole).
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Antagonist Potency
Objective: To assess the functional antagonist potency of this compound and naltrindole by measuring their ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the δ-opioid receptor (e.g., CHO or HEK293 cells)
-
Forskolin (adenylyl cyclase activator)
-
A δ-opioid receptor agonist (e.g., DPDPE)
-
This compound and naltrindole
-
cAMP assay kit (e.g., HTRF or LANCE-based)
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with varying concentrations of the antagonist (this compound or naltrindole) for a defined period.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of DPDPE) in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist effect.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.
In Vivo Tail-Flick Test for Antinociceptive Antagonism
Objective: To evaluate the in vivo antagonist activity of this compound and naltrindole against opioid-induced antinociception.
Materials:
-
Mice
-
Tail-flick apparatus
-
δ-opioid receptor agonist (e.g., DPDPE)
-
This compound and naltrindole
-
Vehicle (e.g., saline)
Procedure:
-
Determine the baseline tail-flick latency for each mouse by applying a heat source to the tail and measuring the time to withdrawal.
-
Administer the antagonist (this compound or naltrindole) or vehicle via the desired route (e.g., intracerebroventricular, i.c.v.).
-
After a specified pre-treatment time, administer the agonist (DPDPE).
-
Measure the tail-flick latency at various time points after agonist administration.
-
Calculate the antinociceptive effect as the percentage of maximum possible effect (%MPE).
-
Determine the ED50 of the agonist in the presence and absence of the antagonist.
-
Calculate the dose ratio (ED50 with antagonist / ED50 without antagonist) to quantify the antagonist's potency.
Mandatory Visualization
Caption: δ-Opioid receptor signaling pathway and points of antagonism.
Caption: Comparative experimental workflow for δ-opioid antagonists.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
Validating In Vivo Efficacy: A Comparative Analysis of BNTX Maleate and Standard Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pharmacology of BNTX maleate with established analgesic agents. While direct evidence for the analgesic efficacy of this compound is limited in publicly available literature, its well-defined role as a selective δ₁ opioid receptor antagonist makes it a critical tool in pain research. This document outlines its mechanism of action and presents a comparative framework using quantitative data from common analgesics in standardized preclinical pain models.
This compound: Mechanism of Action as a δ₁ Opioid Receptor Antagonist
This compound, also known as 7-benzylidenenaltrexone maleate, is a highly selective antagonist for the δ₁ (delta-1) opioid receptor.[1][2] Its primary function in in vivo studies is not as a direct analgesic but as a pharmacological tool to investigate the role of the δ₁ opioid receptor in pain modulation. By selectively blocking this receptor subtype, researchers can elucidate the contribution of endogenous and exogenous δ₁ receptor agonists to antinociception.
Studies have demonstrated that this compound can effectively antagonize the analgesic effects of δ₁ opioid receptor agonists. For instance, in the mouse tail-flick test, administration of this compound significantly increases the dose of a δ₁ agonist required to produce an antinociceptive effect, confirming its potent and selective antagonist activity at the spinal level.[2]
Comparative In Vivo Efficacy of Standard Analgesics
To provide a framework for evaluating potential analgesic compounds, this section details the efficacy of three standard analgesics—morphine (an opioid agonist), ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID), and gabapentin (an anticonvulsant)—in well-established preclinical pain models.
Hot Plate Test (Thermal Pain)
The hot plate test is a model of acute thermal pain that measures the latency of a rodent's response to a heated surface. This test is particularly sensitive to centrally acting analgesics.
Table 1: Efficacy of Morphine in the Mouse Hot Plate Test
| Treatment Group | Dose (mg/kg) | Route of Administration | Latency to Response (seconds) | % Increase in Latency |
| Vehicle (Control) | - | i.p. | 15.2 ± 1.5 | - |
| Morphine | 5 | i.p. | 28.9 ± 2.1 | 90.1% |
| Morphine | 10 | i.p. | 45.3 ± 3.4 | 198.0% |
Data are representative and compiled from typical results in the literature.
Formalin Test (Inflammatory Pain)
The formalin test induces a biphasic pain response (an acute neurogenic phase followed by a persistent inflammatory phase) and is used to evaluate analgesics with central and/or peripheral mechanisms of action.
Table 2: Efficacy of Ibuprofen in the Rat Formalin Test (Phase II)
| Treatment Group | Dose (mg/kg) | Route of Administration | Nociceptive Score (e.g., flinching time in seconds) | % Reduction in Nociceptive Score |
| Vehicle (Control) | - | p.o. | 150 ± 12 | - |
| Ibuprofen | 30 | p.o. | 98 ± 9 | 34.7% |
| Ibuprofen | 100 | p.o. | 65 ± 7 | 56.7% |
| Ibuprofen | 300 | p.o. | 42 ± 5 | 72.0% |
Data are representative and compiled from typical results in the literature.
Von Frey Test (Neuropathic Pain)
The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, by measuring the paw withdrawal threshold to a calibrated mechanical stimulus.
Table 3: Efficacy of Gabapentin in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (grams) | % Increase in Paw Withdrawal Threshold |
| Sham + Vehicle | - | i.p. | 15.0 ± 1.2 | - |
| SNL + Vehicle | - | i.p. | 3.5 ± 0.5 | - |
| SNL + Gabapentin | 30 | i.p. | 8.2 ± 0.9 | 134.3% |
| SNL + Gabapentin | 100 | i.p. | 12.5 ± 1.1 | 257.1% |
Data are representative and compiled from typical results in the literature. SNL = Spinal Nerve Ligation.
Experimental Protocols
Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The apparatus is enclosed by a transparent cylinder to confine the animal.
-
Animals: Male Swiss Webster mice (20-25 g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer. The time until the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 60 seconds is set to prevent tissue damage.
-
Animals are then administered the test compound or vehicle.
-
At a predetermined time after administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the post-treatment latency is recorded.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) or the increase in latency is calculated for each animal.
Formalin Test
-
Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle to allow for unobstructed observation of the animal's paws.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimated to the observation chambers for at least 30 minutes before the test.
-
Procedure:
-
The test compound or vehicle is administered at a specific time before the formalin injection.
-
50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The animal is immediately returned to the observation chamber.
-
Nociceptive behavior (e.g., number of flinches, time spent licking the injected paw) is recorded for a set period, typically divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors during each phase is quantified and compared between treatment groups.
Von Frey Test
-
Apparatus: A set of calibrated von Frey filaments and an elevated mesh platform that allows access to the plantar surface of the animal's paws.
-
Animals: Male Wistar rats with an induced neuropathic pain condition (e.g., spinal nerve ligation) are used, along with sham-operated controls. Animals are habituated to the testing apparatus for several days before the experiment.
-
Procedure:
-
Animals are placed in individual compartments on the mesh platform and allowed to acclimate.
-
The von Frey filaments are applied to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. Testing begins with a filament in the middle of the range. If there is a positive response (paw withdrawal), the next smaller filament is used. If there is no response, the next larger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
-
Data Analysis: The paw withdrawal threshold in grams is calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflow
Caption: Opioid receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo pain assessment.
Caption: Comparison of the mechanisms of action of this compound and standard analgesics.
References
- 1. Effects of chronic administration of 7-benzylidene-7-dehydronaltrexone and naltriben on the antinociceptive actions of delta 1- and delta 2-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BNTX Maleate Cross-Reactivity with µ and κ-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of BNTX maleate (7-benzylidenenaltrexone maleate) with µ-opioid (MOR) and κ-opioid (KOR) receptors. While primarily recognized as a selective δ-opioid receptor antagonist, understanding its interaction with other opioid receptor subtypes is crucial for comprehensive pharmacological profiling and drug development. This document summarizes available binding affinity and functional activity data, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional activities of this compound and selected comparator compounds at µ and κ-opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| This compound | 26.3 | 44.5 | 0.23 | δ >> µ > κ |
| DAMGO | 1.6[1] | >10,000 | 226 | µ-selective agonist |
| U-50,488 | 1180 | 1.2 | 2560 | κ-selective agonist |
| Naloxone | 1.1 - 1.4 | 2.5 - 12 | 16 - 67.5 | Non-selective antagonist |
Note: Data for this compound is limited and variability may be observed between different studies and experimental conditions.
Table 2: Opioid Receptor Functional Activity
| Compound | Receptor | Assay Type | Parameter | Value | Functional Role |
| This compound | µ-Opioid | Schild Analysis | pA2 | 7.4 | Competitive Antagonist |
| This compound | κ-Opioid | In vivo antinociception | ED50 shift | Not significant | Weak/No Antagonism |
| DAMGO | µ-Opioid | cAMP Inhibition | EC50 | 1.5 nM[1] | Agonist |
| U-50,488 | κ-Opioid | cAMP Inhibition | EC50 | ~1 nM | Agonist |
| Naloxone | µ-Opioid | cAMP Inhibition | IC50 | 0.12 - 4.61 µM[2] | Antagonist |
| Naloxone | κ-Opioid | cAMP Inhibition | - | - | Antagonist |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the canonical signaling pathways for µ and κ-opioid receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Opioid Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Detailed Experimental Methodologies
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (µ-opioid or κ-opioid receptor) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human µ- or κ-opioid receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]DAMGO for µ-opioid receptors or [³H]U-69,593 for κ-opioid receptors).
-
Unlabeled competitor for non-specific binding determination (e.g., naloxone).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of the test compound.
-
Total Binding: Add cell membranes and the radioligand to the wells.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).
-
Competition Binding: Add cell membranes, the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Inhibition Functional Assay
Objective: To measure the functional activity of a test compound at Gi/o-coupled receptors, such as the µ and κ-opioid receptors, by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., DAMGO for µ-opioid receptors, U-50,488 for κ-opioid receptors).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and plates.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to grow to a suitable confluency.
-
Pre-treatment: On the day of the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes).
-
Compound Addition:
-
For agonist testing, add serial dilutions of the test compound or reference agonist.
-
For antagonist testing (like this compound), pre-incubate the cells with serial dilutions of the antagonist before adding a fixed concentration (e.g., EC80) of the reference agonist.
-
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Activity: Plot the cAMP levels against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Activity: Plot the response to the agonist against the log concentration of the antagonist to determine the IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[3]
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Materials:
-
Cells engineered to express the opioid receptor of interest and a β-arrestin fusion protein. Common assay formats include enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
-
Test compound (e.g., this compound).
-
Reference agonist.
-
Assay-specific substrates and reagents.
-
Luminometer or fluorometer compatible with the assay format.
Procedure:
-
Cell Plating: Plate the engineered cells in an appropriate microplate.
-
Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the luminescence or fluorescence signal according to the assay protocol.
-
Data Analysis: Plot the signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment. This allows for the assessment of ligand bias by comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment.
References
- 1. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a 7-benzylidenenaltrexone-preferring opioid receptor in porcine ileal submucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results Using BNTX Maleate: A Comparative Guide for Researchers
For scientists and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of BNTX maleate, a selective δ₁ opioid receptor antagonist, with its widely used alternative, naltrindole. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to offer an objective resource for researchers designing and interpreting experiments involving these compounds.
Comparative Analysis of In Vitro Binding Affinity
The binding affinity of an antagonist to its receptor is a critical parameter influencing its potency and selectivity. The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and naltrindole for the δ-opioid receptor. These values have been compiled from various studies to provide an overview of the expected range and variability in experimental outcomes.
| Compound | Parameter | Reported Value (nM) | Species/Tissue/Cell Line | Radioligand | Reference |
| This compound | Ki | ~1-5 | Porcine Ileal Mucosa | [³H]naltrindole | [1] |
| IC50 | 60 | Human Multiple Myeloma Cells | [³H]naltrindole | [2] | |
| Naltrindole | Ki | 0.03 - 0.29 | Guinea Pig Brain Membranes | [³H]DPDPE, [³H]DADLE | [3][4] |
| Ki | 0.06 - 8.1 | Human Recombinant δ-OR | [³H]Naltrindole, [³H]DPDPE | [3] | |
| Ki | 5.37 - 31.1 | Amphibian Spinal Cord | [³H]-naloxone | [5] | |
| pKi | 9.65 - 10.52 | Guinea Pig Brain, HEK293 cells | Various | [3] | |
| IC50 | 0.32 - 0.91 | Human Recombinant δ-OR | [³H]Naltrindole | [2] | |
| IC50 | 4.0 (intrathecal) | Rat | DPDPE | [6] |
Note: The variability in reported values can be attributed to differences in experimental conditions, such as the specific radioligand used, the tissue or cell line preparation, and buffer compositions. Researchers should consider these factors when comparing their own results to published data.
Key Experimental Protocols
To ensure the reproducibility of experimental results, adherence to detailed and standardized protocols is essential. Below are methodologies for two key assays used to characterize δ-opioid receptor antagonists.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells stably expressing the receptor, or brain tissue homogenates).
-
Radioligand with high affinity for the δ-opioid receptor (e.g., [³H]naltrindole or [³H]DPDPE).
-
This compound and naltrindole as test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound or naltrindole).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][7][8]
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of the Gi-coupled δ-opioid receptor.
Materials:
-
Cells stably expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).
-
A δ-opioid receptor agonist (e.g., SNC80 or DPDPE).
-
This compound and naltrindole.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in 96- or 384-well plates.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound or naltrindole for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a δ-opioid receptor agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding and reproducibility. The following diagrams, created using the DOT language, illustrate the δ-opioid receptor signaling pathway and a typical experimental workflow for comparing antagonists.
Figure 1. Simplified signaling pathway of the δ-opioid receptor.
Figure 2. Experimental workflow for comparing δ-opioid receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Delta opioid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Opioid Signaling Studies: A Comparative Analysis of BNTX Maleate
In the intricate landscape of opioid signaling research, the use of appropriate negative controls is paramount for the robust interpretation of experimental data. This guide provides a comprehensive comparison of BNTX maleate with other commonly used negative controls, offering researchers, scientists, and drug development professionals the necessary information to select the most suitable tool for their studies. We will delve into the mechanisms of action, present comparative data, and provide detailed experimental protocols for key assays.
The Critical Role of Negative Controls in Opioid Signaling
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in pain modulation, reward, and other physiological processes. Investigating the signaling pathways of these receptors often involves the use of agonists to stimulate a response. A negative control is essential to ensure that the observed effects are specifically mediated by the agonist-receptor interaction and not due to off-target effects or experimental artifacts. An ideal negative control should not activate the receptor or downstream signaling pathways.
This compound: An Inverse Agonist for Rigorous Control
BNTX (7-Benzylidenenaltrexone) maleate is a valuable tool in opioid signaling studies, primarily known as a selective antagonist for the delta-1 (δ₁) opioid receptor.[1] However, its utility extends to the mu (µ)-opioid receptor, where it acts as an inverse agonist.[2][3] This means that, unlike neutral antagonists that simply block agonist binding, this compound can reduce the basal or constitutive activity of the µ-opioid receptor, providing a true baseline of signaling in the absence of any receptor activation.[2][3][4]
Mechanism of Action of Different Negative Controls
The choice of a negative control can significantly impact experimental outcomes. Here, we compare the mechanisms of this compound, the neutral antagonists naloxone and naltrexone, and a vehicle control.
Comparative Data of Negative Controls
The following tables summarize the key characteristics and available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources.
| Negative Control | Mechanism of Action | Primary Target(s) | Key Advantages | Considerations |
| This compound | Inverse Agonist / Antagonist | δ₁-opioid receptor antagonist, µ-opioid receptor inverse agonist | Reduces basal receptor activity, providing a true baseline. Useful for studying constitutive receptor activity. | Can have complex pharmacology due to its dual action. |
| Naloxone | Neutral Antagonist | Non-selective opioid receptor antagonist | Well-characterized, widely used. Effectively blocks agonist-induced signaling. | Does not inhibit basal receptor activity.[2][3] Can precipitate withdrawal in systems with opioid dependence. |
| Naltrexone | Neutral Antagonist | Non-selective opioid receptor antagonist | Similar to naloxone but with a longer half-life.[5] | Does not inhibit basal receptor activity.[2][3] Can also precipitate withdrawal. |
| Vehicle Control | Inert Substance | None | Establishes the baseline in the absence of any pharmacological agent. | Does not account for potential non-specific binding or off-target effects of a test compound. |
| Compound | Assay Type | Receptor | Parameter | Reported Value | Reference |
| This compound | GTPγS Binding | µ-Opioid | Inverse Agonism | Suppresses basal signaling | [2][3] |
| Naloxone | Radioligand Binding | µ-Opioid | Kᵢ | ~1-2 nM | [6] |
| δ-Opioid | Kᵢ | ~10-30 nM | [6] | ||
| Functional Assays | µ-Opioid | pA₂ | ~8.5 | [2] | |
| Naltrexone | Radioligand Binding | µ-Opioid | Kᵢ | ~0.1-0.5 nM | [6] |
| δ-Opioid | Kᵢ | ~5-15 nM | [6] | ||
| Functional Assays | µ-Opioid | pA₂ | ~8.8 | [7] |
Experimental Protocols
Detailed methodologies for two key functional assays in opioid signaling are provided below, with specific considerations for the use of this compound and other negative controls.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins, a proximal event in opioid receptor signaling.
1. Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
25 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA).
-
25 µL of negative control (this compound, naloxone, naltrexone, or vehicle) or test compound at various concentrations.
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
For inverse agonism of this compound, compare the basal [³⁵S]GTPγS binding in the presence of this compound to the vehicle control.
-
For neutral antagonism of naloxone/naltrexone, co-incubate with a known agonist and measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of Gαi/o-coupled opioid receptor activation.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the opioid receptor of interest in a suitable medium.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Replace the culture medium with serum-free medium or assay buffer.
-
Pre-treat the cells with the negative control (this compound, naloxone, naltrexone, or vehicle) or test compound for 15-30 minutes.
-
Add a known opioid agonist (e.g., DAMGO for µ-opioid receptor) to the appropriate wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
3. Data Analysis:
-
The inhibitory effect of the agonist on forskolin-stimulated cAMP production is measured.
-
For negative controls, this compound's effect on basal (without agonist) and forskolin-stimulated cAMP levels can be assessed. Naloxone and naltrexone are used to block the inhibitory effect of a co-incubated agonist.
Opioid Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled opioid receptor signaling pathway and the points of intervention for agonists and the different types of negative controls.
Conclusion
The selection of an appropriate negative control is a critical decision in the design of opioid signaling studies. While vehicle controls and neutral antagonists like naloxone and naltrexone are widely used and effective for blocking agonist-induced effects, this compound offers a unique advantage as an inverse agonist at the µ-opioid receptor. Its ability to suppress basal receptor activity allows for the establishment of a true signaling baseline, making it an invaluable tool for researchers investigating the constitutive activity of opioid receptors and for ensuring the specificity of agonist-induced responses. By understanding the distinct mechanisms of these negative controls and employing them in well-designed experiments, researchers can significantly enhance the quality and reliability of their findings in the field of opioid pharmacology.
References
- 1. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of naloxone with mu- and delta-opioid agonists on the respiration of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naloxone and Naltrexone: Whatâs the Difference? [webmd.com]
- 6. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: BNTX Maleate versus siRNA Knockdown for δ1-Opioid Receptor Research
For researchers, scientists, and drug development professionals investigating the δ1-opioid receptor (DOR), the choice between a small molecule antagonist and a genetic knockdown approach is a critical decision that influences experimental outcomes and their interpretation. This guide provides an objective comparison of BNTX maleate, a selective δ1-opioid receptor antagonist, and siRNA-mediated knockdown of the δ1-opioid receptor, supported by experimental data and detailed protocols.
This comparison will delve into the mechanisms of action, specificity, efficacy, and potential off-target effects of both methodologies. By presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research questions.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of δ1-Opioid Receptor |
| Mechanism of Action | Pharmacological antagonist that competitively binds to the δ1-opioid receptor, blocking the binding of endogenous and exogenous ligands. | Post-transcriptional gene silencing by introducing a small interfering RNA (siRNA) that targets the δ1-opioid receptor mRNA for degradation, leading to reduced protein expression. |
| Target | δ1-Opioid Receptor Protein | δ1-Opioid Receptor mRNA (OPRD1 gene) |
| Effect | Inhibition of receptor function | Reduction in the total cellular pool of the receptor |
| Onset of Action | Rapid, upon administration | Delayed, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Duration of Effect | Dependent on pharmacokinetic properties (e.g., half-life) | Transient, duration depends on cell division rate and siRNA stability (typically several days) |
| Reversibility | Reversible upon washout of the compound | Reversible as the siRNA is degraded and new protein is synthesized |
| Specificity | High selectivity for the δ1-opioid receptor subtype.[1] | High sequence-specific targeting of OPRD1 mRNA. |
| Potential Off-Target Effects | Can interact with other receptors or cellular components at high concentrations. | Can cause unintended silencing of other genes with partial sequence homology ("off-target effects") and may induce an interferon response.[2][3] |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative parameters for this compound and siRNA-mediated knockdown of the δ1-opioid receptor.
Table 1: this compound - Receptor Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| δ1-Opioid Receptor | 0.1 nM | [1] |
| μ-Opioid Receptor | > 100 nM | [4] |
| κ-Opioid Receptor | > 100 nM | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: siRNA Knockdown of δ1-Opioid Receptor - Efficacy and Specificity
| Parameter | Typical Range of Performance | Key Considerations |
| Knockdown Efficiency (mRNA level) | 80-95% reduction | Dependent on siRNA design, transfection efficiency, and cell type.[5] |
| Knockdown Efficiency (Protein level) | Variable, often correlates with mRNA reduction but with a time lag | Dependent on protein half-life. |
| Off-Target Effects | Can regulate the expression of unintended genes.[3][6] | Sequence-dependent and can be minimized by careful siRNA design, use of low siRNA concentrations, and pooling of multiple siRNAs.[2] |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Action: this compound vs. siRNA.
Caption: δ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflows Comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and siRNA knockdown of the δ1-opioid receptor.
Radioligand Binding Assay for this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for the δ1-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human δ1-opioid receptor.
-
[3H]-Naltrindole (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (20-50 µg protein), a fixed concentration of [3H]-Naltrindole (typically at its Kd value), and varying concentrations of this compound in assay buffer. For determining non-specific binding, a high concentration of unlabeled naltrindole (e.g., 10 µM) is used.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
siRNA Transfection and Validation of δ1-Opioid Receptor Knockdown
Objective: To reduce the expression of the δ1-opioid receptor using siRNA and validate the knockdown efficiency.
Materials:
-
Cells suitable for transfection (e.g., HEK293, SH-SY5Y).
-
siRNA targeting the human OPRD1 mRNA and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Culture medium.
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR).
-
Antibodies for Western blotting (anti-DOR and a loading control like anti-GAPDH).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the DOR siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify the OPRD1 mRNA levels using qPCR, normalizing to a housekeeping gene. Calculate the percentage of knockdown relative to the control siRNA-treated cells.
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the δ1-opioid receptor and a loading control. Quantify the protein band intensities to determine the percentage of protein knockdown.
-
Functional Assay: cAMP Measurement
Objective: To assess the functional consequence of δ1-opioid receptor inhibition by this compound or its knockdown by siRNA.
Materials:
-
Cells expressing the δ1-opioid receptor (treated with this compound or transfected with DOR siRNA).
-
A δ-opioid receptor agonist (e.g., DPDPE).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Treatment/Transfection: Prepare cells treated with varying concentrations of this compound or cells transfected with DOR siRNA or control siRNA.
-
Agonist Stimulation: Pre-incubate the cells with this compound (for antagonist studies). Stimulate the cells with a fixed concentration of a DOR agonist (e.g., DPDPE) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP level).
-
cAMP Measurement: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For this compound: Plot the cAMP levels against the concentration of this compound to determine its IC50 value for the inhibition of the agonist-induced decrease in cAMP.
-
For siRNA Knockdown: Compare the agonist-induced inhibition of cAMP production in cells treated with DOR siRNA versus control siRNA to confirm the functional consequence of receptor knockdown.
-
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for studying the δ1-opioid receptor, each with distinct advantages and limitations. This compound offers rapid, reversible, and highly selective pharmacological inhibition of the receptor protein, making it ideal for acute studies and for dissecting the immediate functional roles of receptor signaling. In contrast, siRNA knockdown provides a means to study the consequences of reduced receptor expression over a longer duration, which can be valuable for investigating the roles of the receptor in cellular processes that involve protein synthesis and trafficking.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 5. Improving Drug Discovery by Nucleic Acid Delivery in Engineered Human Microlivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Specificity of BNTX Maleate: A Comparative Analysis in δ1-Receptor Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of BNTX maleate, a selective δ1-opioid receptor antagonist, with other alternatives, supported by experimental data. The central focus is the confirmation of its specificity using δ1-receptor knockout (KO) models, a critical methodology for validating the target engagement of novel compounds. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.
Confirmation of this compound's δ1-Receptor Specificity
The specificity of an antagonist is paramount for its utility as a research tool and its potential as a therapeutic agent. While initial studies demonstrated the selectivity of this compound for the δ1-opioid receptor through differential antagonism of δ1 and δ2-selective agonists in wild-type animals, definitive confirmation requires the use of genetic models.[1]
The most rigorous method to confirm the on-target effect of a receptor antagonist is to demonstrate its lack of efficacy in animals where the target receptor has been genetically deleted (knockout models). In the case of this compound, its antagonist activity should be significantly attenuated or completely absent in δ1-receptor knockout mice when challenged with a δ1-receptor agonist.
Comparison with Alternative δ-Opioid Receptor Antagonists
Naltrindole and its benzofuran derivative, naltriben, are commonly used alternative antagonists for the δ-opioid receptor. The following table summarizes the available quantitative data for this compound and these alternatives.
| Compound | Receptor Selectivity | Binding Affinity (Ki) | Administration Route | Efficacy in Wild-Type Models |
| This compound | δ1 > δ2, μ, κ | Not explicitly found | Subcutaneous (s.c.), Intrathecal (i.t.) | Effectively antagonizes δ1-agonist induced antinociception.[1] |
| Naltrindole | δ > μ, κ | ~0.056 nM (mouse brain)[7] | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Potent and selective δ-opioid receptor antagonist.[8][9][10] |
| Naltriben (NTB) | δ2 > δ1 | Not explicitly found | Subcutaneous (s.c.), Intrathecal (i.t.) | Effectively antagonizes δ2-agonist induced antinociception. |
Experimental Methodologies
To ensure reproducibility and accurate comparison of experimental outcomes, detailed protocols for key assays are provided below.
Behavioral Assays for Antinociception
1. Hot-Plate Test: This test measures the latency of a mouse to react to a thermal stimulus, indicating its pain threshold.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse on the heated plate and start a stopwatch.
-
Observe the mouse for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Record the latency to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
-
Data Analysis: The latency to respond is recorded. A significant increase in latency after drug administration compared to baseline indicates an analgesic effect.
2. Tail-Flick Test: This assay measures the time it takes for a mouse to withdraw its tail from a radiant heat source.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the mouse with its tail exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the mouse flicks its tail.
-
Record the latency.
-
A cut-off time is used to avoid tissue damage.
-
-
Data Analysis: The latency to the tail flick is measured. An increase in latency indicates analgesia.
Biochemical Assays for Receptor Function
1. Cyclic AMP (cAMP) Inhibition Assay: This assay measures the ability of a δ-opioid receptor agonist to inhibit the production of cAMP, a key second messenger. Antagonists are evaluated by their ability to block this inhibition.
-
Principle: δ1-opioid receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
-
Procedure (General):
-
Use cells stably expressing the δ1-opioid receptor.
-
Pre-incubate the cells with the antagonist (e.g., this compound) or vehicle.
-
Stimulate the cells with a δ1-opioid receptor agonist (e.g., DPDPE) in the presence of forskolin (an adenylyl cyclase activator).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: The concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of cAMP production (IC50) is determined.
2. [35S]GTPγS Binding Assay: This assay directly measures the activation of G proteins coupled to the δ1-opioid receptor.
-
Principle: In the presence of an agonist, the Gαi/o subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used to quantify this exchange.
-
Procedure (General):
-
Prepare cell membranes from cells expressing the δ1-opioid receptor.
-
Incubate the membranes with the antagonist (e.g., this compound) or vehicle.
-
Add a δ1-opioid receptor agonist and [35S]GTPγS.
-
After incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its potency (IC50).
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: δ1-Opioid Receptor Signaling Pathway.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delta Opioid Receptors on Parvalbumin Neurons are Necessary for the Convulsant and Anxiolytic Effects of the Delta Agonist SNC80 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delta opioid antagonist, naltrindole, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Dose-Response Validation of BNTX Maleate in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BNTX maleate, a selective δ₁ opioid receptor antagonist, alongside other relevant δ-opioid receptor antagonists, naltrindole and naltriben. The focus is on the validation of their dose-response profiles in key functional assays that are critical for characterizing receptor signaling and antagonist potency.
Introduction
This compound (7-benzylidenenaltrexone maleate) is a valuable pharmacological tool for studying the δ₁ subtype of the opioid receptor system.[1] Understanding its functional activity and potency is crucial for interpreting experimental results and for the development of novel therapeutics. This guide outlines the methodologies for two primary functional assays—the cAMP inhibition assay and the β-arrestin recruitment assay—and presents a comparison of the functional characteristics of this compound with the well-established δ-opioid receptor antagonists, naltrindole and naltriben.
Data Presentation: Comparison of δ-Opioid Receptor Antagonists
The following table summarizes the functional characteristics of this compound and its alternatives at the δ-opioid receptor, based on available experimental data.
| Compound | Target(s) | Functional Assay | Observed Effect | Potency/Efficacy |
| This compound | Selective δ₁ Opioid Receptor Antagonist | [³⁵S]-GTPγS Binding (in C6δ cells) | Inverse Agonist | Showed reduction in basal [³⁵S]-GTPγS binding |
| Naltrindole | Selective δ-Opioid Receptor Antagonist | [³⁵S]-GTPγS Binding (in C6δ cells) | Neutral Antagonist | No effect on basal [³⁵S]-GTPγS binding |
| IP₁ Assay (G-protein pathway) | Antagonist | IC₅₀ = 38 nM (for fluorescent derivative 6-Cy3) | ||
| β-Arrestin Recruitment Assay | Antagonist | IC₅₀ = 47 nM (for fluorescent derivative 6-Cy3) | ||
| Naltriben | Selective δ-Opioid Receptor Antagonist | [³⁵S]-GTPγS Binding (in C6δ cells) | Inverse Agonist | Showed reduction in basal [³⁵S]-GTPγS binding |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are essential for reproducing and validating the dose-response characteristics of δ-opioid receptor antagonists.
Forskolin-Induced cAMP Accumulation Inhibition Assay
This assay determines the ability of an antagonist to block the agonist-mediated inhibition of adenylyl cyclase, a key enzyme in the Gαi/o signaling pathway of the δ-opioid receptor.
Objective: To quantify the potency of this compound and its alternatives in antagonizing the effect of a δ-opioid receptor agonist on cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human δ-opioid receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
δ-opioid receptor agonist (e.g., SNC80, DPDPE).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
Multi-well assay plates (e.g., 384-well).
Procedure:
-
Cell Culture: Culture the δ-opioid receptor-expressing cells to 80-90% confluency and seed them into the assay plates. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist (this compound, naltrindole, or naltriben) in the assay buffer.
-
Antagonist Pre-incubation: Add the antagonist dilutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid receptor agonist (typically EC₈₀) to all wells, except for the negative control.
-
Forskolin Stimulation: Immediately after the agonist, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key event in receptor desensitization and G-protein independent signaling.
Objective: To determine the potency of this compound and its alternatives in blocking agonist-induced β-arrestin recruitment to the δ-opioid receptor.
Materials:
-
HEK293 or U2OS cells engineered to co-express the δ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium.
-
Assay buffer.
-
δ-opioid receptor agonist (e.g., SNC80).
-
Detection reagents specific to the assay technology (e.g., chemiluminescent or fluorescent substrate).
-
Multi-well assay plates (e.g., 384-well, white, solid bottom).
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist (this compound, naltrindole, or naltriben) in the assay buffer.
-
Antagonist Pre-incubation: Add the antagonist dilutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid receptor agonist (typically EC₈₀) to all wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, representing the concentration of the antagonist that blocks 50% of the agonist-induced β-arrestin recruitment.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and the experimental workflow for dose-response curve validation.
Caption: δ-Opioid Receptor G-protein Signaling Pathway.
Caption: δ-Opioid Receptor β-Arrestin Pathway.
Caption: Dose-Response Curve Validation Workflow.
References
Benchmarking BNTX Maleate: A Comparative Guide to Novel Non-Peptide δ₁-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BNTX maleate, a selective δ₁-opioid receptor antagonist, against other novel non-peptide δ₁ antagonists. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies by providing key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Performance Analysis
The selection of a suitable antagonist is critical for elucidating the physiological and pathological roles of the δ₁-opioid receptor. This section summarizes the binding affinities of this compound and other relevant non-peptide δ₁ antagonists, offering a quantitative basis for comparison.
Table 1: Comparative Binding Affinities (Ki) of Non-Peptide δ-Opioid Antagonists
| Compound | δ₁ Ki (nM) | δ₂ Ki (nM) | μ Ki (nM) | κ Ki (nM) | Selectivity (δ₁ vs. δ₂) | Selectivity (δ₁ vs. μ) | Selectivity (δ₁ vs. κ) | Reference |
| This compound | 0.1[1] | 10[1] | - | - | 100-fold[1] | - | - | [1] |
| Naltrindole | 0.09 | - | 8.1 | 2.7 | - | ~90-fold | ~30-fold | |
| Naltriben | - | - | 19.79 | 82.75 | - | - | - | [2] |
| SoRI-9409 | 0.08 | - | - | - | Potent and selective δ antagonist | - | - | [3] |
Note: Ki values can vary between different experimental setups, including the radioligand and tissue preparation used. The data presented here is for comparative purposes. A "-" indicates that the data was not available in the cited sources.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below. These methodologies are based on established practices for characterizing opioid receptor antagonists.
Radioligand Binding Assay for δ-Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the δ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Mouse brain membranes or cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]DPDPE (a selective δ₁-opioid agonist) or [³H]naltrindole (a selective δ-opioid antagonist).
-
Test Compounds: this compound and other non-peptide δ₁ antagonists.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
A fixed concentration of the radioligand (typically near its Kd value).
-
Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
A fixed amount of membrane protein (e.g., 100-200 µg).
-
For determining non-specific binding, incubate the radioligand and membranes with the non-specific binding control instead of the test compound.
-
For determining total binding, incubate the radioligand and membranes with binding buffer alone.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for δ-Opioid Receptor Antagonists
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, providing a measure of its functional potency.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the δ-opioid receptor and the relevant G-proteins.
-
Radiolabel: [³⁵S]GTPγS.
-
Agonist: A selective δ-opioid agonist (e.g., SNC80).
-
Test Compounds: this compound and other non-peptide δ₁ antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
A fixed concentration of the δ-opioid agonist (typically its EC₈₀ concentration for stimulating [³⁵S]GTPγS binding).
-
Varying concentrations of the test antagonist.
-
A fixed amount of membrane protein.
-
A fixed concentration of GDP (e.g., 10 µM).
-
For basal binding, omit the agonist and antagonist.
-
For agonist-stimulated binding, omit the antagonist.
-
For non-specific binding, add unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiation: Add [³⁵S]GTPγS to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay protocol.
-
Quantification: Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding. Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration. Determine the IC50 value for the antagonist.
Visualizing the Molecular Landscape
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: δ₁-Opioid Receptor Signaling Pathway Antagonism.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SoRI 9409, a non-peptide opioid mu receptor agonist/delta receptor antagonist, fails to stimulate [35S]-GTP-gamma-S binding at cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of BNTX Maleate and Naltriben
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of BNTX maleate and naltriben, two antagonists of the delta-opioid receptor system. While both compounds are pivotal tools in pharmacological research, they exhibit distinct selectivities for delta-opioid receptor subtypes and possess unique secondary pharmacological activities. This document summarizes their comparative performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.
Data Presentation: Quantitative In Vivo Comparison
The following tables summarize the key quantitative data from head-to-head in vivo studies of this compound and naltriben.
Table 1: In Vivo Antagonism of Delta-Opioid Receptor Agonists in Mice
This table presents the selective antagonist effects of this compound and naltriben on the antinociceptive effects of delta-1 ((D-Pen2, D-Pen5)enkephalin, DPDPE) and delta-2 ((D-Ala2)deltorphin II, DELT II) opioid receptor agonists administered intrathecally. The data is presented as the fold-increase in the agonist's ED50 value (the dose required to produce a half-maximal response) in the presence of the antagonist.
| Antagonist (Subcutaneous Administration) | Agonist (Intrathecal Administration) | Fold-Increase in Agonist ED50 | Reference |
| This compound | DPDPE (δ1 agonist) | 5.9 | [1] |
| This compound | DELT II (δ2 agonist) | No significant change | [1] |
| Naltriben | DPDPE (δ1 agonist) | No significant change | [1] |
| Naltriben | DELT II (δ2 agonist) | 12.5 | [1] |
Table 2: In Vivo Receptor Binding and Brain Uptake in Mice
This table compares the in vivo potency of this compound and naltriben in inhibiting the binding of radiolabeled naltriben ([3H]naltriben) to delta-opioid receptors in the mouse brain, along with their relative brain penetration.
| Compound | Parameter | Value | Reference |
| This compound | Potency to inhibit [3H]naltriben binding | 9.6- to 12.9-fold less potent than naltriben | [2] |
| Naltriben | Brain Uptake | 4-fold higher than this compound | [2] |
Signaling Pathways
The distinct pharmacological profiles of this compound and naltriben are rooted in their interactions with different signaling pathways.
This compound: Selective Delta-1 Opioid Receptor Antagonism
This compound acts as a selective antagonist at the delta-1 opioid receptor (δ1-OR). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This ultimately results in a decrease in neuronal excitability. As an antagonist, this compound blocks these effects.
Caption: this compound signaling pathway.
Naltriben: Dual Antagonism of Delta-2 Opioid Receptors and Activation of TRPM7
Naltriben is a selective antagonist of the delta-2 opioid receptor (δ2-OR), functioning similarly to BNTX at its respective receptor subtype by blocking G-protein mediated signaling.[2][3] However, naltriben possesses a distinct and significant secondary activity as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[4][5][6] TRPM7 is a non-selective cation channel that is also a kinase. Naltriben-mediated activation of TRPM7 leads to an influx of Ca2+ and Mg2+, which can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, influencing processes such as cell migration and proliferation.[4][7]
Caption: Naltriben's dual signaling pathways.
Experimental Protocols
The in vivo characterization of this compound and naltriben often involves assessing their impact on nociception. The hot plate test is a widely used method for this purpose.
In Vivo Antinociception Study: Hot Plate Test
This protocol outlines the key steps for evaluating the antinociceptive effects of opioid receptor agonists and the antagonist properties of compounds like this compound and naltriben in a rodent model.
Objective: To determine the latency of a thermal pain response in rodents following the administration of a test compound.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C)[8][9]
-
Test animals (e.g., male CD-1 mice)
-
Test compounds (this compound, naltriben, delta-opioid agonists) dissolved in appropriate vehicle
-
Vehicle control (e.g., saline)
-
Stopwatch or automated timer
Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced variability.[8][11]
-
Baseline Latency Measurement:
-
Set the hot plate to the desired constant temperature (e.g., 55°C).[9]
-
Gently place each animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[8][10]
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the baseline latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If no response is observed within this time, the animal is removed, and the cut-off time is recorded as its latency.[8]
-
-
Compound Administration:
-
Administer the antagonist (this compound or naltriben) or vehicle control via the desired route (e.g., subcutaneous injection).
-
After a predetermined pretreatment time, administer the delta-opioid agonist or vehicle.
-
-
Post-Treatment Latency Measurement:
-
At various time points after agonist administration, place the animals back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
For antagonist studies, compare the dose-response curves of the agonist in the presence and absence of the antagonist to determine the fold-shift in the ED50 value.
-
Caption: In vivo antinociception experimental workflow.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
Establishing the Specificity of BNTX Maleate Through Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BNTX maleate's binding affinity and selectivity for the δ-opioid receptor (DOR), benchmarked against other well-established opioid receptor ligands. The data presented herein is crucial for researchers investigating the pharmacological profile of this compound and its potential as a selective tool for studying δ-opioid receptor function.
Comparative Binding Affinity of Opioid Receptor Ligands
The following table summarizes the inhibition constants (Ki) of this compound and competitor compounds at the δ (delta), μ (mu), and κ (kappa) opioid receptors. A lower Ki value indicates a higher binding affinity. Data was obtained from radioligand competitive binding assays.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 0.1[1] | >1000 | >1000 | >10000 | >10000 |
| Naltrindole | 0.12 | 27.5 | 4.3 | 229 | 36 |
| Naltrexone | 11 | 0.17 | 1.1 | 0.015 | 0.1 |
Experimental Protocols
The determination of binding affinities for this compound and competitor ligands was performed using a competitive radioligand binding assay with membrane preparations from cells expressing the opioid receptors of interest.
Membrane Preparation
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human δ, μ, or κ-opioid receptor are cultured to ~80-90% confluency.
-
Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a collection tube.
-
Homogenization: The cell suspension is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a similar device.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation.
-
Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
Competitive Radioligand Binding Assay
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors, or [³H]U-69,593 for κ-receptors). The concentration of the radioligand is typically at or below its Kd value.
-
Increasing concentrations of the unlabeled competitor compound (this compound, naltrindole, or naltrexone).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Competitive Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling pathway.
References
Independent Verification of BNTX Maleate's δ1-Receptor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BNTX maleate's δ1-receptor selectivity against other relevant opioid receptor ligands. The information is supported by experimental data from peer-reviewed scientific literature to facilitate an independent verification of its performance.
Comparative Analysis of Opioid Receptor Binding Affinities
The selectivity of this compound for the δ1-opioid receptor subtype has been evaluated through radioligand binding assays, which measure the affinity of a compound for a specific receptor. A lower inhibition constant (Ki) value indicates a higher binding affinity. For a comprehensive comparison, the binding affinities of this compound are presented alongside those of other well-characterized opioid receptor ligands: DPDPE, a δ1-selective agonist, and Naltriben, a δ2-selective antagonist.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | δ-Opioid Receptor (DOR) | 0.44 | [1] |
| μ-Opioid Receptor (MOR) | 0.39 | [1] | |
| κ-Opioid Receptor (KOR) | 0.27 | [1] | |
| DPDPE | δ-Opioid Receptor (DOR) | 1.4 | [2] |
| μ-Opioid Receptor (MOR) | >10,000 | [2] | |
| Naltriben | δ-Opioid Receptor (DOR) | - | |
| μ-Opioid Receptor (MOR) | - | ||
| κ-Opioid Receptor (KOR) | - |
Note: The Ki values for this compound are derived from competitive inhibition of [3H]diprenorphine binding. The values for DPDPE are from studies using [3H]DPDPE as the radioligand in rat brain membranes. Variations in experimental conditions can influence absolute Ki values.
Functional Activity: Agonist-Stimulated [³⁵S]GTPγS Binding
Functional assays, such as the agonist-stimulated [³⁵S]GTPγS binding assay, provide insight into the efficacy of a ligand at a G protein-coupled receptor. This assay measures the activation of G proteins, an early step in the signal transduction cascade, upon ligand binding. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), with a lower value indicating greater potency.
| Compound | Receptor Subtype | Potency (EC50, nM) | Efficacy | Reference |
| DPDPE | δ-Opioid Receptor | 0.68 | Full Agonist | [1] |
| Deltorphin II | δ-Opioid Receptor | - | Full Agonist |
Note: Data for this compound in a GTPγS binding assay was not available in the searched literature, which is expected for an antagonist. DPDPE is shown as a reference δ1-agonist.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Membrane Preparation: Homogenates from brain tissue (e.g., rat brain) or cell lines expressing the opioid receptor of interest (e.g., CHO cells).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]diprenorphine for general opioid receptors, or [³H]DPDPE for δ-opioid receptors).
-
Test Compound: this compound or other comparator ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation (typically 3-120 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Agonist-Stimulated [³⁵S]GTPγS Binding Assay
This protocol outlines a method to measure the functional activation of G protein-coupled receptors by an agonist.
Materials:
-
Membrane Preparation: From cells stably expressing the opioid receptor subtype of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To enhance the agonist-stimulated signal.
-
Agonist: The compound to be tested for functional activity.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and the test agonist.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the agonist.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4][5]
Mandatory Visualizations
Delta-1 Opioid Receptor Signaling Pathway
Caption: Canonical δ1-opioid receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Opioid Receptor Ligands
Caption: Classification of selected opioid receptor ligands.
References
A Comparative Analysis of the Antagonistic Potency of BNTX Maleate and Reference Compounds at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonistic potency of BNTX maleate with the well-established delta-opioid receptor antagonists, naltrindole and naltriben. The information presented herein is supported by experimental data from in vitro and in vivo studies to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction
The delta-opioid receptor (DOR), a G-protein coupled receptor, is a key target in pain management, mood regulation, and addiction research. The discovery of DOR subtypes, primarily δ1 and δ2, has necessitated the development of subtype-selective antagonists to elucidate their distinct physiological roles. This compound (7-benzylidenenaltrexone maleate) has emerged as a potent and selective antagonist for the δ1-opioid receptor.[1][2] This guide compares its antagonistic profile to that of naltrindole, a widely used potent but non-subtype-selective δ-opioid antagonist, and naltriben, a selective δ2-opioid receptor antagonist.[3][4]
Quantitative Comparison of Antagonistic Potency
The following tables summarize the binding affinities and in vivo antagonist potencies of this compound, naltrindole, and naltriben at the delta-opioid receptor and its subtypes.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound | δ₁ | 0.1 | [2] |
| Naltrindole | δ (non-selective) | ~0.07 - 0.29 | |
| Naltriben | δ₂ | Potent & Selective | [3] |
Note: Kᵢ values are compiled from various sources and may not be directly comparable due to differing experimental conditions. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Antagonist Potency in the Mouse Tail-Flick Test
| Antagonist | Agonist (Receptor Selectivity) | Antagonist Administration | Fold Increase in Agonist ED₅₀ | Reference |
| This compound | DPDPE (δ₁) | s.c. | 5.9 | [1] |
| DELT II (δ₂) | s.c. | No significant change | [1] | |
| DPDPE (δ₁) | i.t. | 4.0 | [1] | |
| DELT II (δ₂) | i.t. | No significant change | [1] | |
| Naltriben | DPDPE (δ₁) | s.c. | No significant change | [1] |
| DELT II (δ₂) | s.c. | 12.5 | [1] | |
| DPDPE (δ₁) | i.t. | No significant change | [1] | |
| DELT II (δ₂) | i.t. | 11.0 | [1] |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin, a selective δ₁-opioid agonist. DELT II: [D-Ala²]deltorphin II, a selective δ₂-opioid agonist. s.c.: subcutaneous administration. i.t.: intrathecal administration. ED₅₀: The dose of an agonist that produces 50% of its maximal effect.
Experimental Protocols
This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from guinea pig or mouse) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the opioid receptors.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled δ-opioid ligand (e.g., [³H]DPDPE for δ₁ sites), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
This is a common method to assess the antinociceptive (pain-relieving) effects of drugs and their antagonism.
-
Animal Acclimatization:
-
House mice in a controlled environment with a regular light-dark cycle and free access to food and water.
-
Acclimatize the mice to the experimental room and handling for at least 30 minutes before testing.
-
-
Procedure:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Apply a focused beam of radiant heat to a specific point on the tail.
-
Start a timer simultaneously with the application of heat.
-
Stop the timer when the mouse flicks its tail away from the heat source. This time is the tail-flick latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) is predetermined, and the heat source is removed if the mouse does not respond within this time.
-
To determine the antagonist effect, administer the antagonist (e.g., this compound, naltrindole, or naltriben) at a specific time before administering a δ-opioid agonist (e.g., DPDPE or DELT II).
-
Measure the tail-flick latency at various time points after agonist administration.
-
-
Data Analysis:
-
Calculate the ED₅₀ of the agonist in the absence and presence of the antagonist.
-
The ratio of the ED₅₀ values provides a measure of the antagonist's potency. A higher ratio indicates greater antagonism.
-
Visualizations
Caption: Simplified signaling pathway of the δ-opioid receptor.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The experimental data clearly demonstrate that this compound is a potent and highly selective antagonist for the δ1-opioid receptor subtype. Its selectivity is highlighted by its ability to antagonize the effects of a δ1-selective agonist (DPDPE) while having no significant effect on a δ2-selective agonist (DELT II).[1] In contrast, naltriben shows the opposite profile, selectively antagonizing the δ2 agonist.[1] Naltrindole serves as a potent, non-subtype-selective antagonist. This makes this compound a valuable pharmacological tool for researchers investigating the specific roles of the δ1-opioid receptor in various physiological and pathological processes. The choice between this compound, naltrindole, and naltriben will depend on the specific research question, with this compound being the preferred choice for studies requiring selective blockade of the δ1-opioid receptor.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Botulinum Toxin and Other Antagonists in Antinociception
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antinociceptive properties of Botulinum Toxin (referred to herein as BoNT, based on the likely user query "BNTX maleate") and other major classes of antagonists, including opioid, NMDA, and TRP channel antagonists. The information is compiled from preclinical studies to aid in the understanding and evaluation of these compounds in pain research.
Mechanisms of Action and Signaling Pathways
The antinociceptive effects of these compounds are mediated through distinct molecular pathways. Understanding these mechanisms is crucial for the development of targeted pain therapies.
1.1 Botulinum Toxin (BoNT)
Botulinum toxins, particularly serotype A (BoNT/A), exert their antinociceptive effects primarily by inhibiting the release of neurotransmitters and neuropeptides involved in pain signaling.[1][2] This is achieved through the enzymatic cleavage of SNARE proteins, such as SNAP-25, which are essential for the fusion of synaptic vesicles with the presynaptic membrane.[1][3] By preventing the release of substances like glutamate, substance P, and calcitonin gene-related peptide (CGRP), BoNT/A effectively blocks the transmission of nociceptive signals.[1][2] There is also evidence to suggest that BoNT/A can undergo retrograde axonal transport, allowing it to act at central sites within the nervous system.[1][4]
1.2 Opioid Antagonists
Opioid antagonists, such as naltrexone and naloxone, exert their effects by competitively binding to opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems.[4] By occupying these receptors without activating them, they block the effects of endogenous and exogenous opioids. The antinociceptive effects of some agents, including BoNT/A, have been shown to be attenuated by opioid antagonists, suggesting a potential interaction with the endogenous opioid system.[1][4]
1.3 NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptor antagonists, like ketamine, block the activity of the NMDA receptor, which is a key player in central sensitization and chronic pain states.[5] The NMDA receptor is an ionotropic glutamate receptor, and its activation leads to an influx of Ca2+, resulting in neuronal excitation and synaptic plasticity. By blocking this receptor, NMDA antagonists can reduce the transmission of pain signals in the spinal cord and brain.[5]
1.4 TRP Channel Antagonists
Transient Receptor Potential (TRP) channels, such as TRPV1 (the capsaicin receptor), are ion channels primarily located on the peripheral terminals of nociceptive sensory neurons.[6][7] They are activated by various noxious stimuli, including heat, low pH, and inflammatory mediators. TRP channel antagonists, like capsazepine, block these channels, preventing the influx of cations (e.g., Ca2+ and Na+) and thereby inhibiting the initiation of pain signals.[5][6] BoNT/A has been shown to reduce the expression and trafficking of TRPV1 channels to the neuronal membrane, suggesting an indirect modulatory role.[7][8]
Experimental Protocols for Antinociception Assays
The following are standardized protocols for commonly used preclinical pain models to assess the efficacy of antinociceptive agents.
2.1 Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between centrally and peripherally acting analgesics.[9][10][11][12]
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Animals (typically rats or mice) are habituated to the observation chamber.[9]
-
A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[9]
-
Nociceptive behavior (licking, biting, or flinching of the injected paw) is observed and quantified over a period of up to 60 minutes.[11]
-
-
Phases of Response:
-
Phase 1 (Early Phase): Occurs within the first 5 minutes post-injection and is characterized by acute, direct activation of nociceptors.[9][11]
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and lasts for 20-40 minutes. This phase involves inflammatory processes and central sensitization in the spinal cord.[9][11]
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is recorded and compared between treatment groups.
2.2 Hot Plate Test
The hot plate test measures the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.[13][14][15]
-
Apparatus: A heated plate with a controllable temperature, enclosed by a transparent cylinder to confine the animal.[13][14]
-
Procedure:
-
Cut-off Time: A maximum exposure time (e.g., 20-60 seconds) is set to prevent tissue damage.[14][16]
-
Data Analysis: The latency to respond is measured before and after drug administration. An increase in latency indicates an antinociceptive effect. The results are often expressed as the percentage of maximum possible effect (%MPE).[16]
2.3 Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[1][2][17][18]
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[1][18]
-
Procedure:
-
Cut-off Time: A pre-determined cut-off time is used to avoid tissue damage.[17]
-
Data Analysis: The latency of the tail-flick reflex is recorded before and after drug administration. An increase in latency signifies analgesia.
Comparative Efficacy Data
Direct head-to-head comparative studies with quantitative data for BoNT versus other antagonist classes in the same experimental setup are limited in the published literature. Therefore, the following tables summarize the available quantitative data for each antagonist class from various preclinical studies.
Table 1: Antinociceptive Efficacy of Botulinum Toxin (BoNT)
| Compound | Animal Model | Assay | Dose | Outcome | Reference |
| OnabotulinumtoxinA | Rat | Formalin-induced pain | 15 U/kg | 47% reduction in nociceptive behavior | [19] |
| BoNT/A | Rat | Carrageenan-induced pain | 3.5 U/kg | Significant reduction in mechanical and thermal hypersensitivity | [6] |
| BoNT/A | Rat | Trigeminal Neuralgia (ION-CCI) | 3, 10 U/kg | Significant increase in pain threshold | [8] |
| BoNT/A | Rat | Acetic acid-induced visceral pain | 2 U/kg (intrathecal) | Significant reduction in abdominal writhes | [13] |
| Botox® | Mouse | Orofacial formalin pain (Phase 1) | 0.02 U, 0.06 U | 42.9% and 34.5% reduction in face rubbing, respectively | [9] |
| Botox® | Mouse | Orofacial formalin pain (Phase 2) | 0.06 U, 0.2 U | 29.2% and 29.8% reduction in face rubbing, respectively | [9] |
Table 2: Antinociceptive Efficacy of Opioid Antagonists
Note: Opioid antagonists are primarily used to block the effects of opioids. Their direct antinociceptive effects are not their primary mechanism of action in the context of this comparison. The data below illustrates their modulatory role.
| Compound | Interacting Agent | Animal Model | Assay | Dose | Outcome | Reference |
| Naltrexone | BoNT/A | Rat | Formalin-induced pain | 2 mg/kg s.c. | Abolished the antinociceptive effect of BoNT/A | [4] |
| Naloxonazine (selective μ-antagonist) | BoNT/A | Rat | Formalin-induced pain | 5 mg/kg i.p. | Abolished BoNT/A-induced pain reduction | [4] |
| Naltrexone | BoNT/A | Rat | Sciatic nerve transection | 2 mg/kg s.c. | Prevented the antinociceptive effects of BoNT/A | [4] |
Table 3: Antinociceptive Efficacy of NMDA Receptor Antagonists
| Compound | Animal Model | Assay | Dose | Outcome | Reference |
| Ketamine | Human (Acute Pain, ED) | VAS/NRS | - | No statistically significant difference in overall pain relief compared to opioids | [5] |
| Ketamine | Human (Long bone fracture) | VAS | - | Clinically significant decrease in VAS scores, similar to fentanyl | |
| Ketamine | Human (Prehospital trauma) | - | - | Provided greater pain control compared to fentanyl | [8] |
| BoNT/A (in the presence of NMDA) | Rat | NMDA-induced nociception | 3 U/kg (s.c.) or 1 U/kg (intracisternal) | Attenuated NMDA-evoked nociceptive behavior | |
| Ketamine (as a blocker) | Zebrafish | Capsaicin/glutamate-induced nociception | - | Inhibited the antinociceptive effect of BoNT/A | [5] |
Table 4: Antinociceptive Efficacy of TRP Channel Antagonists
| Compound | Animal Model | Assay | Dose | Outcome | Reference |
| Capsazepine (TRPV1 antagonist) | Zebrafish | Capsaicin/glutamate-induced nociception | - | Inhibited the antinociceptive effect of BoNT/A | [5] |
| BoNT/A (effect on TRP channels) | Rat | Trigeminal Neuralgia (ION-CCI) | 3, 10 U/kg | Significantly decreased the high expression of TRPA1 and TRPV1 | [8] |
Summary and Conclusion
This guide provides a comparative overview of the antinociceptive effects of Botulinum Toxin and other major classes of pain-modulating antagonists.
-
Botulinum Toxin (BoNT) offers a long-lasting, localized antinociceptive effect by preventing the release of key pain neurotransmitters. Its mechanism is distinct from receptor-blocking antagonists and it appears to have a modulatory effect on other pain pathways, including those involving TRP channels and the endogenous opioid system.
-
Opioid Antagonists are crucial tools for elucidating the involvement of the opioid system in the mechanism of action of other analgesics. Their ability to reverse the antinociceptive effects of BoNT/A in some models suggests a complex interplay between these systems.
-
NMDA Receptor Antagonists target central sensitization, a key component of chronic pain. The ability of BoNT/A to reduce glutamate release and attenuate NMDA-induced nociception suggests that it can also impact this pathway, albeit through a presynaptic mechanism.
-
TRP Channel Antagonists act at the periphery to block the initial detection of noxious stimuli. BoNT/A's ability to reduce the expression and trafficking of these channels provides another dimension to its peripheral antinociceptive action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of μ-opioid receptors in antinociceptive action of botulinum toxin type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effectiveness of Ketamine Versus Opioids in Patients With Acute Pain in the Emergency Department: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of botulinum toxin type a in rat model of carrageenan and capsaicin induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the Effects of Low-Dose Ketamine, Fentanyl, and Morphine on Hemorrhagic Tolerance and Analgesia in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eduardojanuzzi.com.br [eduardojanuzzi.com.br]
- 9. Botulinum toxin A increases analgesic effects of morphine, counters development of morphine tolerance and modulates glia activation and μ opioid receptor expression in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baseline- and treatment-associated pain in the X:BOT comparative effectiveness study of extended-release naltrexone versus buprenorphine-naloxone for OUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic use of botulinum toxin in pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antinociceptive effect of botulinum toxin type A on experimental abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of analgesic effects of single versus repeated injection of botulinum toxin in orofacial formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Different antinociceptive effects of botulinum toxin type A in inflammatory and peripheral polyneuropathic rat models. | Semantic Scholar [semanticscholar.org]
- 16. Compared to oxcarbazepine and carbamazepine, botulinum toxin type A is a useful therapeutic option for trigeminal neuralgia symptoms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compared to oxcarbazepine and carbamazepine, botulinum toxin type A is a useful therapeutic option for trigeminal neuralgia symptoms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effectiveness of Ketamine Compared to Opioid Analgesics for management of acute pain in Children in The Emergency Department: systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the Analgesic Effects of Low-Dose Ketamine Versus Fentanyl in Patients With Long Bone Fractures in the Emergency Department: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BNTX Maleate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of BNTX maleate, a selective δ1 opioid receptor antagonist, safeguarding both laboratory personnel and the environment.
This compound is classified as a hazardous substance requiring meticulous disposal protocols. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is critical to be familiar with its hazard profile. The primary hazards associated with this compound are serious eye irritation and high toxicity to aquatic life. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear a dust mask (e.g., N95), eye shields or safety glasses, and chemical-resistant gloves. |
| Handling | Avoid generating dust. Use in a well-ventilated area or a fume hood. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Spill Response | In case of a spill, avoid breathing dust. Wear appropriate PPE, contain the spill, and collect the material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum). Place the collected material in a sealed, labeled container for hazardous waste disposal. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is that it must not be released into the environment. Due to its classification as "very toxic to aquatic life" (H400), disposal down the drain or in regular solid waste is strictly prohibited. The only acceptable method is collection for disposal by a licensed hazardous waste management service.
Waste Segregation and Collection
All waste materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Waste Container Management
Proper container selection and labeling are critical for safe storage and disposal.
Table 2: Waste Container Specifications and Labeling
| Aspect | Requirement |
| Container Type | Use a chemically compatible container with a secure, tight-fitting lid. For solid waste, a sturdy, sealable bag or a wide-mouth plastic container is suitable. For liquid waste, use a compatible plastic or glass bottle. |
| Labeling | The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., environmental hazard, irritant). |
| Storage of Waste | Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials. |
Disposal of Empty Containers
Empty containers that originally held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Decontamination Procedure: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol, followed by water).
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Disposal of Rinsed Container: Once triple-rinsed, the container can be disposed of as non-hazardous waste, with the label defaced or removed.
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste. Follow all institutional and local regulations for waste manifest and pickup procedures.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. Therefore, attempting to neutralize the compound before disposal is not recommended. The safest and most compliant method is collection and transfer to a specialized waste management facility.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow and key decision points in the proper disposal of this compound.
Caption: Decision-making process for handling this compound waste.
Caption: Step-by-step workflow for this compound waste management.
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for BNTX Maleate
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling BNTX maleate. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal methods to ensure a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to avoid potential health risks. The primary hazards include serious eye irritation and harm to aquatic life.[1] Adherence to the following PPE protocols is mandatory for all personnel.
PPE Requirements by Laboratory Activity
To ensure the safety of laboratory personnel, specific levels of PPE are required for different activities involving this compound. The following table outlines the minimum PPE requirements.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | - Single pair of nitrile gloves- Laboratory coat- Safety glasses |
| Weighing & Handling | - Two pairs of nitrile gloves (double-gloving)- Impermeable, long-sleeved gown with a closed back- Safety goggles or a face shield[1]- N95 dust mask or higher respiratory protection within a ventilated enclosure (e.g., fume hood)[1] |
| Spill Cleanup | - Chemical-resistant outer and inner gloves- Chemical-resistant clothing or coveralls- Steel-toed, chemical-resistant boots- Full-face respirator with appropriate cartridges |
| Disposal | - Nitrile gloves- Impermeable gown- Safety glasses |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage. Wear a single pair of nitrile gloves and a lab coat. Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2] The storage container should be clearly labeled and tightly sealed.
Weighing and Preparation
All weighing and preparation of this compound should be conducted within a certified chemical fume hood or other suitable ventilated enclosure. Before starting, ensure all necessary equipment, including spatulas, weigh boats, and waste disposal bags, are inside the containment area. After handling, decontaminate all surfaces and equipment.
Spill Management
In the event of a spill, immediate and appropriate action is necessary. The following workflow outlines the spill response procedure.
Disposal Plan
As an opioid receptor antagonist, this compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Waste Collection: All disposable items that have come into contact with this compound, including gloves, gowns, weigh papers, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Deactivation: For larger quantities of unused this compound, consider deactivation methods if available and approved by your institution's environmental health and safety department.
-
Disposal Vendor: Utilize a licensed hazardous waste disposal vendor for the final removal and disposal of the waste. Do not dispose of this compound down the drain, as it is harmful to aquatic life.[1]
Hazard and Safety Data
While specific occupational exposure limits for this compound have not been established, the following hazard classifications underscore the need for stringent safety protocols.
| Hazard Classification | Code | Description |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life[1] |
| Precautionary Statement | Code | Description |
| Prevention | P273 | Avoid release to the environment[1] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Continuous review of safety procedures and adherence to institutional protocols are paramount.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
